molecular formula C10H18O2Si2 B1329481 1,4-Bis(hydroxydimethylsilyl)benzene CAS No. 2754-32-7

1,4-Bis(hydroxydimethylsilyl)benzene

Cat. No.: B1329481
CAS No.: 2754-32-7
M. Wt: 226.42 g/mol
InChI Key: YBNBOGKRCOCJHH-UHFFFAOYSA-N
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Description

1,4-Bis(hydroxydimethylsilyl)benzene ( 2754-32-7) is a versatile organosilicon compound of significant interest in advanced materials science and organic synthesis. Its molecular structure features a benzene ring symmetrically substituted with hydroxydimethylsilyl groups at the para positions, resulting in a compound that is typically a colorless to light yellow, moisture-sensitive liquid . This structure makes it a valuable precursor and intermediate. A primary application of this compound is in materials science, where it serves as a building block for synthesizing silicon-based polymers, including high-performance silicone resins and rubbers . Its utility extends to the field of electronic materials, where it functions as a functional additive in semiconductors and optoelectronic materials . Furthermore, it is employed in surface modification to enhance material properties such as hydrophobicity and adhesion . A notable and specific research value of this compound is its role in the modification of microporous materials. It has been effectively used to graft onto the exterior surface of zeolites, creating a sealing layer that can trap gases like hydrogen or oxygen within the zeolite micropores under specific conditions . This application demonstrates its mechanism of action in creating gated systems for molecular storage and release, showcasing its potential in energy storage and catalysis research . The ongoing evolution of technology in nanotechnology and high-performance polymers continues to expand the demand and applications for this silane-based compound . This compound is intended for research and further manufacturing use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxy-[4-[hydroxy(dimethyl)silyl]phenyl]-dimethylsilane
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InChI

InChI=1S/C10H18O2Si2/c1-13(2,11)9-5-7-10(8-6-9)14(3,4)12/h5-8,11-12H,1-4H3
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InChI Key

YBNBOGKRCOCJHH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)O)O
Source PubChem
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Molecular Formula

C10H18O2Si2
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Related CAS

26471-87-4, 25703-35-9
Record name Poly[oxy(dimethylsilylene)-1,4-phenylene(dimethylsilylene)], α-hydro-ω-hydroxy-
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Record name Silanol, 1,1′-(1,4-phenylene)bis[1,1-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID1062625
Record name p-Phenylenebis(dimethylsilanol)
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Molecular Weight

226.42 g/mol
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CAS No.

2754-32-7
Record name 1,1′-(1,4-Phenylene)bis[1,1-dimethylsilanol]
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Record name 1,4-Bis(hydroxydimethylsilyl)benzene
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Record name 1,4-Bis(hydroxydimethylsilyl)benzene
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Record name Silanol, 1,1'-(1,4-phenylene)bis[1,1-dimethyl-
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Record name 1,4-Bis(hydroxydimethylsilyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(hydroxydimethylsilyl)benzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(hydroxydimethylsilyl)benzene is a bifunctional organosilicon compound with significant applications in materials science, primarily as a monomer for the synthesis of silphenylene-containing polymers. These polymers exhibit noteworthy thermal stability and unique mechanical properties. While its direct application in drug development is not established, the broader class of organosilicon compounds and siloxane-based polymers are increasingly explored for biomedical applications, including drug delivery and biocompatible materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and subsequent polymerization, and a summary of its current and potential applications, with a perspective on its relevance to the pharmaceutical and biomedical fields.

Chemical and Physical Properties

This compound, also known as p-phenylenebis[dimethylsilanol], is a white to off-white solid at room temperature. Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 2754-32-7[1]
Molecular Formula C₁₀H₁₈O₂Si₂[1]
Molecular Weight 226.42 g/mol [1][]
Appearance White to off-white solid[3]
Melting Point 133-136 °C[]
Boiling Point 289.6 ± 36.0 °C (Predicted)[]
Density 1.02 ± 0.1 g/cm³ (Predicted)[]
Flash Point >110 °C[3]
pKa 13.91 ± 0.53 (Predicted)[]
Hydrolytic Sensitivity 4: No reaction with water under neutral conditions[3]
Table 2: Spectral Data
Spectroscopy Data
¹H NMR (CDCl₃) Chemical shifts (δ) are expected for the methyl protons (Si-CH₃) and the aromatic protons (C₆H₄). The hydroxyl protons (Si-OH) will also be present.
¹³C NMR (CDCl₃) Chemical shifts (δ) are expected for the methyl carbons and the aromatic carbons.
FTIR Characteristic peaks are expected for O-H stretching (silanol), Si-C stretching, C-H stretching (aromatic and aliphatic), and benzene ring vibrations.
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z = 226. Fragmentation may involve the loss of methyl groups, hydroxyl groups, and cleavage of the Si-phenyl bond.

Synthesis and Polymerization: Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the hydrolysis of a corresponding precursor, such as 1,4-bis(dimethylchlorosilyl)benzene or 1,4-bis(dimethoxysilyl)benzene. A general protocol for the hydrolysis of the chloro-derivative is described below.

Experimental Protocol: Hydrolysis of 1,4-Bis(dimethylchlorosilyl)benzene

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube. The flask is charged with a solution of 1,4-bis(dimethylchlorosilyl)benzene in a suitable organic solvent (e.g., diethyl ether or toluene).

  • Hydrolysis: The flask is cooled in an ice bath. A stoichiometric amount of water, optionally mixed with a weak base (e.g., pyridine or triethylamine) to neutralize the generated HCl, is added dropwise from the dropping funnel with vigorous stirring.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting mixture is then washed with water to remove any salts. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The solid product can be further purified by recrystallization from a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture) to afford pure this compound.

G

A simplified workflow for the synthesis of this compound.
Polycondensation to Silphenylene Polymers

This compound serves as a key monomer in polycondensation reactions to produce silphenylene-siloxane polymers. This can be achieved through self-condensation or co-polycondensation with other difunctional monomers.

Experimental Protocol: Polycondensation of this compound

  • Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound and a suitable high-boiling point solvent (e.g., toluene or xylene).

  • Polycondensation: A catalyst, such as a tin compound (e.g., stannous octoate) or a strong acid/base, is added to the mixture. The reaction is heated to reflux, and the water formed during the condensation is removed azeotropically using a Dean-Stark trap.

  • Monitoring: The progress of the polymerization can be monitored by measuring the amount of water collected or by analyzing the viscosity of the reaction mixture.

  • Isolation: Once the desired molecular weight is achieved, the reaction is cooled, and the polymer is precipitated by pouring the solution into a non-solvent such as methanol.

  • Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

G

A generalized workflow for the polycondensation of this compound.

Applications

Materials Science

The primary application of this compound is as a monomer for the synthesis of polysilphenylene-siloxanes. These polymers incorporate rigid phenylene groups into the flexible siloxane backbone, leading to materials with:

  • Enhanced Thermal Stability: The aromatic rings increase the degradation temperature of the polymer compared to traditional polysiloxanes.

  • Improved Mechanical Properties: The rigid segments contribute to higher tensile strength and modulus.

  • Radiation Resistance: The presence of the phenyl groups can improve the resistance of the polymer to high-energy radiation.

These properties make silphenylene-based polymers suitable for applications as high-performance elastomers, sealants, and coatings in the aerospace and electronics industries.

Organic Synthesis

This compound can act as an effective silicon nucleophile in palladium-catalyzed cross-coupling reactions.[] This reactivity allows for the formation of new carbon-silicon bonds, which is a valuable transformation in organic synthesis for the construction of more complex organosilicon compounds.

Relevance to Drug Development and Biomedical Applications

While there are no direct, established applications of this compound in drug development, the broader classes of organosilicon compounds and siloxane-based polymers are of increasing interest in the biomedical field.[4][5]

  • Biocompatibility: Many silicon-containing polymers, particularly polysiloxanes, exhibit excellent biocompatibility, making them suitable for use in medical devices and implants.[6] The biocompatibility of silphenylene-based polymers would require specific investigation but is a potential area of exploration.

  • Drug Delivery: The unique properties of organosilicon compounds are being leveraged in drug delivery systems.[4][5] For instance, the hydrophobicity and stability of a polymer backbone can be tuned by incorporating silicon-containing monomers. While not yet explored, silphenylene-based polymers could potentially be formulated into nanoparticles or other drug carriers.

  • Biodegradability: The biodegradability of silicon-containing polymers can be tailored. While polysiloxanes are generally biostable, the introduction of specific chemical linkages can render them biodegradable, which is a desirable characteristic for temporary implants and drug delivery vehicles.

G

Logical relationships of this compound and its applications.

Safety and Handling

This compound is classified as causing serious eye irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable monomer in materials science for the creation of high-performance silphenylene-containing polymers. Its synthesis via hydrolysis of silyl-halide or silyl-alkoxy precursors is a standard and effective method. While its direct role in drug development is currently undefined, the biocompatibility and tunable properties of the broader family of organosilicon polymers suggest that materials derived from this monomer could be of future interest in biomedical applications. Further research into the biocompatibility and degradation profiles of silphenylene-based polymers is warranted to explore their potential in areas such as medical devices and controlled drug release systems.

References

An In-depth Technical Guide to 1,4-Bis(hydroxydimethylsilyl)benzene: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2754-32-7

This technical guide provides a comprehensive overview of 1,4-Bis(hydroxydimethylsilyl)benzene, a key organosilicon compound. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into its chemical properties, synthesis, and applications, with a particular focus on its role as a monomer in the creation of advanced polymers with biomedical applications.

Core Compound Properties

This compound is a white to off-white solid organosilicon compound. Its structure, featuring a central phenylene ring flanked by two hydroxydimethylsilyl groups, makes it a valuable bifunctional monomer. This symmetrical arrangement is pivotal to its primary application in the synthesis of silphenylene-siloxane polymers.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the tables below. These tables provide a quick reference for its physical characteristics and the expected spectral data for compound identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2754-32-7[]
Molecular Formula C₁₀H₁₈O₂Si₂
Molecular Weight 226.42 g/mol
Appearance White to off-white solid
Melting Point 133-136 °C[]
Boiling Point 289.6 °C at 760 mmHg (Predicted)[]
Density 1.02 g/cm³ (Predicted)[]
pKa ~13.91 ± 0.53 (Predicted)[]
Hydrolytic Sensitivity No reaction with water under neutral conditions[2]

Table 2: Representative Spectroscopic Data for this compound

Spectroscopy Characteristic Peaks / Signals Interpretation Reference(s)
¹H NMR Singlet at ~0.33 ppmSinglet at ~7.54 ppmMethyl protons (-Si(CH₃)₂)Aromatic protons (-C₆H₄-)[3]
¹³C NMR Peak at ~0.78 ppmPeaks at ~132.35 and ~140.97 ppmMethyl carbons (-Si(CH₃)₂)Aromatic carbons (-C₆H₄-)[3]
²⁹Si NMR Peak at ~ -1.2 ppmSilicon atoms (-Si(CH₃)₂)[3]
FTIR (cm⁻¹) ~3200-3400 (broad)~3050-3000~2960~1250~1070~800-840O-H stretch (hydroxyl group)Aromatic C-H stretchAliphatic C-H stretch (methyl)Si-CH₃ bendSi-O stretchp-Disubstituted benzene C-H bend[3][4][5]

Synthesis and Polymerization Workflows

The synthesis of this compound and its subsequent use in polymerization are critical processes for its application. The following diagrams, generated using the DOT language, illustrate these workflows.

SynthesisWorkflow Synthesis of this compound cluster_start Starting Material cluster_process Reaction cluster_reagents Reagents cluster_product Product start 1,4-Bis(dimethylsilyl)benzene process Hydrolysis start->process Reacts with product This compound process->product Yields reagents Water (H₂O) Catalyst (e.g., Pd/C) reagents->process

Caption: Workflow for the synthesis of this compound.

PolymerizationWorkflow Polycondensation of this compound cluster_monomers Monomers cluster_reaction Reaction cluster_product Product monomer1 This compound reaction Polycondensation monomer1->reaction monomer2 Diorganodichlorosilane (e.g., Dimethyldichlorosilane) monomer2->reaction product Poly(silphenylene-siloxane) reaction->product Forms

Caption: Workflow for the synthesis of Poly(silphenylene-siloxane).

Experimental Protocols

Detailed methodologies are essential for reproducible scientific outcomes. The following sections provide representative experimental protocols for the synthesis of this compound and its subsequent polymerization.

Protocol 1: Synthesis of this compound via Hydrolysis

This protocol is based on the hydrolysis of 1,4-bis(dimethylsilyl)benzene, a common precursor.

Materials:

  • 1,4-Bis(dimethylsilyl)benzene

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Palladium on charcoal (10% Pd/C) or other suitable catalyst[3]

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser is charged with 1,4-bis(dimethylsilyl)benzene (e.g., 0.01 mol) and a catalytic amount of 10% Pd/C. The flask is then purged with nitrogen to establish an inert atmosphere.

  • Solvent Addition: Anhydrous THF (e.g., 20 mL) is added to the flask to dissolve the starting material.

  • Addition of Water: Deionized water (e.g., 0.01 mol) is added to the reaction mixture. The reaction is often characterized by the evolution of hydrogen gas.[3]

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

  • Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., a mixture of toluene and hexane) to yield this compound as a white solid.

Protocol 2: Synthesis of Poly(silphenylene-siloxane) via Polycondensation

This protocol describes the polycondensation of this compound with a dichlorosilane to form a silphenylene-siloxane polymer.

Materials:

  • This compound

  • Dimethyldichlorosilane (or other diorganodichlorosilane)

  • Anhydrous toluene

  • Anhydrous pyridine (or other suitable acid scavenger)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser, etc.)

  • Mechanical stirrer and heating/cooling bath

Procedure:

  • Reaction Setup: A three-neck flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with this compound and anhydrous toluene. The mixture is stirred to dissolve the monomer.

  • Addition of Acid Scavenger: Anhydrous pyridine is added to the reaction mixture to neutralize the HCl that will be generated during the reaction.

  • Addition of Co-monomer: The dropping funnel is charged with a solution of dimethyldichlorosilane in anhydrous toluene. This solution is added dropwise to the stirred reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Polymerization: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete polymerization. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Work-up: The precipitated pyridinium hydrochloride is removed by filtration.

  • Polymer Isolation: The polymer is isolated by precipitating the filtrate into a non-solvent such as methanol. The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.

Applications in Biomedical and Pharmaceutical Research

While this compound does not have direct biological activity, it serves as a crucial monomer for synthesizing silphenylene-siloxane polymers. These polymers possess a unique combination of properties that make them highly valuable in the biomedical and pharmaceutical fields.

The incorporation of the rigid silphenylene unit into the flexible siloxane backbone leads to polymers with:

  • Enhanced Thermal Stability: The aromatic rings in the polymer backbone increase its resistance to thermal degradation.

  • Good Biocompatibility: Silicon-based polymers, in general, are known for their physiological inertness.[6]

  • High Gas Permeability: A characteristic feature of siloxane polymers.

  • Tunable Mechanical Properties: The ratio of silphenylene to siloxane units can be varied to control the flexibility and strength of the resulting material.

These properties make silphenylene-siloxane polymers suitable for a range of biomedical applications, including:

  • Drug Delivery Systems: The biocompatibility and tunable properties of these polymers make them candidates for creating matrices for the controlled release of therapeutic agents.[][7]

  • Biocompatible Materials: They can be used in the fabrication of medical devices, implants, and coatings where biocompatibility and durability are paramount.

  • Specialty Elastomers: Their thermal stability and flexibility are advantageous in applications requiring resilient materials that can withstand sterilization processes.

The relationship between the monomer and its high-value applications is depicted in the following diagram.

LogicalRelationship From Monomer to Biomedical Application Monomer This compound Polymerization Polycondensation Monomer->Polymerization Polymer Silphenylene-Siloxane Polymer Polymerization->Polymer Properties Enhanced Thermal Stability Biocompatibility Tunable Mechanical Properties Polymer->Properties Applications Drug Delivery Systems Medical Devices & Implants Biocompatible Coatings Polymer->Applications

Caption: The pathway from the core monomer to its end-use applications.

References

An In-depth Technical Guide to p-Phenylenebis[dimethylsilanol]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Phenylenebis[dimethylsilanol] is a unique organosilicon compound characterized by a central phenylene ring flanked by two dimethylsilanol groups. This structure imparts a combination of rigidity from the aromatic core and flexibility from the silicon substituents, making it a molecule of interest in materials science and potentially in biomedical applications. This technical guide provides a comprehensive overview of the core properties of p-phenylenebis[dimethylsilanol], including its chemical and physical characteristics, a detailed synthesis protocol, and spectral analysis data. While specific biological activity for this compound is not extensively documented, the broader context of silanediols in medicinal chemistry is explored, highlighting potential avenues for future research.

Core Properties

This section summarizes the fundamental chemical and physical properties of p-phenylenebis[dimethylsilanol].

Chemical and Physical Data
PropertyValueReference
CAS Number 2754-32-7[1]
Molecular Formula C₁₀H₁₈O₂Si₂[1]
Molecular Weight 226.42 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 134.0 to 138.0 °C[2]
Boiling Point >200 °C
Purity >95.0% (GC, qNMR)[2]
Storage Temperature Frozen (<0°C)[2]
Solubility Information not available
InChI InChI=1S/C10H18O2Si2/c1-13(2,11)9-5-7-10(8-6-9)14(3,4)12/h5-8,11-12H,1-4H3
SMILES C--INVALID-LINK--(O)c1ccc(cc1)--INVALID-LINK--(C)O
Safety Information

Synthesis and Characterization

Experimental Protocol: Synthesis of p-Phenylenebis[dimethylsilanol]

A detailed, peer-reviewed experimental protocol for the synthesis of p-phenylenebis[dimethylsilanol] is not widely published. However, a general approach involves the hydrolysis of a corresponding dialkoxy- or dichlorosilane precursor. A plausible synthetic route is outlined below.

Reaction Scheme:

Conceptual Methodology:

  • Starting Material: 1,4-Bis(chlorodimethylsilyl)benzene would be the logical starting material.

  • Reaction Conditions: The hydrolysis would typically be carried out in a biphasic system or in a solvent that can dissolve the starting material and is miscible with water, such as tetrahydrofuran (THF) or acetone. A weak base, like sodium bicarbonate, is often added to neutralize the hydrochloric acid formed during the reaction.

  • Procedure:

    • The 1,4-bis(chlorodimethylsilyl)benzene is dissolved in a suitable organic solvent.

    • The solution is cooled in an ice bath.

    • A stoichiometric amount of water, often mixed with a weak base, is added dropwise with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete hydrolysis.

  • Work-up and Purification:

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by recrystallization from a suitable solvent or solvent mixture (e.g., hexane, toluene, or a mixture thereof) to yield the final p-phenylenebis[dimethylsilanol] as a crystalline solid.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4]

  • ¹H NMR:

    • A singlet in the aromatic region (approximately δ 7.5-7.8 ppm) corresponding to the four equivalent protons of the para-substituted benzene ring.

    • A singlet in the aliphatic region (approximately δ 0.3-0.5 ppm) corresponding to the twelve equivalent protons of the four methyl groups attached to the silicon atoms.

    • A broad singlet for the two hydroxyl protons, the chemical shift of which would be dependent on concentration and solvent.

  • ¹³C NMR:

    • Two signals in the aromatic region: one for the two carbon atoms of the benzene ring attached to the silicon atoms and another for the other four carbon atoms.

    • One signal in the aliphatic region for the four equivalent methyl carbons.

2.2.2. Infrared (IR) Spectroscopy [3]

  • A broad absorption band in the region of 3200-3400 cm⁻¹ characteristic of the O-H stretching vibration of the silanol groups.

  • Sharp absorption bands around 2960 cm⁻¹ and 2900 cm⁻¹ corresponding to the C-H stretching of the methyl groups.

  • An absorption band around 1260 cm⁻¹ due to the Si-CH₃ bending vibration.

  • An absorption band in the region of 1100-1000 cm⁻¹ for the Si-O stretching vibration.

  • Absorption bands characteristic of the para-substituted benzene ring in the fingerprint region.

Structural Information

Crystal Structure

Biological Activity and Potential Applications

There is currently a lack of specific studies detailing the biological activity of p-phenylenebis[dimethylsilanol]. However, the broader class of compounds known as silanediols has garnered interest in medicinal chemistry.

Silanediols in Drug Development

Silanediols are recognized as potential isosteres of hydrated carbonyls or gem-diols, which are transition state analogs in enzymatic hydrolysis reactions. This mimicry has led to the investigation of silanediols as inhibitors for various proteases. The silicon atom in a silanediol is tetrahedral, similar to the sp³-hybridized carbon in a hydrated carbonyl, and the Si-O bonds are longer and more polarized than C-O bonds, which can influence binding interactions with enzyme active sites.

Potential Signaling Pathways and Experimental Workflows

Given the absence of specific biological data for p-phenylenebis[dimethylsilanol], a hypothetical experimental workflow to investigate its potential as an enzyme inhibitor is presented below.

Workflow for Screening as a Protease Inhibitor

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Cell-Based Assays A Synthesis of p-phenylenebis[dimethylsilanol] B Purification and Characterization A->B C Enzyme Inhibition Assay (e.g., Protease) B->C D Determine IC50 Value C->D E Enzyme Kinetics (e.g., Lineweaver-Burk plot) D->E If active G Cytotoxicity Assay D->G If active F Structural Studies (e.g., Co-crystallization with Target Enzyme) E->F H Target Engagement Assay G->H

References

An In-depth Technical Guide to the Synthesis of 1,4-Bis(hydroxydimethylsilyl)benzene from 1,4-Bis(dimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-bis(hydroxydimethylsilyl)benzene from its precursor, 1,4-bis(dimethylsilyl)benzene. This conversion is a crucial step in the synthesis of various silicon-containing polymers and other advanced materials. This document details the experimental protocol for a high-yield synthesis, presents key quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.

Introduction

This compound is a valuable bifunctional monomer used in the production of polysiloxanes and other hybrid materials. Its synthesis from 1,4-bis(dimethylsilyl)benzene involves the oxidation of the silicon-hydrogen (Si-H) bonds to form silicon-hydroxyl (Si-OH) groups. This transformation can be achieved through several synthetic routes, with catalytic hydrolysis being a particularly effective method. This guide focuses on a palladium-catalyzed hydrolysis reaction that proceeds with high efficiency.

Synthetic Pathway

The core of this synthetic guide is the catalyzed hydrolysis of 1,4-bis(dimethylsilyl)benzene. This reaction involves the use of a palladium catalyst to facilitate the reaction between the Si-H groups and water, leading to the formation of this compound and the evolution of hydrogen gas.

Experimental Protocol: Palladium-Catalyzed Hydrolysis

The following experimental protocol is adapted from the work of Li and Kawakami in Macromolecules (1999), which describes the in-situ generation of this compound for subsequent polymerization.[1] This procedure details the initial hydrolysis step.

Materials:

  • 1,4-Bis(dimethylsilyl)benzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ice-water bath

  • Schlenk flask

  • Standard glassware for inert atmosphere techniques

Procedure:

  • To a 30 mL Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0)-chloroform complex (25.9 mg, 2.5 x 10⁻⁵ mol).

  • Add 1,4-bis(dimethylsilyl)benzene (1.94 g, 0.01 mol) to the flask.

  • Introduce deionized water (0.18 g, 0.01 mol) into the reaction mixture.

  • Add anhydrous tetrahydrofuran (4 mL). A vigorous evolution of hydrogen gas will be observed.

  • Immediately cool the flask in an ice-water bath to manage the exothermic reaction. The evolved hydrogen gas should be safely vented (e.g., to a balloon or a fume hood).

  • Allow the reaction to proceed for 2 hours at room temperature after the initial exotherm subsides.

  • The resulting solution contains this compound and is ready for subsequent use or work-up.

Work-up and Purification (General Procedure):

  • The catalyst can be removed by filtration through a short column of a suitable adsorbent (e.g., Florisil or silica gel), eluting with an appropriate solvent like chloroform.[1]

  • The solvent can then be removed under reduced pressure to yield the crude product.

  • Recrystallization from a suitable solvent system (e.g., toluene/hexane) can be employed to purify the solid this compound.

Quantitative Data

Physicochemical Properties
Property1,4-Bis(dimethylsilyl)benzeneThis compound
CAS Number 2488-01-92754-32-7
Molecular Formula C₁₀H₁₈Si₂C₁₀H₁₈O₂Si₂
Molecular Weight 194.42 g/mol 226.42 g/mol
Appearance Colorless liquidWhite solid
Boiling Point 213-214 °C (lit.)289.6 °C at 760 mmHg
Melting Point Not applicable133-136 °C (lit.)
Density 0.874 g/mL at 25 °C (lit.)1.02 g/cm³
Spectroscopic Data

Table 4.2.1: ¹H NMR Data (CDCl₃)

CompoundAromatic Protons (ppm)Si-H Protons (ppm)Si-CH₃ Protons (ppm)Si-OH Protons (ppm)
1,4-Bis(dimethylsilyl)benzene7.46 (s, 4H)4.38 (sept, 2H)0.25 (d, 12H)-
This compound~7.5 (s, 4H)-~0.3 (s, 12H)Broad singlet

Table 4.2.2: ¹³C NMR Data (CDCl₃)

CompoundAromatic C-H (ppm)Aromatic C-Si (ppm)Si-CH₃ (ppm)
1,4-Bis(dimethylsilyl)benzene~133~138~ -3
This compound~132.4~141.0~0.8

Table 4.2.3: FTIR Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
1,4-Bis(dimethylsilyl)benzene3050-3000 (aromatic C-H stretch), 2960-2850 (aliphatic C-H stretch), 2150-2100 (strong, Si-H stretch) , 1250 (Si-CH₃), 830 (para-disubstituted benzene)
This compound3400-3200 (broad, O-H stretch) , 3050-3000 (aromatic C-H stretch), 2960-2850 (aliphatic C-H stretch), 1250 (Si-CH₃), 1100-1000 (strong, Si-O stretch) , 830 (para-disubstituted benzene)

Visualizations

Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_conditions Conditions cluster_products Products A 1,4-Bis(dimethylsilyl)benzene D Mix in THF (Inert Atmosphere) A->D B Water (H₂O) B->D C Pd₂(dba)₃ (catalyst) C->D E Initial Exotherm (Ice Bath Cooling) D->E Vigorous H₂ evolution F 2 hours at Room Temperature E->F G This compound F->G H Hydrogen Gas (H₂) F->H ChemicalTransformation cluster_reactant_structure cluster_product_structure reactant 1,4-Bis(dimethylsilyl)benzene product This compound reactant_structure      H₃C   H   H   CH₃       \ /   |   |   / //        Si----○----Si       / \   |   |   // \      H₃C   H   H   CH₃     product_structure      H₃C   OH  OH  CH₃       \ /   |   |   / //        Si----○----Si       / \   |   |   // \      H₃C   OH  OH  CH₃     reactant_structure->product_structure + 2 H₂O - 2 H₂ (Pd₂(dba)₃ catalyst)

References

An In-depth Technical Guide to 1,4-Bis(hydroxydimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1,4-Bis(hydroxydimethylsilyl)benzene, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Properties

This compound is a bifunctional organosilicon compound featuring a central benzene ring substituted with two hydroxydimethylsilyl groups at the para positions. This unique structure makes it a valuable building block in the synthesis of silicon-containing polymers and as a nucleophilic reagent.

Below is a summary of its key quantitative data:

PropertyValue
Molecular Formula C₁₀H₁₈O₂Si₂
Molecular Weight 226.42 g/mol
CAS Number 2754-32-7
Melting Point 133-136 °C
Boiling Point 289.6 °C at 760 mmHg
Density 1.02 g/cm³
Appearance White to off-white solid

Molecular Structure Diagram

The following diagram illustrates the molecular structure of this compound.

synthesis_workflow cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route cluster_workup Workup and Purification start1 1,4-Bis(dimethylsilyl)benzene step1_1 Dissolve in Solvent start1->step1_1 step1_2 Add Oxidizing Agent step1_1->step1_2 step1_3 Reaction Monitoring (TLC/GC) step1_2->step1_3 workup Quench/Filter & Extract step1_3->workup start2 1,4-Bis(chlorodimethylsilyl)benzene step2_1 Dissolve in Solvent + Base start2->step2_1 step2_2 Add Water step2_1->step2_2 step2_3 Reaction Monitoring (TLC/GC) step2_2->step2_3 step2_3->workup purification Dry, Concentrate & Purify workup->purification product This compound purification->product ms_fragmentation M [M]⁺˙ m/z = 226 M_minus_CH3 [M - CH₃]⁺ m/z = 211 M->M_minus_CH3 - CH₃˙ M_minus_OH [M - OH]⁺ m/z = 209 M->M_minus_OH - OH˙ M_minus_SiCH3OH [M - Si(CH₃)₂OH]⁺ m/z = 151 M_minus_CH3->M_minus_SiCH3OH - Si(CH₃)(OH)

hydrolytic stability of 1,4-Bis(hydroxydimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Hydrolytic Stability of 1,4-Bis(hydroxydimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the synthesis of silphenylene polymers. While this disilanol exhibits notable stability under neutral aqueous conditions, its susceptibility to hydrolysis and condensation under acidic or basic conditions is a critical consideration for its application in various fields, including advanced materials and drug delivery systems. This document outlines the fundamental principles governing the stability of silanols, presents available data on this compound, and offers detailed experimental protocols for evaluating its hydrolytic stability.

Introduction to this compound

This compound is an organosilicon compound with the chemical formula C₁₀H₁₈O₂Si₂. It is characterized by a central benzene ring substituted at the para positions with two hydroxydimethylsilyl groups. This unique structure imparts a combination of organic and inorganic characteristics, making it a valuable monomer for the production of high-performance silphenylene-based polymers. These polymers are known for their exceptional thermal stability and mechanical properties.

The presence of two silanol (Si-OH) groups makes this compound a dipodal silanol. This structural feature can contribute to enhanced stability compared to monosilanols. Understanding the hydrolytic stability of this compound is paramount for its storage, handling, and polymerization, as the condensation of the silanol groups can lead to the formation of undesirable siloxane oligomers and polymers, affecting the material's final properties.

Fundamental Principles of Silanol Hydrolytic Stability

The stability of silanols is governed by the equilibrium between the hydrolysis of siloxane bonds and the condensation of silanol groups. The general reaction can be depicted as follows:

2 R₃SiOH ⇌ R₃Si-O-SiR₃ + H₂O

Several factors influence this equilibrium and the overall stability of silanols in aqueous environments.

Effect of pH

The hydrolysis of siloxane bonds and the condensation of silanols are catalyzed by both acids and bases.[1] Generally, the rate of these reactions is at its minimum around a neutral pH of 7.[1]

  • Acidic Conditions (pH < 7): Under acidic conditions, the oxygen atom of the silanol or siloxane is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1] This accelerates both the hydrolysis of siloxanes and the condensation of silanols.

  • Basic Conditions (pH > 7): In basic media, the hydroxyl group of the silanol is deprotonated to form a more nucleophilic silanolate anion (Si-O⁻).[1] This anion can then attack another silicon atom, promoting the condensation reaction. Similarly, hydroxide ions can directly attack the silicon atom of a siloxane bond, facilitating hydrolysis.

Steric and Electronic Effects

The nature of the organic substituents on the silicon atom plays a significant role in the stability of silanols.

  • Steric Hindrance: Bulky substituents around the silicon atom can sterically hinder the approach of water or other silanol molecules, thereby slowing down the rates of hydrolysis and condensation.[2]

  • Electronic Effects: Electron-withdrawing groups attached to the silicon atom can increase its electrophilicity, making it more prone to nucleophilic attack and thus decreasing hydrolytic stability. Conversely, electron-donating groups can increase stability.

Concentration and Temperature

Higher concentrations of silanols can favor the condensation reaction due to increased molecular proximity. Elevated temperatures generally increase the rates of both hydrolysis and condensation reactions by providing the necessary activation energy.[3]

Dipodal Effect

Dipodal silanes, and by extension disilanols like this compound, can exhibit enhanced hydrolytic stability when attached to a surface.[4] The presence of two attachment points can create a more stable interface, and the proximity of the two silicon atoms can influence the local chemical environment.[4]

Hydrolytic Stability of this compound

Available data indicates that this compound has a hydrolytic sensitivity rating of 4, signifying no reaction with water under neutral conditions.[5] This suggests a relatively high degree of stability at neutral pH, which is advantageous for its storage and handling. The predicted pKa of this compound is approximately 13.91 ± 0.53, indicating it is a very weak acid.[]

Data Presentation

The following tables present hypothetical quantitative data to illustrate how the could be characterized.

Table 1: Hypothetical Half-life of this compound in Aqueous Solution at 25°C

pHHalf-life (t₁/₂)
2.02 hours
4.048 hours
7.0> 500 hours
10.036 hours
12.01.5 hours

Table 2: Hypothetical First-Order Rate Constants for the Condensation of this compound at Different Temperatures (pH 7.0)

Temperature (°C)Rate Constant (k) (s⁻¹)
25< 1 x 10⁻⁶
505 x 10⁻⁶
752.5 x 10⁻⁵

Experimental Protocols

The following are detailed methodologies for key experiments to determine the .

Protocol for Determining Hydrolysis/Condensation Rate by ²⁹Si NMR Spectroscopy

This protocol allows for the direct observation of the silicon species in solution over time.

Materials:

  • This compound

  • Deuterated water (D₂O)

  • Deuterated buffer solutions (e.g., acetate for acidic pH, phosphate for neutral pH, borate for basic pH)

  • NMR tubes

  • NMR spectrometer with a silicon probe

Procedure:

  • Prepare a stock solution of this compound in a deuterated organic solvent (e.g., acetone-d₆) to ensure solubility.

  • Prepare a series of deuterated buffer solutions at the desired pH values.

  • In an NMR tube, add a known volume of the deuterated buffer solution.

  • Initiate the experiment by adding a small, known volume of the this compound stock solution to the NMR tube. The final concentration should be carefully controlled.

  • Quickly mix the solution and place the NMR tube in the spectrometer.

  • Acquire a ²⁹Si NMR spectrum at time t=0.

  • Continue to acquire spectra at regular intervals over a period determined by the expected reaction rate.

  • Integrate the peaks corresponding to the monomeric this compound and any new peaks corresponding to the formation of siloxane dimers and oligomers.

  • Plot the concentration of the monomer as a function of time to determine the reaction kinetics and calculate the rate constants and half-life.

Protocol for Assessing Stability by Titration

This method can be used to monitor the consumption of acid or base during condensation.

Materials:

  • This compound

  • Aqueous buffer solutions of known pH

  • Standardized solutions of HCl and NaOH

  • Autotitrator or manual titration setup

  • Thermostatted reaction vessel

Procedure:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., THF or acetone) and add it to the thermostatted reaction vessel containing an aqueous buffer at the desired pH.

  • Maintain a constant pH by titrating the reaction mixture with a standardized solution of acid or base using an autotitrator. The condensation of silanols releases water, which can slightly alter the pH. More significantly, if the reaction is initiated at a pH away from neutral, there will be a continuous consumption of H⁺ or OH⁻ as the reaction proceeds.

  • Record the volume of titrant added over time.

  • The rate of consumption of the titrant is related to the rate of the condensation reaction.

  • Calculate the reaction rate based on the stoichiometry of the condensation reaction.

Visualizations

Chemical Structure and Reaction Pathways

G cluster_structure This compound benzene si1 Si benzene->si1 si2 Si benzene->si2 oh1 OH si1->oh1 me1a CH₃ si1->me1a me1b CH₃ si1->me1b oh2 OH si2->oh2 me2a CH₃ si2->me2a me2b CH₃ si2->me2b

Caption: Chemical Structure of this compound.

hydrolysis_condensation cluster_catalysis Catalysis 2 x Silanol\n(R₃SiOH) 2 x Silanol (R₃SiOH) Siloxane\n(R₃Si-O-SiR₃) + H₂O Siloxane (R₃Si-O-SiR₃) + H₂O 2 x Silanol\n(R₃SiOH)->Siloxane\n(R₃Si-O-SiR₃) + H₂O Condensation Siloxane\n(R₃Si-O-SiR₃) + H₂O->2 x Silanol\n(R₃SiOH) Hydrolysis Acid (H⁺) Acid (H⁺) Condensation Condensation Acid (H⁺)->Condensation Hydrolysis Hydrolysis Acid (H⁺)->Hydrolysis Base (OH⁻) Base (OH⁻) Base (OH⁻)->Condensation Base (OH⁻)->Hydrolysis

Caption: Equilibrium between Silanol Condensation and Siloxane Hydrolysis.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis Prepare Stock Solution of\nthis compound Prepare Stock Solution of This compound Initiate Reaction by Mixing Initiate Reaction by Mixing Prepare Stock Solution of\nthis compound->Initiate Reaction by Mixing Prepare Aqueous Buffers\nat Desired pH Prepare Aqueous Buffers at Desired pH Prepare Aqueous Buffers\nat Desired pH->Initiate Reaction by Mixing Monitor Reaction over Time\n(e.g., NMR, Titration) Monitor Reaction over Time (e.g., NMR, Titration) Initiate Reaction by Mixing->Monitor Reaction over Time\n(e.g., NMR, Titration) Collect Time-course Data Collect Time-course Data Monitor Reaction over Time\n(e.g., NMR, Titration)->Collect Time-course Data Plot Concentration vs. Time Plot Concentration vs. Time Collect Time-course Data->Plot Concentration vs. Time Calculate Rate Constants\nand Half-life Calculate Rate Constants and Half-life Plot Concentration vs. Time->Calculate Rate Constants\nand Half-life

Caption: Experimental Workflow for Assessing Hydrolytic Stability.

Conclusion

This compound is a promising monomer for high-temperature polymers, with its utility being closely tied to its hydrolytic stability. While it demonstrates considerable stability in neutral aqueous solutions, its susceptibility to acid- and base-catalyzed condensation necessitates careful control of reaction and storage conditions. The experimental protocols and fundamental principles outlined in this guide provide a framework for researchers and professionals to effectively evaluate and manage the hydrolytic stability of this important organosilicon compound. Further research to quantify the hydrolysis and condensation kinetics under a broad range of conditions would be highly valuable for optimizing its use in various applications.

References

An In-depth Technical Guide to the Core Characteristics of Silphenylene Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of silphenylene monomers, a class of organosilicon compounds that are pivotal in the development of advanced polymers with exceptional thermal and mechanical properties. The incorporation of a rigid phenylene group into the siloxane backbone imparts unique characteristics, making these materials highly valuable in specialized applications, including those relevant to the pharmaceutical and medical device industries.

Core Properties of Silphenylene Monomers

Silphenylene monomers are distinguished by the presence of a silicon-phenylene-silicon (Si-C₆H₄-Si) linkage. This structural feature is the primary determinant of the enhanced properties observed in polymers derived from these monomers.

A fundamental characteristic of silphenylene monomers is their contribution to the thermal stability of the resulting polymers. The rigid phenylene group in the polymer backbone restricts the mobility of the siloxane chains, thereby increasing the energy required for thermal degradation. Polymers incorporating silphenylene units consistently exhibit higher decomposition temperatures compared to conventional polysiloxanes.[1][2] For instance, vinyl-terminated polysiloxanes containing silphenylene units have shown 10% thermal degradation temperatures (T10%) exceeding 500°C.[1][2]

The inclusion of the aromatic ring also leads to a high refractive index in the derived polymers, a property that is particularly advantageous in optical applications such as LED encapsulants.[3] Furthermore, the hydrophobic nature of the phenylene group, combined with the siloxane structure, can result in materials with strong hydrophobicity and excellent water vapor barrier properties.[1][2] This is evident in the high water contact angles (e.g., 119°) observed for cured resins containing silphenylene units.[1][2]

From a mechanical standpoint, the rigidity of the silphenylene unit enhances the mechanical properties of polysiloxanes, moving them from soft elastomers to more robust materials.

Quantitative Data of Key Silphenylene Monomers

For ease of comparison, the following tables summarize the key physical and chemical properties of several common silphenylene monomers.

Table 1: Physical Properties of Common Silphenylene Monomers

MonomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
1,4-Bis(dimethylsilyl)benzene2488-01-9C₁₀H₁₈Si₂194.42-213-2140.8741.502
1,4-Bis(hydroxydimethylsilyl)benzene2754-32-7C₁₀H₁₈O₂Si₂226.42133-136289.61.02-
1,4-Bis(chlorodimethylsilyl)benzene1078-97-3C₁₀H₁₆Cl₂Si₂263.31130-133278.21.05-

Data sourced from references[4][5][6][7][8][9]

Synthesis and Experimental Protocols

Silphenylene monomers can be synthesized through various established organometallic and condensation reactions. The choice of method depends on the desired functional groups on the silicon atoms.

Synthesis of 1,4-Bis(dimethylsilyl)benzene via Grignard Reaction

This method involves the reaction of a dihalobenzene with a chlorosilane in the presence of magnesium.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube.

  • Reagents: The flask is charged with magnesium turnings, a suitable solvent such as hexamethylphosphoramide (HMPA), 1,2-dichlorobenzene, and a catalytic amount of iodine.

  • Addition of Chlorosilane: The addition funnel is charged with freshly distilled chlorotrimethylsilane.

  • Reaction: The flask is heated to 70°C, and the chlorotrimethylsilane is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is heated to 100°C and stirred for 48 hours.

  • Workup: The reaction mixture is cooled and poured into a beaker containing a saturated sodium bicarbonate solution, diethyl ether, and ice.

  • Extraction and Purification: The solids and unreacted magnesium are removed by filtration. The aqueous phase is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to yield 1,2-bis(trimethylsilyl)benzene as a colorless liquid.[10]

Logical Workflow for Grignard Synthesis of a Silphenylene Monomer

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Dihalobenzene Dihalobenzene Grignard Reagent Formation Grignard Reagent Formation Dihalobenzene->Grignard Reagent Formation Chlorosilane Chlorosilane Silylation Silylation Chlorosilane->Silylation Magnesium Magnesium Magnesium->Grignard Reagent Formation Grignard Reagent Formation->Silylation Quenching Quenching Silylation->Quenching Extraction Extraction Quenching->Extraction Distillation Distillation Extraction->Distillation Final Product Final Product Distillation->Final Product

Caption: Grignard synthesis of a silphenylene monomer.

Polymerization of Silphenylene Monomers

Silphenylene monomers are precursors to a variety of high-performance polymers. Common polymerization methods include polycondensation and hydrosilylation.

3.2.1. Polycondensation of this compound with Dichlorosilanes

This method is a classic approach to forming silphenylene-siloxane copolymers.

Experimental Protocol:

  • Reaction Setup: A reaction vessel is charged with this compound and a suitable solvent under an inert atmosphere.

  • Addition of Dichlorosilane: A dichlorosilane, such as dimethyldichlorosilane, is added dropwise to the solution at a controlled temperature.

  • Reaction: The reaction mixture is stirred at room temperature or elevated temperatures to drive the condensation reaction, which eliminates hydrochloric acid.

  • Purification: The resulting polymer is purified by precipitation in a non-solvent, followed by washing and drying under vacuum.

Signaling Pathway for Polycondensation

G Disilanol_Monomer This compound (HO-Si-Ph-Si-OH) Polycondensation Polycondensation Reaction Disilanol_Monomer->Polycondensation Dichlorosilane_Monomer Dichlorodimethylsilane (Cl-Si(CH3)2-Cl) Dichlorosilane_Monomer->Polycondensation Polymer Polysilphenylene-siloxane (-O-Si-Ph-Si-O-Si(CH3)2-)n Polycondensation->Polymer Byproduct HCl Polycondensation->Byproduct

Caption: Polycondensation of silphenylene monomers.

3.2.2. Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as a vinyl group. This is a common method for cross-linking and curing.

Experimental Protocol:

  • Reaction Mixture: A vinyl-functionalized silphenylene polymer or oligomer is mixed with a hydride-functional silane or siloxane crosslinker.

  • Catalyst: A platinum catalyst, such as Karstedt's catalyst, is added to the mixture.

  • Curing: The mixture is typically heated to initiate the hydrosilylation reaction, leading to the formation of a cross-linked network. The curing time and temperature can be varied to control the final properties of the material.

Experimental Workflow for Hydrosilylation Curing

G start Start Vinyl-functional silphenylene polymer Hydride-functional crosslinker mix Mixing Uniformly blend components start->mix add_catalyst Catalyst Addition Add Platinum catalyst (e.g., Karstedt's) mix->add_catalyst cure Curing Heat to initiate hydrosilylation add_catalyst->cure end End Cross-linked silphenylene polymer network cure->end

Caption: Hydrosilylation curing of silphenylene polymers.

Relevance to Drug Development Professionals

While silphenylene monomers are not directly used as active pharmaceutical ingredients, their unique properties make them relevant to the pharmaceutical and drug development industries in several key areas:

  • Analytical Applications: The high thermal stability and tunable selectivity of silphenylene-based polymers make them excellent stationary phases for gas chromatography (GC).[11][12][13][14] These advanced GC columns offer reduced column bleed at high temperatures, which is critical for the sensitive analysis of pharmaceutical compounds, including purity testing and metabolite identification.[11][12]

  • Medical Devices and Implants: The biocompatibility of silicones is well-established, and they are used extensively in medical devices.[15][16] Silphenylene-modified silicones, with their enhanced mechanical strength and durability, have the potential for use in long-term implantable devices where material stability is paramount. While specific biocompatibility data for silphenylene-containing polymers is an area for further research, the inherent properties of the siloxane backbone are favorable.[17][18][19][20]

  • Drug Delivery Systems: Although not a primary application to date, the ability to create well-defined polymer architectures with silphenylene monomers could be explored for novel drug delivery systems. The hydrophobic nature of the silphenylene units could be utilized in the encapsulation of hydrophobic drugs, and the robust nature of the polymer backbone could provide controlled release profiles.

References

A Comprehensive Technical Guide to 1,4-Bis(hydroxydimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(hydroxydimethylsilyl)benzene is a versatile organosilicon compound with significant applications in materials science and synthetic chemistry. This technical guide provides an in-depth review of its synthesis, properties, and primary applications, with a focus on its role as a monomer in the production of silphenylene polymers and as a silicon nucleophile in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its use in research and development.

Introduction

This compound, also known as p-phenylenebis(dimethylsilanol), is an aromatic silanol compound with the chemical formula C10H18O2Si2. Its structure, featuring a central benzene ring functionalized with two hydroxydimethylsilyl groups at the para positions, imparts unique properties that make it a valuable building block in polymer chemistry and organic synthesis. The presence of the reactive hydroxyl groups on the silicon atoms allows for condensation reactions, leading to the formation of polysiloxanes with a rigid phenylene unit incorporated into the backbone. This enhances the thermal stability and mechanical properties of the resulting polymers. Furthermore, the silicon-hydroxyl bond can be activated for use in cross-coupling reactions, providing a pathway for the formation of carbon-carbon bonds.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 2754-32-7[1]
Molecular Formula C10H18O2Si2[1]
Molecular Weight 226.42 g/mol [1][]
Melting Point 133-136 °C[]
Boiling Point 289.6 °C at 760 mmHg[]
Density 1.02 g/cm³[]
Appearance White powder/crystals
pKa Approximately 13.91 ± 0.53[]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral characteristics are summarized below.

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the methyl protons on the silicon atoms and the aromatic protons of the benzene ring. The hydroxyl protons will also be present.
¹³C NMR Resonances for the methyl carbons, the aromatic carbons (with two distinct signals due to symmetry), and the carbon atoms of the benzene ring attached to the silicon atoms.
IR Spectroscopy Characteristic absorption bands for O-H stretching (silanol), Si-CH₃ bonds, and the aromatic C-H and C=C bonds of the benzene ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Note: Specific peak data can be found in spectral databases such as ChemicalBook.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the hydrolysis of 1,4-bis(dimethylsilyl)benzene.[] This reaction can be catalyzed by various transition metals, with palladium on charcoal being a frequently cited catalyst.[3][4]

Experimental Protocol: Hydrolysis of 1,4-bis(dimethylsilyl)benzene

This protocol is adapted from procedures described for similar hydrolysis reactions.[3]

Materials:

  • 1,4-bis(dimethylsilyl)benzene

  • Tetrahydrofuran (THF), dry

  • Deionized Water

  • 5% Palladium on Charcoal (Pd/C)

  • Benzene (for recrystallization)

  • Argon or Nitrogen gas supply

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 1,4-bis(dimethylsilyl)benzene in dry THF.

  • In a separate flask, prepare a solution of deionized water in THF.

  • Add the 5% Pd/C catalyst to the solution of 1,4-bis(dimethylsilyl)benzene.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the water/THF solution dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at ambient temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the THF.

  • Recrystallize the resulting crude product from benzene to yield pure this compound as colorless crystals.

Yield: A yield of up to 96% has been reported for this type of transformation.[]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification reactant1 1,4-bis(dimethylsilyl)benzene conditions Inert Atmosphere Ice Bath Cooling Stirring at RT reactant1->conditions reactant2 Water reactant2->conditions catalyst Pd/C Catalyst catalyst->conditions solvent THF solvent->conditions filtration Filtration conditions->filtration Reaction Mixture concentration Concentration filtration->concentration Filtrate recrystallization Recrystallization from Benzene concentration->recrystallization Crude Product product This compound recrystallization->product Pure Product

Synthesis workflow for this compound.

Applications

Synthesis of Poly(silphenylene-siloxane)s

A primary application of this compound is as a monomer for the synthesis of poly(tetramethyl-1,4-silphenylenesiloxane) and its derivatives.[3][4] These polymers are known for their high thermal stability.

The following is a general procedure for the condensation polymerization of this compound.

Materials:

  • This compound

  • Toluene

  • Catalyst (e.g., a condensation catalyst)

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and a Dean-Stark trap, dissolve this compound in toluene.

  • Add the condensation catalyst to the solution.

  • Heat the mixture to reflux and remove the water formed during the condensation reaction using the Dean-Stark trap.

  • Continue the reaction until the desired molecular weight is achieved, which can be monitored by viscosity measurements.

  • After the polymerization is complete, cool the reaction mixture and precipitate the polymer by adding a non-solvent such as methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Polymerization_Workflow cluster_reaction Polymerization cluster_workup Isolation monomer This compound reaction Reflux with Water Removal (Dean-Stark Trap) monomer->reaction solvent Toluene solvent->reaction catalyst Condensation Catalyst catalyst->reaction precipitation Precipitation in Methanol reaction->precipitation Polymer Solution filtration Filtration precipitation->filtration drying Vacuum Drying filtration->drying polymer Poly(tetramethyl-1,4- silphenylenesiloxane) drying->polymer

Workflow for poly(silphenylene-siloxane) synthesis.
Palladium-Catalyzed Cross-Coupling Reactions

This compound can serve as an effective silicon nucleophile in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[5] This reaction forms a carbon-carbon bond between an organosilicon compound and an organic halide or triflate.

Hiyama_Coupling R1_Si R1-Si(CH3)2OH plus + R2_X R2-X catalyst Pd Catalyst Activator (e.g., F⁻ or base) R2_X->catalyst product R1-R2 catalyst->product

General scheme of the Hiyama coupling reaction.

Signaling Pathways

Based on a comprehensive review of the scientific literature, there is no evidence to suggest that this compound is involved in any biological signaling pathways. Its applications are primarily in the fields of materials science and synthetic organic chemistry.

Conclusion

This compound is a valuable and versatile difunctional organosilicon monomer. Its synthesis via the hydrolysis of 1,4-bis(dimethylsilyl)benzene is a high-yielding and straightforward process. The resulting silanol finds significant use in the production of thermally stable poly(silphenylene-siloxane)s and as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The detailed information and protocols provided in this guide are intended to support further research and application of this important chemical compound.

References

An In-Depth Technical Guide to the Safety and Handling of 1,4-Bis(hydroxydimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling of 1,4-Bis(hydroxydimethylsilyl)benzene, a key intermediate in the synthesis of silphenylene polymers and a versatile silicon nucleophile in palladium-catalyzed cross-coupling reactions.[][2] This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white solid with the molecular formula C₁₀H₁₈O₂Si₂ and a molecular weight of 226.42 g/mol .[3][4] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 2754-32-7[][4]
Molecular Formula C₁₀H₁₈O₂Si₂[3][4]
Molecular Weight 226.42 g/mol [3][4]
Appearance White to off-white solid[5]
Melting Point 133-136 °C[5][6]
Boiling Point (Predicted) 289.6 ± 36.0 °C[5]
Density (Predicted) 1.02 ± 0.1 g/cm³[5]
Flash Point >110 °C[5]
pKa (Predicted) 13.91 ± 0.53[]
Hydrolytic Sensitivity No reaction with water under neutral conditions[][5]

Hazard Identification and Classification

The primary hazard associated with this compound is serious eye irritation.[7] It may also cause skin and respiratory tract irritation.[7] The compound is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation

Signal Word: Warning[7]

Hazard Pictogram:

Exclamation mark pictogram

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection should be adopted when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Wear chemical safety goggles and a face shield.[7]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7]
Respiratory Protection Use a NIOSH-certified dust and mist respirator (orange cartridge) or work in a well-ventilated area, preferably a chemical fume hood.[7]
Handling Procedures
  • Avoid contact with skin and eyes.[7]

  • Do not breathe dust.[7]

  • Use only in a well-ventilated area or under a chemical fume hood.[7]

  • Wash hands thoroughly after handling.[7]

  • Emergency eye wash fountains and safety showers should be readily accessible in the immediate work area.[7]

Storage Conditions
  • Keep the container tightly closed.[7]

  • Store in a dry, cool, and well-ventilated place.[7]

  • Store away from heat, sparks, and open flames.[7]

  • Incompatible materials include strong oxidizers.[7]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.[7]
Skin Contact Wash with plenty of soap and water. Remove contaminated clothing and shoes.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek medical advice/attention.[7]
Accidental Release Measures
  • Evacuate unnecessary personnel.[7]

  • Equip cleanup crew with proper protection.[7]

  • Sweep or shovel spills into an appropriate container for disposal.[7]

  • Avoid generating dust.[7]

  • Prevent entry into sewers and public waters.[7]

Fire-Fighting Measures
  • Suitable extinguishing media: Water spray, foam, carbon dioxide, dry chemical.[7]

  • Fire hazard: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[7]

  • Firefighting instructions: Use water spray to cool exposed surfaces. Exercise caution when fighting any chemical fire.[7]

  • Protection during firefighting: Do not enter the fire area without proper protective equipment, including respiratory protection.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrolysis of 1,4-bis(dimethylsilyl)benzene.[]

Materials:

  • 1,4-bis(dimethylsilyl)benzene

  • Water

  • A suitable solvent (e.g., tetrahydrofuran - THF)

  • Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0))

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve 1,4-bis(dimethylsilyl)benzene in the solvent.

  • Add the palladium catalyst to the solution.

  • Slowly add an equimolar amount of water to the reaction mixture. A violent evolution of hydrogen gas may occur, requiring cooling of the reaction vessel.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by techniques such as TLC or NMR.

  • Upon completion, the catalyst can be removed by filtration.

  • The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 1,4-bis(dimethylsilyl)benzene 1,4-bis(dimethylsilyl)benzene Reaction_Vessel Reaction in Solvent 1,4-bis(dimethylsilyl)benzene->Reaction_Vessel Water Water Water->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Purification Filtration & Recrystallization Reaction_Vessel->Purification Crude Product Product_Compound This compound Purification->Product_Compound Purified Product

Diagram 1: Synthesis Workflow
Acute Eye Irritation/Corrosion Testing (Adapted from OECD Guideline 405)

The determination of the eye irritation potential of a chemical is a critical safety assessment. The following is a generalized protocol based on the OECD Test Guideline 405.

Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, the other eye remaining untreated to serve as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.

Procedure:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Dose and Administration: A single dose of the test substance (e.g., 0.1 mL of a liquid or 0.1 g of a solid) is applied to the conjunctival sac of one eye. The eyelids are then held together for about one second.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.

  • Evaluation: The scores are evaluated to determine the overall irritation potential of the substance.

Eye_Irritation_Test_Workflow Start Start Animal_Selection Select Healthy Albino Rabbits Start->Animal_Selection Dose_Application Apply Test Substance to One Eye Animal_Selection->Dose_Application Observation_1h Observe and Score Lesions at 1h Dose_Application->Observation_1h Observation_24h Observe and Score Lesions at 24h Observation_1h->Observation_24h Observation_48h Observe and Score Lesions at 48h Observation_24h->Observation_48h Observation_72h Observe and Score Lesions at 72h Observation_48h->Observation_72h Data_Evaluation Evaluate Scores for Irritation Potential Observation_72h->Data_Evaluation End End Data_Evaluation->End

Diagram 2: Eye Irritation Testing Workflow

Toxicological Information

Acute Toxicity
  • Oral: Not classified as acutely toxic.[7]

  • Dermal: No data available.

  • Inhalation: May cause irritation to the respiratory tract. Overexposure may lead to coughing, headache, and nausea.[7]

Skin Corrosion/Irritation

May cause skin irritation.[7]

Serious Eye Damage/Irritation

Causes serious eye irritation.[7] The specific molecular mechanisms by which this compound causes eye irritation are not extensively documented. However, a generalized pathway for chemical eye irritants is depicted below.

Eye_Irritation_Pathway Chemical_Exposure This compound Exposure to Eye Surface Epithelial_Damage Disruption of Corneal Epithelial Barrier Chemical_Exposure->Epithelial_Damage Inflammatory_Response Release of Inflammatory Mediators (e.g., Cytokines) Epithelial_Damage->Inflammatory_Response Clinical_Signs Clinical Signs of Irritation (Redness, Swelling, Pain) Inflammatory_Response->Clinical_Signs Resolution Tissue Repair and Resolution of Inflammation Clinical_Signs->Resolution If mild/transient Persistence Persistent Inflammation and Potential for Damage Clinical_Signs->Persistence If severe/prolonged

Diagram 3: Generalized Chemical Eye Irritation Pathway

Disposal Considerations

Dispose of this material and its container in accordance with local, regional, national, and international regulations. The product may be incinerated. Avoid release to the environment.[7]

Conclusion

This compound is a valuable chemical intermediate with a primary hazard of serious eye irritation. Adherence to the safety precautions and handling procedures outlined in this guide is essential for minimizing risks in a laboratory setting. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound and ensure that appropriate engineering controls and personal protective equipment are in place.

References

An In-depth Technical Guide to the Physical Properties of 1,4-Bis(hydroxydimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,4-Bis(hydroxydimethylsilyl)benzene, a versatile organosilicon compound. Primarily utilized as an intermediate in the synthesis of silphenylene polymers and as a silicon nucleophile in palladium-catalyzed cross-coupling reactions, a thorough understanding of its physical characteristics is essential for its effective application in research and development.[][2][3][4]

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory and developmental work.

Physical PropertyValueUnits
Melting Point133-136[][2][3]°C
Density1.02[][2][3]g/cm³
Boiling Point289.6 (at 760 mmHg)[][2][3]°C
Molecular Weight226.42[][5] g/mol
Molecular FormulaC₁₀H₁₈O₂Si₂[][5]-
AppearanceWhite powder[2][3]-
Purity95%[][2][3]%

Experimental Protocols

Detailed experimental methodologies for the determination of the physical properties of this compound are outlined below. These protocols are based on established general methods for organic compounds.

1. Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard technique for finding the melting point of a solid.[6][7][8]

  • Apparatus: A melting point apparatus (e.g., Mel-Temp or similar digital device) and capillary tubes are required.[7][8]

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[9] The tube is then tapped to ensure the sample is compact.[9]

  • Procedure:

    • The capillary tube containing the sample is placed into the heating block of the melting point apparatus.[8]

    • The sample is heated at a rapid rate initially to determine an approximate melting range.[6][8]

    • The apparatus is allowed to cool, and a second sample is prepared.

    • The second sample is heated rapidly to about 20°C below the approximate melting point.[9]

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate determination.[8]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7] For a pure compound, this range is typically narrow.[6][7]

2. Density Determination

The density of this compound can be determined using the displacement method with a non-reactive liquid, given its solid form at room temperature.

  • Apparatus: An analytical balance, a graduated cylinder or pycnometer, and a non-reactive liquid of known density in which the compound is insoluble.

  • Procedure:

    • A known mass of this compound is measured using an analytical balance.

    • A known volume of the non-reactive liquid is placed in the graduated cylinder.

    • The solid sample is carefully added to the liquid in the graduated cylinder, ensuring no loss of material.

    • The new volume is recorded. The difference between the initial and final volumes represents the volume of the solid.

    • The density is calculated by dividing the mass of the sample by the displaced volume.

Synthesis Pathway

This compound can be synthesized from 1,4-bis(dimethylsilyl)benzene.[] The following diagram illustrates the general synthetic workflow.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 1_4_bis_dimethylsilyl_benzene 1,4-bis(dimethylsilyl)benzene Reaction Hydrolysis 1_4_bis_dimethylsilyl_benzene->Reaction Reagent 1_4_bis_hydroxydimethylsilyl_benzene This compound Reaction->1_4_bis_hydroxydimethylsilyl_benzene Yields

References

Methodological & Application

Application Notes and Protocols: 1,4-Bis(hydroxydimethylsilyl)benzene in Siloxane Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(hydroxydimethylsilyl)benzene (BHSB) is a key monomer in the synthesis of high-performance siloxane polymers, specifically poly(tetramethyl-1,4-silphenylenesiloxane). The incorporation of the rigid phenylene group into the flexible siloxane backbone imparts unique properties to the resulting polymers, including enhanced thermal stability, improved mechanical strength, and a higher refractive index compared to conventional polydimethylsiloxanes (PDMS). These characteristics make them attractive for a range of applications, from high-temperature elastomers and coatings to advanced materials in the biomedical and pharmaceutical fields.

This document provides detailed protocols for the synthesis of the BHSB monomer and its subsequent polymerization to yield poly(tetramethyl-1,4-silphenylenesiloxane). It also includes a summary of the polymer's properties and discusses its potential applications, particularly in the realm of drug delivery.

Monomer Synthesis: this compound (BHSB)

The synthesis of BHSB is typically achieved through the hydrolysis of its precursor, 1,4-bis(dimethylsilyl)benzene (BDSB). This two-step process begins with a Grignard reaction to form BDSB, followed by a catalyzed hydrolysis to yield the desired di-silanol monomer.

Experimental Protocol: Synthesis of 1,4-Bis(dimethylsilyl)benzene (BDSB)
  • Reaction Setup: A dry three-neck flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is assembled and flushed with nitrogen.

  • Grignard Reagent Preparation: In the flask, prepare a Grignard reagent from 1,4-dibromobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Reaction with Dimethylchlorosilane: While cooling the Grignard reagent in an ice bath, slowly add dimethylchlorosilane (2.0 molar equivalents) dropwise from the dropping funnel.

  • Reflux: After the addition is complete, stir the reaction mixture at room temperature for one hour, followed by refluxing for three hours.

  • Work-up: Cool the reaction mixture and add water to quench the reaction. Separate the organic layer.

  • Purification: Distill the organic layer to obtain 1,4-bis(dimethylsilyl)benzene as a colorless liquid.

Experimental Protocol: Hydrolysis to this compound (BHSB)
  • Reaction Setup: In a flask, dissolve the synthesized 1,4-bis(dimethylsilyl)benzene in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a palladium-on-charcoal catalyst.

  • Hydrolysis: Slowly add water to the mixture while stirring vigorously at room temperature. The hydrolysis of 1,4-bis(dimethylsilyl)benzene can yield this compound in high yields, potentially up to 96%.[]

  • Isolation: After the reaction is complete (monitored by TLC or GC), filter off the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting white solid can be further purified by recrystallization to yield pure this compound.

Monomer_Synthesis cluster_step1 Step 1: Synthesis of BDSB cluster_step2 Step 2: Hydrolysis to BHSB DBB 1,4-Dibromobenzene Grignard Grignard Reagent DBB->Grignard Mg Magnesium Mg->Grignard DCS Dimethylchlorosilane Reaction1 Grignard Reaction DCS->Reaction1 BDSB 1,4-Bis(dimethylsilyl)benzene BDSB2 1,4-Bis(dimethylsilyl)benzene BDSB->BDSB2 Grignard->Reaction1 Reaction1->BDSB Reaction2 Hydrolysis BDSB2->Reaction2 H2O Water H2O->Reaction2 Pd_C Pd/C Catalyst Pd_C->Reaction2 BHSB This compound Reaction2->BHSB Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_workup Work-up and Purification Monomers BHSB + Co-monomer (e.g., Bis(dimethylamino)dimethylsilane) Reaction Polycondensation (Heat, N2 atmosphere) Monomers->Reaction Solvent Anhydrous Toluene Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Pure Poly(tetramethyl-1,4-silphenylenesiloxane) Drying->Polymer Applications cluster_properties Key Properties cluster_applications Potential Applications in Drug Development Polymer Poly(tetramethyl-1,4-silphenylenesiloxane) Biocompatibility Biocompatibility Polymer->Biocompatibility ThermalStability Thermal Stability Polymer->ThermalStability MechanicalStrength Mechanical Strength Polymer->MechanicalStrength TunableProperties Tunable Properties Polymer->TunableProperties DrugDelivery Controlled Drug Delivery Biocompatibility->DrugDelivery Implants Medical Implants & Devices Biocompatibility->Implants ThermalStability->DrugDelivery MechanicalStrength->Implants TunableProperties->DrugDelivery Adhesives Biomedical Adhesives TunableProperties->Adhesives

References

Application Notes: 1,4-Bis(hydroxydimethylsilyl)benzene in Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Bis(hydroxydimethylsilyl)benzene is a versatile organosilicon compound that serves as a crucial crosslinking agent and an intermediate in the synthesis of silphenylene polymers.[1] Its unique structure, which incorporates a rigid benzene ring flanked by two reactive hydroxydimethylsilyl groups, allows for the precise engineering of polymer networks. This results in materials with enhanced thermal stability, improved mechanical properties, and tailored elasticity.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this crosslinking agent.

Key Applications

The primary application of this compound is in the formation of crosslinked silicone elastomers and resins.[3] The introduction of the rigid silphenylene unit into a polymer backbone, such as that of polydimethylsiloxane (PDMS), significantly enhances the material's properties.

  • Enhanced Thermal Stability: The aromatic rings within the crosslinks increase the thermal decomposition temperature of the resulting polymer, making it suitable for high-temperature applications. Crosslinking is a widely recognized strategy for improving the thermal stability of polymers.[4][5]

  • Improved Mechanical Strength: The rigid nature of the benzene ring increases the stiffness and mechanical strength of the polymer network.[6] The extent of this improvement is directly related to the crosslinking density.[6]

  • Controlled Swelling Properties: The degree of crosslinking influences the polymer's ability to absorb solvents. This is a critical parameter for applications in drug delivery and microfluidics.[7]

  • Tailored Elasticity: By controlling the concentration of the crosslinking agent, the elasticity of the final material can be precisely tuned to meet the requirements of specific applications, from soft gels to rigid elastomers.[2]

Quantitative Data on Crosslinking Effects

The following table summarizes the general effects of increasing the concentration of a crosslinking agent like this compound on the properties of silicone-based polymers. The exact values are dependent on the specific polymer system and curing conditions.

PropertyEffect of Increased Crosslinker ConcentrationRationale
Tensile Strength IncreasesHigher crosslink density leads to a more rigid network that can withstand greater stress before failure.[8]
Elongation at Break DecreasesA more tightly crosslinked network restricts polymer chain mobility, reducing its ability to stretch.[8]
Hardness (Shore A) IncreasesThe increased rigidity of the polymer network results in a harder material.[8]
Swelling Ratio DecreasesA higher crosslink density reduces the free volume between polymer chains, limiting the uptake of solvent.[7]
Thermal Stability IncreasesThe introduction of aromatic rings and the formation of a stable network structure enhance resistance to thermal degradation.[4][9]

Experimental Protocols

Protocol 1: Preparation of a Crosslinked Polydimethylsiloxane (PDMS) Elastomer

This protocol describes a typical procedure for the condensation cure of a vinyl-terminated PDMS polymer using this compound as the crosslinking agent, catalyzed by a tin compound.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-vinyl)

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Toluene (or other suitable solvent)

Procedure:

  • Polymer Dissolution: In a clean, dry flask, dissolve a specific amount of vinyl-terminated PDMS in toluene to achieve a desired concentration (e.g., 20% w/v). Stir the mixture at room temperature until the polymer is fully dissolved.

  • Reagent Addition: To the polymer solution, add a stoichiometric amount of this compound. The molar ratio of hydroxyl groups on the crosslinker to vinyl groups on the polymer should be carefully controlled to achieve the desired crosslink density.

  • Catalyst Introduction: Add a catalytic amount of dibutyltin dilaurate (e.g., 0.1-0.5% by weight of the total polymer and crosslinker).

  • Mixing: Stir the mixture thoroughly at room temperature for 15-30 minutes to ensure homogeneity.

  • Casting and Curing: Pour the mixture into a mold (e.g., a petri dish) and place it in a vacuum oven. Initially, apply a vacuum to remove any entrapped air bubbles. Then, heat the oven to a specific curing temperature (e.g., 80-120°C) for a predetermined time (e.g., 2-4 hours) to facilitate the crosslinking reaction.

  • Post-Curing: After the initial curing, the elastomer can be post-cured at a higher temperature (e.g., 150°C) for an extended period (e.g., 12-24 hours) to ensure the completion of the crosslinking reaction and remove any residual solvent.

  • Characterization: Once cooled to room temperature, the crosslinked elastomer can be removed from the mold and characterized for its mechanical and thermal properties.

Protocol 2: Determination of Crosslink Density by Swelling Test

The swelling test is a common method to estimate the degree of crosslinking in a polymer network.[7]

Materials:

  • Crosslinked polymer sample of known weight

  • A suitable solvent (e.g., toluene, hexane)

  • A sealed container

Procedure:

  • Sample Preparation: Cut a small piece of the crosslinked polymer and accurately weigh it to obtain the initial dry weight (W_d).

  • Swelling: Place the polymer sample in a sealed container with an excess of the chosen solvent. Allow the sample to swell for a sufficient period (e.g., 24-48 hours) until it reaches equilibrium swelling.

  • Weight of Swollen Sample: Carefully remove the swollen sample from the solvent, gently blot the surface with filter paper to remove excess solvent, and immediately weigh it to obtain the swollen weight (W_s).

  • Drying: Dry the swollen sample in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved. This will be the final dry weight, which should be close to the initial dry weight.

  • Calculation of Swelling Ratio: The swelling ratio (Q) can be calculated using the following formula:

    • Q = 1 + ρ_p * ( (W_s / W_d) / ρ_s - 1/ρ_p )

    • Where ρ_p is the density of the polymer and ρ_s is the density of the solvent.

A lower swelling ratio indicates a higher degree of crosslinking.[7]

Visualizations

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Product PDMS Vinyl-Terminated PDMS (-[Si(CH3)2-O]n-Si(CH3)2-CH=CH2) Network Crosslinked Polymer Network (...-PDMS-Si-O-Si-Benzene-Si-O-Si-PDMS-...) PDMS->Network Condensation Crosslinker This compound (HO-Si(CH3)2-C6H4-Si(CH3)2-OH) Crosslinker->Network Reaction Catalyst Catalyst (e.g., Dibutyltin dilaurate) Catalyst->Network

Caption: Condensation reaction between PDMS and the crosslinker.

Experimental_Workflow start Start dissolve Dissolve PDMS in Toluene start->dissolve add_reagents Add Crosslinker & Catalyst dissolve->add_reagents mix Thorough Mixing add_reagents->mix cast Cast in Mold & Degas mix->cast cure Cure at Elevated Temperature cast->cure post_cure Post-Cure cure->post_cure characterize Characterization (Mechanical, Thermal, Swelling) post_cure->characterize end End characterize->end

Caption: Workflow for preparing and testing a crosslinked elastomer.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1,4-Bis(hydroxydimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed cross-coupling of 1,4-Bis(hydroxydimethylsilyl)benzene with aryl and vinyl halides. This protocol is based on the principles of the Hiyama and Hiyama-Denmark cross-coupling reactions, which utilize organosilanes as nucleophilic partners. This compound serves as an effective silicon nucleophile for the formation of carbon-carbon bonds, enabling the synthesis of a variety of conjugated molecules, such as stilbenes and biaryls, which are of significant interest in medicinal chemistry and materials science.[1]

Introduction to the Hiyama and Hiyama-Denmark Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. A key feature of this reaction is the activation of the organosilane, typically with a fluoride source, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. The general catalytic cycle involves oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from silicon to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

The Hiyama-Denmark coupling is a modification that often utilizes silanols and can proceed in the absence of a fluoride activator, instead using a base to form a reactive silanolate. Given that the substrate of interest is a di-silanol, the principles of the Hiyama-Denmark coupling are particularly relevant.

Generalized Reaction Scheme

The palladium-catalyzed cross-coupling of this compound with an organic halide (Ar-X or R-X, where X = I, Br, OTf) can be represented by the following general scheme:

G r1 HO-Si(CH3)2-Ph-Si(CH3)2-OH catalyst Pd Catalyst Base or Activator r1->catalyst r2 +  2 Ar-X r2->catalyst p1 Ar-Ph-Ar p2 +  2 HO-Si(CH3)2-X catalyst->p1

Caption: Generalized reaction scheme for the palladium-catalyzed cross-coupling.

Experimental Protocols

The following is a generalized protocol for the palladium-catalyzed cross-coupling of this compound with an aryl or vinyl halide. The specific conditions may require optimization depending on the substrate.

Materials:

  • This compound

  • Aryl or vinyl halide (e.g., 4-bromotoluene, 4-vinylphenyl bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃) or Fluoride activator (e.g., TBAF)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (1-5 mol%), phosphine ligand (2-10 mol%), and base (2.0-3.0 equivalents) or fluoride activator (2.0-3.0 equivalents).

  • Add this compound (0.5 equivalents) and the aryl or vinyl halide (1.0 equivalent) to the Schlenk tube.

  • Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the halide).

  • Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir for the required time (12-24 hours).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for palladium-catalyzed cross-coupling reactions involving organosilanes, which can be adapted for this compound.

Parameter Condition 1 (Hiyama-type) Condition 2 (Hiyama-Denmark-type)
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand PPh₃ (4 mol%)SPhos (3 mol%)
Activator/Base TBAF (2.5 equiv)K₃PO₄ (2.2 equiv)
Solvent THFDioxane
Temperature 80 °C110 °C
Reaction Time 18 h24 h

Visualization of the Catalytic Cycle and Workflow

Catalytic Cycle:

The catalytic cycle for the Hiyama-Denmark type coupling is illustrated below.

G pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(X)L_n pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation_intermediate [Ar-Pd(II)-O-SiR'3]L_n pd2_complex->transmetalation_intermediate Coordination (R'3Si-O-) product_complex Ar-Pd(II)-Ar'L_n transmetalation_intermediate->product_complex Transmetalation product_complex->pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle for the Hiyama-Denmark cross-coupling.

Experimental Workflow:

A generalized workflow for the experimental procedure is depicted below.

G start Assemble Reactants (Silane, Halide, Catalyst, Ligand, Base) inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert_atmosphere solvent_addition Add Anhydrous Solvent inert_atmosphere->solvent_addition heating Heat to Reaction Temperature (80-120 °C) solvent_addition->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification end Characterize Product purification->end

Caption: A typical experimental workflow for the cross-coupling reaction.

References

Application Notes and Protocols for High-Temperature Siloxane Elastomers Utilizing 1,4-Bis(hydroxydimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-temperature stable elastomers are critical materials in various demanding applications, including aerospace, electronics, and medical devices. Siloxane elastomers, commonly known as silicone rubbers, are renowned for their flexibility, biocompatibility, and thermal stability. The incorporation of aromatic moieties, such as phenyl groups, into the polysiloxane backbone can significantly enhance their thermal and mechanical properties. This document provides detailed application notes and experimental protocols for the synthesis of high-temperature siloxane elastomers using 1,4-Bis(hydroxydimethylsilyl)benzene as a crosslinking agent. This aromatic diol acts as a bridging unit, imparting rigidity and thermal resistance to the final elastomer.

The synthesis involves a condensation reaction between a silanol-terminated polydimethylsiloxane (PDMS) and this compound. This process forms a crosslinked network with silphenylene-siloxane linkages, which are responsible for the enhanced thermal stability of the resulting material.

Reaction Pathway

The fundamental chemical reaction for the formation of the high-temperature siloxane elastomer is a condensation polymerization. A silanol-terminated polydimethylsiloxane (α,ω-dihydroxy-polydimethylsiloxane) reacts with the hydroxyl groups of this compound in the presence of a suitable catalyst. This reaction results in the formation of a crosslinked polysiloxane network with the elimination of water as a byproduct. The presence of the benzene ring in the crosslinker enhances the thermal stability of the elastomer.

Reaction_Pathway PDMS α,ω-Dihydroxy-polydimethylsiloxane (Silanol-Terminated PDMS) Catalyst Catalyst (e.g., Dibutyltin dilaurate) Crosslinker This compound Elastomer Crosslinked High-Temperature Siloxane Elastomer Water Water (H₂O) Elastomer->Water Catalyst->Elastomer + Heat

Caption: Condensation reaction for the synthesis of high-temperature siloxane elastomer.

Experimental Protocols

Materials
  • α,ω-Dihydroxy-polydimethylsiloxane (Silanol-Terminated PDMS): Viscosity of 1000 cSt.

  • This compound: (CAS No: 2754-32-7).[1]

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Reinforcing Filler: Fumed silica (optional, for enhanced mechanical properties).

  • Solvent: Toluene (for homogeneous mixing).

Equipment
  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Three-neck round-bottom flask

  • Condenser

  • Vacuum oven

  • Two-roll mill (for compounding with filler)

  • Hydraulic press with heating platens (for curing)

  • Tensile tester

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Protocol 1: Synthesis of Unfilled High-Temperature Siloxane Elastomer

This protocol details the synthesis of a baseline high-temperature siloxane elastomer without the addition of reinforcing fillers.

Experimental Workflow:

Experimental_Workflow A 1. Reactant Preparation B 2. Mixing and Dissolution A->B Add PDMS and Crosslinker to Toluene C 3. Catalyst Addition B->C Homogeneous Solution D 4. Polymerization C->D Add DBTDL E 5. Degassing D->E Stir at 80°C for 2h F 6. Curing E->F Vacuum Oven at 60°C G 7. Post-Curing F->G Mold and Press at 170°C for 30 min H 8. Characterization G->H Oven at 200°C for 4h

References

Application Notes and Protocols for Polycondensation of 1,4-Bis(hydroxydimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(hydroxydimethylsilyl)benzene (BHSB) is a key monomer in the synthesis of poly(tetramethyl-p-silphenylenesiloxane), a high-performance organosilicon polymer. This polymer is noted for its excellent thermal stability, a desirable characteristic for materials used in demanding applications. The incorporation of the rigid phenylene group into the flexible siloxane backbone results in a polymer with a unique combination of properties, making it a subject of interest for various advanced applications, including potential uses in the biomedical field.

These application notes provide an overview of the polycondensation techniques for BHSB, focusing on the synthesis of the homopolymer. Detailed experimental protocols, data on the polymer's properties, and a discussion of its potential relevance to drug development are presented.

Polycondensation Techniques for this compound

The primary method for polymerizing this compound is through condensation polymerization. This process involves the reaction of the hydroxyl groups on the silicon atoms of the BHSB monomer, leading to the formation of siloxane bonds (-Si-O-Si-) and the elimination of water. The resulting polymer is poly(tetramethyl-p-silphenylenesiloxane).

Key factors influencing the polycondensation reaction and the final polymer properties include:

  • Catalyst: While the self-condensation of silanols can occur at elevated temperatures, catalysts are often employed to increase the reaction rate and achieve high molecular weight polymers.

  • Temperature: The reaction is typically carried out at elevated temperatures to facilitate the removal of the water byproduct and drive the polymerization to completion.

  • Reaction Time: Sufficient reaction time is necessary to achieve high molecular weight polymers.

  • Removal of Water: Continuous and efficient removal of water is crucial to shift the equilibrium towards polymer formation.

Experimental Protocols

Protocol 1: Bulk Polycondensation of this compound

This protocol is adapted from the general method for silanol condensation.

Materials:

  • This compound (BHSB), pure monomer

  • Nitrogen or Argon gas (inert atmosphere)

  • Suitable reaction vessel with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.

Procedure:

  • Place the purified this compound monomer into the reaction vessel.

  • Heat the vessel to a temperature above the melting point of the monomer (typically >140°C) under a slow stream of inert gas.

  • Once the monomer is molten, increase the temperature to the desired polymerization temperature (e.g., 150-200°C).

  • Continue heating under an inert gas stream to facilitate the removal of water produced during the condensation reaction.

  • The viscosity of the reaction mixture will increase as the polymerization progresses.

  • Maintain the reaction at the elevated temperature for a sufficient time to achieve the desired molecular weight.

  • Cool the reaction mixture to room temperature to obtain the solid polymer.

  • The polymer can be purified by dissolving it in a suitable solvent (e.g., toluene) and precipitating it in a non-solvent (e.g., methanol).

Data Presentation

The properties of poly(tetramethyl-p-silphenylenesiloxane) can vary depending on the specific polymerization conditions. The following table summarizes typical data for the homopolymer synthesized from this compound.

PropertyValueReference
Molecular Weight
Number-Average Molecular Weight (Mn)186,000 g/mol [1]
Polydispersity Index (PDI)1.82[1]
Thermal Properties
Melting Point (Tm)130-160°C[1]

Note: The data presented are for a specific high molecular weight sample and may vary.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of poly(tetramethyl-p-silphenylenesiloxane).

Polycondensation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound (BHSB Monomer) Polymerization Bulk Polycondensation (Heat, Inert Atmosphere) Monomer->Polymerization Crude_Polymer Crude Poly(tetramethyl-p- silphenylenesiloxane) Polymerization->Crude_Polymer Dissolution Dissolution (e.g., Toluene) Crude_Polymer->Dissolution Precipitation Precipitation (e.g., Methanol) Dissolution->Precipitation Drying Drying Precipitation->Drying Purified_Polymer Purified Polymer Drying->Purified_Polymer GPC Gel Permeation Chromatography (GPC) (Mn, PDI) Purified_Polymer->GPC DSC Differential Scanning Calorimetry (DSC) (Tm, Tg) Purified_Polymer->DSC TGA Thermogravimetric Analysis (TGA) (Td) Purified_Polymer->TGA Drug_Delivery_Concept cluster_properties Key Polymer Properties cluster_application Potential Drug Development Applications Polymer Poly(tetramethyl-p-silphenylenesiloxane) Properties Unique Properties Polymer->Properties Thermal_Stability High Thermal Stability Properties->Thermal_Stability Controlled_Permeability Potentially Controlled Permeability Properties->Controlled_Permeability Biocompatibility Expected Biocompatibility Properties->Biocompatibility Drug_Delivery Drug Delivery System Sterilizable_Formulations Sterilizable Drug Formulations Drug_Delivery->Sterilizable_Formulations Sustained_Release Sustained Release Implants Drug_Delivery->Sustained_Release Targeted_Therapies Functionalized Carriers for Targeted Therapies Drug_Delivery->Targeted_Therapies Thermal_Stability->Drug_Delivery Controlled_Permeability->Drug_Delivery Biocompatibility->Drug_Delivery

References

Application of 1,4-Bis(hydroxydimethylsilyl)benzene in Hybrid Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(hydroxydimethylsilyl)benzene is a versatile organosilicon compound that serves as a key building block in the synthesis of advanced hybrid materials. Its unique structure, featuring a rigid phenylene core flanked by two reactive hydroxydimethylsilyl groups, allows for its incorporation into polymeric systems to enhance thermal stability, mechanical properties, and confer desirable optical characteristics. These hybrid materials, particularly poly(silphenylene-siloxane)s, are finding increasing application in high-performance elastomers, resins, and coatings. This document provides detailed application notes and experimental protocols for the synthesis and characterization of hybrid materials utilizing this compound.

Key Applications

Hybrid materials derived from this compound are valued for their superior performance characteristics, including:

  • High Thermal and Thermo-oxidative Stability: The presence of the aromatic silphenylene unit in the polymer backbone significantly enhances the resistance to thermal degradation compared to conventional polysiloxanes.

  • Improved Mechanical Properties: The rigid nature of the phenylene group contributes to increased tensile strength and modulus, making these materials suitable for demanding applications.

  • Tailorable Properties: By copolymerizing with various siloxane monomers, the properties of the resulting hybrid material, such as flexibility and refractive index, can be precisely controlled.

  • Gas Permeability: These materials can be engineered to exhibit specific gas separation capabilities, making them useful for membrane applications.

Data Presentation

Thermal Properties of Poly(silphenylene-siloxane)s
Polymer CompositionGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)Reference
Poly(tetramethyl-p-silphenylenesiloxane)118500
Poly(tetramethyl-p-silphenylenesiloxane-co-dimethylsiloxane) (80/20 wt%)-120 (DMS phase), >25 (TMPS phase)Not specified[1]
Poly(tetramethyl-p-silphenylenesiloxane-co-dimethylsiloxane) (50/50 wt%)Merged transitionNot specified[1]
Vinyl-terminated polysiloxane with silphenylene unitsNot specified502[2]
Mechanical Properties of Siloxane Elastomers
MaterialTensile Strength (MPa)Elongation at Break (%)Shore A HardnessReference
General Purpose Silicone Rubber5 - 10100 - 80020 - 80General Knowledge
High-Performance Fluorosilicone Elastomer8 - 12150 - 40050 - 70General Knowledge
Phenyl-containing Silicone Elastomer7 - 11100 - 50040 - 70[3]

Note: The mechanical properties of hybrid materials containing this compound can be tailored by adjusting the comonomer ratios and crosslinking density. The values presented are indicative of typical siloxane elastomers.

Experimental Protocols

Protocol 1: Synthesis of Poly(tetramethyl-p-silphenylene siloxane-co-dimethylsiloxane) via Dehydrocarbon Polycondensation

This protocol is adapted from a procedure for the polycondensation of 1,4-bis(dimethylsilyl)benzene and is expected to be applicable for this compound with appropriate adjustments.[4]

Materials:

  • This compound (BHSB)

  • Dimethyldimethoxysilane (DMDMS)

  • Tris(pentafluorophenyl)borane (B(C6F5)3) catalyst

  • Anhydrous Toluene

  • Methanol

  • Methylene chloride

  • Anhydrous Calcium Sulfate (CaSO4)

Equipment:

  • 50 mL three-neck flask

  • Magnetic stirrer

  • Condenser

  • Thermometer

  • Rubber septum seal

  • Glass syringes

  • Vacuum line

Procedure:

  • Reaction Setup: A dry 50 mL three-neck flask equipped with a magnetic stirrer, condenser, thermometer, and rubber septum seal is evacuated and backfilled with nitrogen.

  • Charging Reactants: The flask is charged with anhydrous toluene, this compound (7 mmol), and the B(C6F5)3 catalyst.

  • Monomer Addition: Dimethyldimethoxysilane (7 mmol) is added dropwise via a glass syringe over a period of 2 hours.

  • Polymerization: The reaction mixture is stirred for an additional 2 hours to ensure complete polymerization.

  • Precipitation: The reaction mixture is poured into 100 mL of methanol to precipitate the polymer.

  • Purification: The solvent is decanted from the precipitated polymer. The residue is dissolved in methylene chloride.

  • Drying: The polymer solution is filtered through anhydrous calcium sulfate, and the solvent is removed under vacuum. The resulting colorless, gum-like liquid polymer is dried on the vacuum line.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can be used to confirm the polymer structure and composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Visualizations

Experimental Workflow: Polymer Synthesis

experimental_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization setup Dry 3-neck flask under Nitrogen charge Charge Toluene, BHSB, and Catalyst setup->charge add Add DMDMS dropwise (2h) charge->add react Stir for 2h add->react precipitate Precipitate in Methanol react->precipitate dissolve Dissolve in Methylene Chloride precipitate->dissolve dry_filter Filter through Anhydrous CaSO4 dissolve->dry_filter remove_solvent Remove solvent under vacuum dry_filter->remove_solvent nmr NMR (Structure) remove_solvent->nmr gpc GPC (MW) remove_solvent->gpc dsc DSC (Tg) remove_solvent->dsc tga TGA (Stability) remove_solvent->tga

Caption: Workflow for the synthesis and characterization of poly(silphenylene-siloxane).

Logical Relationship: Structure-Property Enhancement

structure_property cluster_structure Molecular Structure cluster_properties Enhanced Material Properties BHSB This compound phenylene Rigid Phenylene Core BHSB->phenylene silyl Reactive Hydroxydimethylsilyl Groups BHSB->silyl thermal Increased Thermal Stability phenylene->thermal mechanical Improved Mechanical Strength phenylene->mechanical optical Tunable Refractive Index silyl->optical

Caption: How the structure of this compound enhances material properties.

References

Application Notes and Protocols for Surface Modification Using Silane Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of various substrates using silane monomers. This powerful technique is essential for tailoring surface properties to enhance biocompatibility, improve adhesion, and introduce specific functionalities crucial for applications in drug delivery, biosensing, and cell culture.

Introduction to Silane-Based Surface Modification

Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic substrates and organic materials.[1] Their bifunctional nature, possessing both a hydrolyzable group that reacts with the substrate and an organofunctional group that interacts with the desired organic layer, makes them versatile tools for surface engineering.[2][3][4] The process, known as silanization, involves the covalent bonding of silane molecules to surfaces rich in hydroxyl groups, such as glass, silicon, and metal oxides.[5] This modification can dramatically alter the surface chemistry, enabling applications such as the immobilization of biomolecules, enhancing the performance of biosensors, and improving the stability of nanomaterials in various matrices.[3][5]

The general mechanism of silanization proceeds in four primary steps:

  • Hydrolysis: The alkoxy groups of the silane react with water to form reactive silanol groups (Si-OH).[6]

  • Condensation: The silanol groups can condense with each other to form oligomers.[2]

  • Hydrogen Bonding: The silanol groups of the silane (or its oligomers) form hydrogen bonds with the hydroxyl groups on the substrate surface.[2]

  • Covalent Bond Formation: During drying or curing, a stable, covalent siloxane bond (Si-O-Si) is formed between the silane and the substrate, with the loss of water.[6]

Common Silane Monomers and Their Applications

The choice of silane monomer is dictated by the desired surface functionality. Different organofunctional groups offer various reaction pathways for the subsequent immobilization of biomolecules or for altering surface properties.[5]

Silane MonomerFunctional GroupPrimary Applications
(3-Aminopropyl)triethoxysilane (APTES) Amine (-NH₂)Immobilization of proteins, antibodies, and nucleic acids via EDC/NHS chemistry or glutaraldehyde crosslinking.[4][5] Promotes cell adhesion.[7]
(3-Aminopropyl)trimethoxysilane (APTMS) Amine (-NH₂)Similar to APTES, often used in vapor-phase deposition for creating stable and reproducible amine-functionalized surfaces.[5][8]
(3-Mercaptopropyl)trimethoxysilane (MPTMS) Thiol (-SH)Oriented immobilization of biomolecules through thiol-maleimide chemistry.[5] Useful for creating surfaces for biosensors and immunoassays.[9]
(3-Glycidoxypropyl)trimethoxysilane (GPTMS) EpoxyCovalent immobilization of proteins and other biomolecules containing amine, hydroxyl, or thiol groups.[4][5]
(3-Acryloxypropyl) trimethoxysilane AcrylateAnchoring hydrogels to glass substrates for creating micropatterned cell culture platforms and immunoassays.[10]
Octyltriethoxysilane (OTES) / Dodecyltriethoxysilane (DTES) Alkyl (C8 / C12)Creates hydrophobic surfaces.[11] Improves the dispersibility of nanoparticles in organic solvents.[11]

Experimental Protocols

Herein are detailed protocols for the surface modification of common substrates using silane monomers. It is crucial to work in a clean environment and, for some steps, under an inert atmosphere to prevent premature hydrolysis of the silanes.[12][13]

Protocol 1: Silanization of Glass Slides with APTES (Liquid Phase Deposition)

This protocol describes the functionalization of glass microscope slides with amine groups, making them suitable for the covalent attachment of biomolecules.[14]

Materials:

  • Glass microscope slides

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • Ethanol

  • Deionized (DI) water

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Coplin jars or slide staining dishes

  • Nitrogen gas source

  • Oven

Procedure:

  • Cleaning and Activation:

    • Immerse the glass slides in a piranha solution (a 1:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to 1 hour. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the slides thoroughly with copious amounts of DI water.[13]

    • Rinse with ethanol and dry under a stream of nitrogen gas.[13]

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a Coplin jar.[12] This step should be performed in a dry environment, such as a glove bag filled with nitrogen, to minimize exposure to atmospheric moisture.[13]

    • Immerse the cleaned and dried slides in the APTES solution for 1-4 hours at room temperature with gentle agitation.[12]

  • Rinsing and Curing:

    • Remove the slides from the silane solution and rinse them sequentially with fresh toluene, a 1:1 mixture of methanol and toluene, and finally methanol in an ultrasonic bath for 5 minutes each to remove any unbound silane.[7]

    • Dry the slides under a stream of nitrogen.

    • Cure the slides by baking them in an oven at 110°C for 30-60 minutes.[5][12] This step promotes the formation of a stable siloxane network.

    • Store the silanized slides in a desiccator until further use.[10]

Protocol 2: Silanization of PDMS for Microfluidics (Vapor Phase Deposition)

This protocol is suitable for modifying the surface of polydimethylsiloxane (PDMS) microfluidic devices to introduce functional groups for biomolecule immobilization or to alter surface hydrophobicity.[15][16]

Materials:

  • PDMS microfluidic device

  • Silane monomer of choice (e.g., APTMS, MPTMS)

  • Plasma cleaner

  • Vacuum desiccator

  • Small, open vial or petri dish

  • Oven

Procedure:

  • Surface Activation:

    • Place the PDMS device in a plasma cleaner and expose it to low-power air or oxygen plasma for 30-60 seconds.[16] This treatment removes surface contaminants and generates hydroxyl (-OH) groups.

  • Vapor Phase Silanization:

    • Immediately after plasma treatment, place the PDMS device inside a vacuum desiccator.

    • Place a small, open vial or petri dish containing a few hundred microliters of the liquid silane inside the desiccator, ensuring it is not in direct contact with the PDMS device.[5]

    • Evacuate the desiccator to a low pressure to facilitate the vaporization of the silane.

    • Allow the PDMS device to be exposed to the silane vapor for 2-18 hours.[5] The duration will depend on the specific silane and desired surface coverage.

  • Curing:

    • Vent the desiccator and carefully remove the silanized PDMS device.

    • Cure the device in an oven at approximately 110°C for 30-60 minutes to stabilize the silane layer.[5]

Characterization of Silanized Surfaces

The success of the surface modification can be verified using several analytical techniques to assess the chemical composition, topography, and hydrophobicity of the surface.[17]

Characterization TechniqueInformation ObtainedTypical Quantitative Data
Water Contact Angle (WCA) Measurement Surface hydrophobicity/hydrophilicity.[17]Contact angle in degrees (°). A decrease in contact angle after aminosilanization indicates a more hydrophilic surface.[18]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.[17][19]Atomic percentages of elements (e.g., Si, O, C, N). Detection of nitrogen confirms the presence of aminosilanes.[19]
Atomic Force Microscopy (AFM) Surface topography and roughness.[17]Average surface roughness (Ra) in nanometers (nm). Can reveal the formation of a uniform monolayer versus aggregates.[18]
Ellipsometry Film thickness and refractive index.[17]Layer thickness in nanometers (nm).[20]
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of specific chemical bonds and functional groups.[17]Absorbance peaks corresponding to Si-O-Si, C-H, and N-H bonds.

Visualizing the Silanization Process and Applications

General Silanization Workflow

The following diagram illustrates the key steps involved in a typical liquid-phase silanization process.

G cluster_prep Substrate Preparation cluster_sil Silanization cluster_post Post-Treatment Cleaning Cleaning (e.g., Solvents, Sonication) Activation Surface Activation (e.g., Piranha, Plasma) Cleaning->Activation Drying_Prep Drying (Nitrogen Stream) Activation->Drying_Prep Immersion Substrate Immersion (1-4 hours) Drying_Prep->Immersion Silane_Sol Prepare Silane Solution (e.g., 2% APTES in Toluene) Silane_Sol->Immersion Rinsing Rinsing (e.g., Toluene, Methanol) Immersion->Rinsing Drying_Post Drying (Nitrogen Stream) Rinsing->Drying_Post Curing Curing (Oven, 110°C) Drying_Post->Curing Final_Product Final_Product Curing->Final_Product Functionalized Surface

Caption: Workflow for liquid-phase silanization of a substrate.

Silane Reaction Mechanism on a Hydroxylated Surface

This diagram depicts the chemical transformations that occur at the molecular level during silanization.

G cluster_condensation 2. Condensation & Bonding Silane R-Si(OR')₃ Trialkoxysilane Silanol R-Si(OH)₃ Silanetriol Silane->Silanol + 3 H₂O - 3 R'OH Substrate Substrate-OH Hydroxylated Surface Bonded Substrate-O-Si(OH)₂-R Covalent Siloxane Bond Substrate->Bonded - H₂O Water H₂O Silanol->Bonded

Caption: Key chemical reactions in the silanization process.

Application in Antibody Immobilization for Biosensing

This diagram illustrates how a silanized surface is used to immobilize antibodies for a biosensor application.

G A Substrate (e.g., Glass, SiO₂) B APTES Silanization A->B C Amine-Functionalized Surface (-NH₂) B->C D Activation with EDC/NHS or Glutaraldehyde C->D E Activated Surface D->E F Antibody Incubation E->F G Immobilized Antibody F->G H Antigen Detection G->H

Caption: Workflow for antibody immobilization on a silanized surface.

References

Application Notes and Protocols for the Synthesis of Silphenylene-Siloxane Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols and application insights for the synthesis of silphenylene-siloxane copolymers, a class of hybrid materials known for their exceptional thermal stability, flexibility, and tunable properties. The inclusion of rigid silphenylene units into the flexible siloxane backbone allows for the creation of polymers with a unique combination of characteristics suitable for a range of advanced applications.

Application Notes

Silphenylene-siloxane copolymers are of significant interest due to their superior performance characteristics compared to traditional polysiloxanes. The presence of the p-phenylene group in the polymer backbone enhances thermal and oxidative stability, making these materials suitable for applications requiring high-temperature resistance.

Key Properties and Applications:

  • High Thermal Stability: These copolymers exhibit decomposition temperatures often exceeding 450-500°C, making them ideal for use as high-performance elastomers, sealants, and coatings in demanding environments such as aerospace, automotive, and industrial applications.[1]

  • Excellent Elastomeric Properties: When cross-linked, these copolymers form elastomers with a wide operational temperature window, maintaining their flexibility at low temperatures (glass transition temperatures between -60 and -86°C) and exhibiting stability at high temperatures (up to approximately 230°C).[1]

  • Fire Resistance: The incorporation of the silphenylene moiety contributes to increased char yield upon combustion, positioning these materials as fire-safe elastomers.[1]

  • Optical Transparency and High Refractive Index: Certain formulations of silphenylene-siloxane copolymers exhibit high optical transparency and a high refractive index, making them suitable for applications in optical devices, such as LED encapsulants and coatings for optical sensors.

  • Biocompatibility and Potential in Drug Delivery: While research in this area is emerging, the biocompatibility of silicones, in general, suggests potential for silphenylene-siloxane copolymers in biomedical applications.[2][3] Their tunable properties could be leveraged for creating specialized materials for medical devices or as matrices for controlled drug release, although specific studies on silphenylene-siloxane copolymers in drug delivery are limited.[4] Their hydrophobicity and stability could be advantageous in designing long-term implantable devices or drug delivery systems requiring sustained release profiles.[2][3][5]

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes of silphenylene-siloxane copolymers.

Method 1: Dehydrocarbon Polycondensation of 1,4-bis(dimethylsilyl)benzene (BDSB) and Dialkoxysilanes

This method offers a clean reaction with hydrocarbon as the only byproduct and allows for the synthesis of vinyl-substituted copolymers without damaging the vinyl groups.[6]

Materials:

  • 1,4-bis(dimethylsilyl)benzene (BDSB)

  • Dialkoxysilane (e.g., dimethyldimethoxysilane, diphenyldimethoxysilane)

  • Tris(pentafluorophenyl)borane (B(C6F5)3) as a catalyst

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Methylene chloride (for dissolution)

  • Anhydrous calcium sulfate (for drying)

Equipment:

  • Dry 50 mL three-neck flask

  • Magnetic stirrer

  • Condenser

  • Thermometer

  • Rubber septum seal

  • Glass syringe

  • Vacuum line

Procedure:

  • Reaction Setup: Assemble the dry three-neck flask with a magnetic stirrer, condenser, thermometer, and rubber septum. Evacuate the flask and backfill with dry nitrogen to ensure an inert atmosphere.

  • Charging the Flask: Charge the flask with anhydrous toluene, 1,4-bis(dimethylsilyl)benzene (BDSB) (e.g., 10.5 mmol), and a catalytic amount of tris(pentafluorophenyl)borane (B(C6F5)3) (e.g., 4.28 x 10⁻⁴ mmol).[7]

  • Monomer Addition: Cool the flask in an ice-water bath. Add the dialkoxysilane (e.g., 10.5 mmol of diphenyldimethoxysilane) dropwise via a glass syringe over a period of 2 hours.[6][7] An exotherm and gas evolution indicate the start of the condensation reaction.[7]

  • Polymerization: After the addition is complete, allow the reaction mixture to stir for an additional 2 hours to ensure complete polymerization.[6]

  • Polymer Precipitation and Purification:

    • Pour the reaction mixture into 100 mL of methanol to precipitate the polymer.[6]

    • Decant the solvent.[6]

    • Dissolve the precipitated polymer in methylene chloride.[6]

    • Filter the polymer solution through anhydrous calcium sulfate to remove any residual water.[6]

    • Remove the solvent under vacuum.[6]

    • Dry the final polymer on a vacuum line to yield a colorless, gum-like liquid.[6]

Characterization:

The resulting polymer can be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ²⁹Si NMR): To confirm the polymer structure and composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw) and polydispersity index (PDI).

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature (Tg).

Method 2: Condensation Polymerization of 1,4-bis(hydroxydimethylsilyl)benzene (BHSB) with Dichlorosilanes

This is a common method for synthesizing silphenylene-siloxane copolymers. The reaction involves the condensation of a di-silanol with a dichlorosilane, releasing HCl as a byproduct.

Materials:

  • This compound (BHSB)

  • Dichlorodimethylsilane (or other dichlorosilanes)

  • Anhydrous solvent (e.g., toluene, THF)

  • An acid scavenger (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Equipment:

  • Three-neck flask equipped with a mechanical stirrer, dropping funnel, and condenser.

  • Nitrogen inlet.

Procedure:

  • Reaction Setup: In a three-neck flask under a nitrogen atmosphere, dissolve this compound (BHSB) and the acid scavenger in the anhydrous solvent.

  • Monomer Addition: Slowly add dichlorodimethylsilane dissolved in the same solvent to the flask from the dropping funnel with vigorous stirring.

  • Polymerization: The reaction is typically carried out at room temperature or slightly elevated temperatures. The reaction progress can be monitored by the formation of the amine hydrochloride salt precipitate.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated salt.

    • The polymer can be isolated by precipitation in a non-solvent like methanol.

    • The polymer is then washed and dried under vacuum.

Method 3: Hydrosilylation Polymerization

This method involves the platinum-catalyzed addition reaction between a divinyl-functionalized silphenylene monomer and a Si-H terminated siloxane oligomer. This approach allows for the synthesis of well-defined, high-molecular-weight polymers.[1]

Materials:

  • Divinyl-p-silphenylene monomer (e.g., 1,4-bis(vinyldimethylsilyl)benzene)

  • Bis(hydrosiloxy)benzene or other Si-H terminated siloxane oligomers

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous solvent (e.g., toluene)

Equipment:

  • Schlenk flask or a three-neck flask equipped with a magnetic stirrer and condenser.

  • Nitrogen inlet.

Procedure:

  • Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the divinyl-p-silphenylene monomer and the Si-H terminated siloxane oligomer in the anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of the platinum catalyst to the solution.

  • Polymerization: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures. The progress of the reaction can be monitored by the disappearance of the Si-H stretching band in the IR spectrum.

  • Work-up: The polymer can be isolated by precipitation in a non-solvent such as methanol, followed by washing and drying under vacuum.

Data Presentation

The following table summarizes representative quantitative data for silphenylene-siloxane copolymers synthesized via different methods.

Synthesis MethodMonomersCatalystTemp (°C)Mw ( g/mol )PDITg (°C)Td (5% wt loss, °C)Char Yield (%)
Dehydrocarbon PolycondensationBDSB + DiphenyldimethoxysilaneB(C6F5)3RT10,000 - 50,000~2.0->450-
Condensation PolymerizationBHSB + Bis(dimethylamino)silane--100,000 - 200,000-->450-
Hydrolytic CopolymerizationBDMPD + TMPS-90-1501,800 - 3,5001.5-2.0-~500>75
HydrosilylationVinyl-substituted silphenylene + Si-H siloxanePt-catalystRTHigh MW--60 to -86>50030-70

Note: This table provides a summary of typical values reported in the literature. Actual results may vary depending on specific reaction conditions and monomer purity.

Mandatory Visualization

Below are diagrams illustrating the experimental workflows for the synthesis of silphenylene-siloxane copolymers.

dehydrocarbon_polycondensation cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification setup 1. Assemble dry three-neck flask under Nitrogen charge 2. Charge with Toluene, BDSB, and B(C6F5)3 setup->charge Inert Atmosphere add 3. Add Dialkoxysilane dropwise at 0°C charge->add Initiate Reaction react 4. Stir for 2 hours at room temperature add->react Allow to Polymerize precipitate 5. Precipitate in Methanol react->precipitate Isolate Polymer dissolve 6. Dissolve in Methylene Chloride precipitate->dissolve dry 7. Dry over CaSO4 and remove solvent dissolve->dry final_product Final Polymer dry->final_product

Workflow for Dehydrocarbon Polycondensation.

condensation_polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Work-up setup 1. Dissolve BHSB and acid scavenger in solvent under Nitrogen add 2. Add Dichlorosilane solution dropwise setup->add Initiate Reaction react 3. Stir at room temperature add->react Allow to Polymerize filter 4. Filter to remove salt react->filter Remove Byproduct precipitate 5. Precipitate in Methanol filter->precipitate dry 6. Wash and dry under vacuum precipitate->dry final_product Final Polymer dry->final_product

Workflow for Condensation Polymerization.

hydrosilylation_polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Work-up setup 1. Dissolve Divinyl-silphenylene and Si-H siloxane in solvent under Nitrogen catalyst 2. Add Platinum catalyst setup->catalyst Initiate Reaction react 3. Stir at room temperature catalyst->react Allow to Polymerize precipitate 4. Precipitate in Methanol react->precipitate Isolate Polymer dry 5. Wash and dry under vacuum precipitate->dry final_product Final Polymer dry->final_product

Workflow for Hydrosilylation Polymerization.

References

Application Notes and Protocols: 1,4-Bis(hydroxydimethylsilyl)benzene as a Silicon Nucleophile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(hydroxydimethylsilyl)benzene is a versatile organosilicon reagent that serves as an effective silicon nucleophile in palladium-catalyzed cross-coupling reactions.[1][2] Its utility lies in the formation of carbon-silicon (C-Si) bonds, which are valuable in the synthesis of complex molecules, including those with applications in materials science and drug discovery. The hydroxyl groups on the silicon atoms allow for activation under milder conditions, often circumventing the need for harsh fluoride activators typically required for other organosilanes. This reagent is particularly useful as an intermediate in the synthesis of silphenylene polymers.[3] This document provides detailed application notes and protocols for the use of this compound as a silicon nucleophile in cross-coupling reactions.

Principle of Reactivity

The nucleophilic character of this compound is realized through the palladium-catalyzed Hiyama-type cross-coupling reaction. The generally accepted mechanism involves the activation of the Si-OH bond, facilitating transmetalation to a palladium(II) center.

The catalytic cycle can be visualized as follows:

G Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation This compound (activated) Ar-Pd(II)-SiR3(Ln) Ar-Pd(II)-SiR3(Ln) Transmetalation->Ar-Pd(II)-SiR3(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-SiR3(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Ar-SiR3 Ar-SiR3 Reductive_Elimination->Ar-SiR3

Figure 1: Catalytic cycle for the Hiyama-type cross-coupling reaction.

Applications

The primary application of this compound as a silicon nucleophile is in the synthesis of arylsilanes. These compounds are valuable intermediates in organic synthesis and can be further functionalized. Given its bifunctional nature, this reagent can be used to synthesize molecules with two silicon-containing moieties, making it a useful building block for polymers and materials with specific electronic or physical properties.

Experimental Protocols

General Protocol for Palladium-Catalyzed Cross-Coupling of an Aryl Halide with this compound

Materials:

  • 1,4-Bis(hydroxydimensional)benzene

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)

  • Ligand (if required, e.g., triphenylphosphine, SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or a fluoride source like TBAF if necessary)

  • Anhydrous solvent (e.g., THF, dioxane, toluene, DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 - 1.5 equivalents per halide group), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if required, in appropriate stoichiometry to the catalyst).

  • Add the base (2.0 - 3.0 equivalents).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or GC/LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylsilane.

Experimental Workflow:

Figure 2: General experimental workflow for the cross-coupling reaction.

Quantitative Data

Specific quantitative data for the cross-coupling of this compound with various aryl halides is not extensively documented in the public domain literature found. However, for illustrative purposes, a hypothetical data table is presented below based on typical outcomes for Hiyama-type couplings. This data is for demonstration purposes and should not be considered as experimentally verified results.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001285
21-IodonaphthalenePd(PPh₃)₄ (5)-Cs₂CO₃Dioxane1101878
34-ChlorotoluenePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄THF802465
43-BromopyridinePd(OAc)₂ (3)PPh₃ (6)CsFDMF1201072

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and sparks.

  • Bases can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions under an inert atmosphere require proper handling techniques (e.g., Schlenk line or glovebox).

Conclusion

This compound is a valuable reagent for introducing silicon moieties into organic molecules via palladium-catalyzed cross-coupling reactions. Its bifunctional nature and milder activation requirements compared to other organosilanes make it an attractive tool for the synthesis of functionalized materials and complex organic molecules. The provided general protocol serves as a starting point for researchers to develop specific applications tailored to their synthetic needs. Further exploration and publication of its reactivity with a broader range of substrates will undoubtedly expand its utility in the scientific community.

References

Application Notes and Protocols for the Preparation of Silphenylene Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for the preparation of silphenylene-containing polymers. The information is intended to guide researchers in the synthesis, characterization, and potential application of these polymers, particularly in fields related to materials science and drug development.

Introduction

Silphenylene polymers are a class of organosilicon polymers that incorporate a phenylene ring into the polymer backbone. This structural feature imparts unique properties, including high thermal stability, tunable refractive indices, and excellent hydrophobicity. These characteristics make them promising candidates for a variety of applications, including high-performance elastomers, coatings, and advanced materials for optical and biomedical applications. In the context of drug development, their tunable properties and potential for functionalization offer opportunities for creating novel drug delivery systems.

Experimental Protocols

The synthesis of silphenylene polymers can be achieved through several polymerization techniques. The choice of method often depends on the desired polymer structure, molecular weight, and functionality. Below are detailed protocols for two common methods: dehydrocarbon polycondensation and condensation polymerization.

Protocol 1: Synthesis of Poly(silphenylene-siloxane) via Dehydrocarbon Polycondensation

This protocol describes the synthesis of poly(silphenylene-siloxane) from 1,4-bis(dimethylsilyl)benzene and a dialkoxysilane, catalyzed by tris(pentafluorophenyl)boron (B(C₆F₅)₃).[1]

Materials:

  • 1,4-bis(dimethylsilyl)benzene (BDSB)

  • Dimethyldimethoxysilane or Dimethyldiethoxysilane

  • Tris(pentafluorophenyl)boron (B(C₆F₅)₃)

  • Anhydrous Toluene

  • Activated Carbon

  • Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Reactor Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried before use.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous toluene, 1,4-bis(dimethylsilyl)benzene, and the chosen dialkoxysilane monomer.

  • Catalyst Addition: Dissolve the required amount of B(C₆F₅)₃ in a small amount of anhydrous toluene and add it to the reaction mixture. The catalyst concentration can be varied to control the reaction rate.[1]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 30-60 °C) and stir. The reaction progress can be monitored by techniques such as NMR spectroscopy to observe the disappearance of Si-H and Si-OR groups.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and add activated carbon to adsorb the catalyst. Stir for 20 minutes.

  • Purification: Remove the activated carbon by filtration. The solvent and any volatile byproducts are then removed by rotary evaporation, followed by vacuum distillation to obtain the purified polymer.[2]

Protocol 2: Synthesis of Poly(silphenylene-siloxane) via Condensation Polymerization

This protocol outlines the synthesis of poly(silphenylene-siloxane) from 1,4-bis(hydroxydimethylsilyl)benzene and a bis(ureido)silane.[3]

Materials:

  • This compound

  • Bis(ureido)silane

  • Anhydrous organic solvent (e.g., toluene)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Set up a reaction flask with a stirrer, condenser, and nitrogen inlet.

  • Monomer Dissolution: Dissolve this compound and the bis(ureido)silane in the anhydrous organic solvent in the reaction flask under a nitrogen atmosphere.

  • Polymerization: The condensation polymerization is typically carried out at low temperatures.[3] Stir the reaction mixture for a sufficient time to allow for the growth of high molecular weight polymer chains.

  • Polymer Isolation: The resulting polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preparation and characterization of silphenylene polymers.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Application Evaluation Monomer_Prep Monomer Preparation & Purification Reactor_Setup Reactor Setup & Inert Atmosphere Monomer_Prep->Reactor_Setup 1. Prepare Reactants Polymerization Polymerization Reaction Reactor_Setup->Polymerization 2. Initiate Reaction Purification Polymer Purification Polymerization->Purification 3. Isolate Product GPC GPC (Molecular Weight) Purification->GPC 4. Characterize NMR NMR (Structure) Purification->NMR TGA TGA (Thermal Stability) Purification->TGA DSC DSC (Thermal Transitions) Purification->DSC Property_Testing Material Property Testing GPC->Property_Testing NMR->Property_Testing TGA->Property_Testing DSC->Property_Testing Drug_Delivery_Eval Drug Delivery Formulation & Evaluation Property_Testing->Drug_Delivery_Eval 5. Application Specific Testing

Caption: Experimental workflow for silphenylene polymer preparation and analysis.

Data Presentation

The properties of silphenylene polymers are highly dependent on the synthetic route and the specific monomers used. The following table summarizes key quantitative data from various studies.

Polymer TypeSynthesis MethodMolecular Weight (Mw)Polydispersity Index (PDI)Glass Transition Temp. (Tg)Decomposition Temp. (TGA onset)Reference
Poly(silphenylene-siloxane)Condensation Polymerization70,000 - 340,000-Varies with side chain480 - 545 °C[3]
Poly(silphenylene-siloxane)Multi-stage Polymerization1.1 x 10⁶ - 2.3 x 10⁶---[4]
Silphenylene-containing Siloxane ResinsHydrolytic Polymerization---> 500 °C (T₅%)[5]
Titanium-silphenylene-siloxaneHydrosilylation---> 500 °C (T₅d)[6]
Silphenylene PolymerHydrosilylation10,000---[7]

Characterization

A suite of analytical techniques is essential for characterizing the structure, molecular weight, and thermal properties of the synthesized silphenylene polymers.

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are crucial for elucidating the polymer structure and confirming the incorporation of the silphenylene units.[1][5]

  • Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the polymers by measuring weight loss as a function of temperature.[3][5] Decomposition onset temperatures are a key parameter obtained from TGA.

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and other thermal transitions of the polymers.[3]

Signaling Pathways and Logical Relationships

The synthesis of high molecular weight silphenylene polymers often requires careful control over stoichiometry and reaction conditions. A multi-stage polymerization approach can be employed to achieve ultra-high molecular weights.

G Monomers Monomers (e.g., Bis(dimethylamino)dimethylsilane) Prepolymer Silanol-Terminated Prepolymer Monomers->Prepolymer Initial Polymerization (Sub-stoichiometric) Fresh_Monomer Fresh Monomer Addition Prepolymer->Fresh_Monomer Isolation & Purification High_Polymer High Molecular Weight Polymer Fresh_Monomer->High_Polymer Chain Extension

Caption: Logical workflow for multi-stage silphenylene polymer synthesis.[4]

Applications in Drug Development

While the primary focus of the cited literature is on materials science, the inherent properties of silphenylene polymers suggest potential applications in drug delivery. Their hydrophobicity can be advantageous for the encapsulation and controlled release of lipophilic drugs.[8] Furthermore, the silicon-based backbone offers a platform that can be functionalized to attach targeting ligands or to tune the degradation rate and release kinetics, which are critical aspects of designing effective drug delivery systems.[9] The high thermal stability may also be beneficial for sterilization processes. Further research is needed to explore the biocompatibility and biodegradability of these polymers to fully assess their potential in pharmaceutical applications.

References

Troubleshooting & Optimization

improving molecular weight in silphenylene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the molecular weight of silphenylene polymers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low molecular weight in silphenylene polymerization?

Low molecular weight in silphenylene polymerization can often be attributed to several key factors. These include impurities in monomers, non-stoichiometric ratios of reactants, inefficient removal of condensation byproducts (like water), suboptimal reaction conditions such as temperature and time, and issues with catalyst activity.[1] Each of these can prematurely terminate chain growth, resulting in shorter polymer chains.

Q2: How critical is monomer purity for achieving high molecular weight polymers?

Monomer purity is paramount for achieving high molecular weight polymers.[1][2] Impurities can act as chain-terminating agents, which significantly lowers the final molecular weight of the polymer.[1] It is crucial to use high-purity monomers (≥99%) to minimize these effects.[1]

Q3: What is the effect of reaction temperature and time on the final molecular weight?

Both temperature and time are critical parameters in polymerization. An insufficient reaction temperature can lead to a slow reaction rate, resulting in low molecular weight.[1] Conversely, excessively high temperatures can cause thermal degradation of the polymer, leading to chain scission and discoloration.[1] Similarly, an inadequate reaction time will not allow the polymer chains to grow to their maximum potential length.[1]

Q4: Can the choice of catalyst influence the molecular weight of the resulting polymer?

Yes, the choice of catalyst and its concentration are crucial. An inactive or deactivated catalyst will result in a slow or stalled reaction.[1] The optimal concentration is also important; too little catalyst leads to a slow reaction, while too much can cause side reactions that may limit chain growth or cause discoloration.[1] Different catalysts can also exhibit varying levels of activity and may be more or less suitable for achieving high molecular weights depending on the specific monomer system.[3][4][5][6]

Q5: How does the stoichiometry of the monomers affect the polymerization process?

Precise stoichiometric control is essential for achieving high molecular weight in polycondensation reactions. An imbalance in the molar ratio of the monomers can lead to an excess of one type of functional group at the chain ends, preventing further chain propagation and thus limiting the molecular weight.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during silphenylene polymerization that result in low molecular weight.

Issue: The resulting polymer has a low molecular weight.

To systematically troubleshoot this issue, consider the following potential causes and solutions:

1. Verify Monomer Purity and Stoichiometry

  • Question: Have the purity and stoichiometry of the monomers been confirmed?

  • Action:

    • Check the purity of the monomers provided by the supplier. If the purity is below 99% or if the monomers have been stored for an extended period, purification is recommended.[1]

    • Recrystallization from a suitable solvent is a common method for purifying monomers like 1,4-bis(dimethylsilyl)benzene and dihydroxysilanes.[1]

    • Ensure that the molar ratio of the monomers is precisely 1:1. Any deviation can lead to premature chain termination.

2. Examine the Reaction Setup for Leaks

  • Question: Is the reaction setup completely sealed and under an inert atmosphere?

  • Action:

    • Thoroughly check all joints and seals for potential leaks.

    • Ensure a continuous and positive pressure of an inert gas (e.g., argon or nitrogen) is maintained throughout the reaction to prevent the ingress of oxygen and moisture, which can interfere with the polymerization.

3. Optimize the Removal of Condensation Byproducts

  • Question: Is the condensation byproduct (e.g., water) being efficiently removed?

  • Action:

    • For reactions that produce water, ensure that the Dean-Stark trap or other water removal apparatus is functioning correctly.

    • If the reaction is conducted under vacuum, verify that the vacuum pump is achieving the required pressure (typically below 1 mbar) to effectively remove volatile byproducts.[1]

    • Ensure efficient stirring to facilitate the diffusion of byproducts from the viscous polymer melt to the surface for removal.[1]

4. Review Catalyst Activity and Concentration

  • Question: Is the catalyst active and is the concentration optimal?

  • Action:

    • Use a fresh, properly stored catalyst to ensure its activity.[1]

    • Empirically determine the optimal catalyst concentration for your specific system. Start with a recommended concentration from the literature and perform a series of experiments with varying concentrations to find the ideal loading.

5. Adjust Reaction Temperature and Time

  • Question: Are the reaction temperature and duration appropriate?

  • Action:

    • If the reaction is proceeding slowly, consider a modest increase in temperature to enhance the reaction rate.

    • Monitor the viscosity of the reaction mixture. A significant increase in viscosity is indicative of polymer chain growth.

    • Extend the reaction time to allow the polymer chains to reach a higher molecular weight. The reaction can be monitored by taking aliquots at different time points and analyzing the molecular weight.

Data Presentation

Table 1: Factors Influencing Molecular Weight in Silphenylene Polymerization

ParameterLow Molecular Weight ConsequenceHigh Molecular Weight Recommendation
Monomer Purity Impurities act as chain terminators.Use monomers with ≥99% purity.[1]
Stoichiometry Excess of one monomer limits chain growth.Maintain a precise 1:1 molar ratio.
Reaction Temperature Too low: slow reaction rate. Too high: degradation.Optimize temperature for the specific system.
Reaction Time Insufficient time for chain growth.Monitor viscosity and extend time as needed.[1]
Catalyst Activity Inactive catalyst slows or stops the reaction.Use fresh, active catalyst.[1]
Byproduct Removal Inefficient removal shifts equilibrium backward.Use high vacuum or efficient azeotropic distillation.[1]

Experimental Protocols

Protocol 1: General Procedure for Silphenylene Polymerization

  • Monomer Purification: Purify 1,4-bis(dimethylsilyl)benzene and the corresponding diol or diaminosilane monomer by recrystallization or distillation to achieve a purity of ≥99%.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a Dean-Stark trap (if applicable) or a vacuum line.

  • Charging Reactants: Under a positive flow of nitrogen, charge the flask with equimolar amounts of the purified monomers and the appropriate solvent (e.g., toluene).

  • Catalyst Addition: Add the catalyst (e.g., a transition metal complex or an acid/base catalyst) at the optimized concentration.

  • Polymerization: Heat the reaction mixture to the desired temperature with vigorous stirring. If applicable, begin azeotropic removal of the condensation byproduct. For reactions under vacuum, gradually apply a high vacuum once the initial reaction has proceeded.

  • Monitoring: Monitor the reaction progress by observing the increase in viscosity. Aliquots can be taken periodically to determine the molecular weight by techniques such as Gel Permeation Chromatography (GPC).

  • Work-up: Once the desired molecular weight is achieved (indicated by a plateau in viscosity or GPC analysis), cool the reaction mixture, dissolve the polymer in a suitable solvent, and precipitate it in a non-solvent (e.g., methanol).

  • Drying: Collect the polymer by filtration and dry it under vacuum at an elevated temperature to remove any residual solvent.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Molecular Weight in Silphenylene Polymerization start Low Molecular Weight Observed purity Verify Monomer Purity & Stoichiometry start->purity purity->purity Issue Found -> Re-purify/Adjust leaks Check Reaction Setup for Leaks purity->leaks Purity/Stoichiometry OK leaks->leaks Leaks Found -> Seal System byproduct Optimize Byproduct Removal leaks->byproduct Setup OK byproduct->byproduct Inefficient -> Improve Vacuum/Stirring catalyst Review Catalyst Activity & Concentration byproduct->catalyst Removal Efficient catalyst->catalyst Issue Found -> Use Fresh/Optimize conditions Adjust Temperature & Reaction Time catalyst->conditions Catalyst OK conditions->conditions Needs Adjustment -> Increase Temp/Time end High Molecular Weight Achieved conditions->end Optimized

Caption: A workflow for troubleshooting low molecular weight in polymerization.

ParameterInteractions Key Parameter Interactions for High Molecular Weight MW High Molecular Weight Purity High Monomer Purity Purity->MW Stoichiometry Accurate Stoichiometry Stoichiometry->MW Temp Optimal Temperature Temp->MW Time Sufficient Reaction Time Time->MW Catalyst Active Catalyst Catalyst->MW Removal Efficient Byproduct Removal Removal->MW

Caption: Key factors for achieving high molecular weight in silphenylene polymerization.

References

Technical Support Center: Controlling Reaction Kinetics in Polycondensation of Silanols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on controlling the reaction kinetics of silanol polycondensation. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the rate of silanol polycondensation?

The kinetics of silanol polycondensation are primarily controlled by several key factors:

  • Catalysts: The type and concentration of the catalyst are critical. Both acids and bases can catalyze the reaction, with their effectiveness being highly dependent on the specific silane and reaction conditions.[1][2][3][4] Homoconjugated acids have been shown to be highly active catalysts that can also minimize the formation of cyclic byproducts.[3]

  • pH of the reaction medium: The rate of both hydrolysis and condensation is significantly influenced by pH. The minimum reaction rate for condensation occurs around pH 4.[4] Deviating from this pH, either towards more acidic or more basic conditions, will generally increase the reaction rate.

  • Water/Silane Ratio (r): The stoichiometry of water to the silane precursor is a crucial parameter.[1][2] While water is necessary for the initial hydrolysis of alkoxysilane precursors to form silanols, an excess can inhibit the subsequent condensation reaction.[1] The optimal ratio depends on the specific silane and desired product.

  • Organo-functional Groups (R'): The nature of the organic substituent on the silicon atom impacts reaction rates through steric and inductive effects.[1][5] Bulky groups can sterically hinder the approach of reacting species, slowing down the reaction.[5] Electron-withdrawing groups can affect the acidity of the silanol and the electrophilicity of the silicon atom.[6]

Q2: My silanol polycondensation reaction is too slow. How can I increase the rate?

To accelerate a slow polycondensation reaction, consider the following adjustments:

  • Adjust the pH: Moving the pH away from the isoelectric point (around pH 4 for condensation) will increase the rate.[4] For acid-catalyzed reactions, adding a small amount of a stronger acid can help. For base-catalyzed reactions, a stronger base or an increase in base concentration can be effective.

  • Increase the Temperature: Elevating the reaction temperature generally increases the rate of condensation.[5][7][8] However, be aware that higher temperatures can also promote side reactions, such as the formation of cyclic siloxanes.[5]

  • Choose a More Effective Catalyst: If you are using a weak acid or base, switching to a more potent catalyst can significantly boost the reaction rate. For instance, homoconjugated acid catalysts have demonstrated high activity.[3]

  • Solvent Selection: The choice of solvent can influence reaction rates.[1][7] Solvents that facilitate the interaction of the reacting species can enhance the kinetics.

  • Increase Silane Concentration: A higher concentration of the silane precursor can lead to a faster reaction rate, although this can also affect the structure of the final product.[2]

Q3: I am observing the formation of undesirable cyclic siloxanes. How can I minimize them?

The formation of cyclic siloxanes is a common side reaction, particularly at high temperatures and in dilute solutions. To favor the formation of linear polymers, consider the following:

  • Use of Specific Catalysts: Certain catalysts, such as homoconjugated acids, have been shown to be selective for linear polycondensation, producing lower levels of cyclic byproducts.[3]

  • Control of Reaction Conditions: Running the reaction at a lower temperature and higher concentration can favor intermolecular condensation over intramolecular "back-biting" reactions that lead to cyclization.[5]

  • Solid-State Polycondensation: Performing the polycondensation in the solid state, if feasible for your silanol, can restrict molecular mobility and favor the formation of linear chains.[5]

Troubleshooting Guides

Issue 1: Non-uniform coating or product heterogeneity.

A common problem in silanol polycondensation is the formation of a non-uniform product, which can manifest as an uneven coating or a heterogeneous bulk material.

Potential Cause Troubleshooting Step
Inadequate Mixing Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture.
Localized Catalyst Concentration Add the catalyst slowly and with good agitation to prevent localized "hot spots" of high reactivity.
Premature Gelation Reduce the reaction rate by lowering the temperature, adjusting the pH closer to 4, or using a less active catalyst.[4]
Incomplete Hydrolysis Ensure sufficient water is present for complete hydrolysis of the precursor before significant condensation occurs.[9]
Solvent Incompatibility Choose a solvent system in which all reactants and the forming polymer are soluble.[1][7]

Issue 2: The reaction proceeds to a certain point and then stops, resulting in low molecular weight oligomers.

Sometimes, the polycondensation reaction appears to stall, yielding only low molecular weight products instead of the desired high polymer.

Potential Cause Troubleshooting Step
Equilibrium has been reached The condensation reaction is often reversible.[4] To drive the reaction forward, consider removing the condensation byproducts (water or alcohol) through methods like azeotropic distillation or applying a vacuum.[3]
Steric Hindrance The organic substituents on the silicon atom may be too bulky, preventing further reaction once short chains have formed.[5] Consider using a precursor with smaller substituents if your application allows.
Loss of Catalyst Activity The catalyst may be consumed or deactivated over time. A fresh addition of catalyst may restart the reaction.
Insufficient Reaction Time or Temperature The reaction may simply be very slow.[5] Increase the reaction time or temperature to promote further condensation.[5][7][8]

Quantitative Data Summary

The following table summarizes the key parameters that influence the kinetics of silanol polycondensation. The values provided are illustrative and the optimal conditions should be determined experimentally for each specific system.

Parameter Typical Range Effect on Reaction Rate References
pH 1 - 10Rate is minimal around pH 4; increases at higher and lower pH.[4]
Temperature Room Temp. - 160°CRate generally increases with temperature.[5][7][8][10]
Water/Silane Ratio (r) 0.5 - 4.0Rate of hydrolysis increases with 'r' up to a point, but excess water can inhibit condensation.[1][2]
Catalyst Concentration 0.1 - 5.0 mol%Rate increases with catalyst concentration.[1]

Experimental Protocols

Protocol 1: Monitoring Silanol Polycondensation using In-Situ FTIR Spectroscopy

This protocol allows for real-time monitoring of the disappearance of Si-OH groups and the formation of Si-O-Si bonds.

  • Setup: Equip a reaction vessel with an in-situ Attenuated Total Reflectance (ATR) FTIR probe.

  • Background Spectrum: Record a background spectrum of the solvent and any non-reactive components at the reaction temperature.

  • Reaction Initiation: Charge the reactor with the silanol precursor and solvent. Initiate the reaction by adding the catalyst.

  • Data Acquisition: Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis: Monitor the decrease in the intensity of the broad Si-OH stretching band (around 3200-3700 cm⁻¹) and the increase in the intensity of the Si-O-Si stretching band (around 1000-1100 cm⁻¹).[11][12]

Protocol 2: Characterization of Molecular Weight by Size Exclusion Chromatography (SEC)

SEC is used to determine the molecular weight distribution of the resulting polysiloxane.

  • Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by neutralization or rapid cooling). Prepare a dilute solution of the polymer in a suitable mobile phase (e.g., THF).

  • Instrumentation: Use an SEC system equipped with a refractive index (RI) or UV detector and a set of columns appropriate for the expected molecular weight range.

  • Calibration: Calibrate the system using polystyrene or other appropriate molecular weight standards.

  • Analysis: Inject the prepared sample and elute with the mobile phase.

  • Data Interpretation: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) from the resulting chromatogram.[5]

Visualizations

Reaction_Kinetics_Control cluster_inputs Controllable Parameters cluster_process Polycondensation Process cluster_outputs Reaction Outcomes Catalyst Catalyst (Type & Concentration) Condensation Condensation Catalyst->Condensation pH pH Hydrolysis Hydrolysis pH->Hydrolysis pH->Condensation Temperature Temperature Temperature->Condensation Water_Silane_Ratio Water/Silane Ratio Water_Silane_Ratio->Hydrolysis Silane_Concentration Silane Concentration Silane_Concentration->Condensation Solvent Solvent Solvent->Hydrolysis Solvent->Condensation Hydrolysis->Condensation Generates Silanols Reaction_Rate Reaction Rate Condensation->Reaction_Rate Molecular_Weight Molecular Weight Condensation->Molecular_Weight Product_Structure Product Structure (Linear vs. Cyclic) Condensation->Product_Structure

Caption: Key parameters influencing silanol polycondensation kinetics and outcomes.

Troubleshooting_Workflow Start Problem Encountered Slow_Reaction Reaction Too Slow? Start->Slow_Reaction Cyclic_Byproducts High Cyclic Byproducts? Slow_Reaction->Cyclic_Byproducts No Yes_Slow Yes_Slow Slow_Reaction->Yes_Slow Yes Low_MW Low Molecular Weight? Cyclic_Byproducts->Low_MW No Yes_Cyclic Yes_Cyclic Cyclic_Byproducts->Yes_Cyclic Yes End Problem Resolved Low_MW->End No Yes_Low_MW Yes_Low_MW Low_MW->Yes_Low_MW Yes Increase_Temp Increase Temperature Adjust_pH Adjust pH from 4 Increase_Temp->Adjust_pH Change_Catalyst Change Catalyst Adjust_pH->Change_Catalyst Change_Catalyst->End Lower_Temp Lower Temperature Increase_Conc Increase Concentration Lower_Temp->Increase_Conc Specific_Catalyst Use Selective Catalyst Increase_Conc->Specific_Catalyst Specific_Catalyst->End Remove_Byproducts Remove Water/Alcohol Increase_Time_Temp Increase Time/Temp Remove_Byproducts->Increase_Time_Temp Increase_Time_Temp->End Yes_Slow->Increase_Temp Yes_Cyclic->Lower_Temp Yes_Low_MW->Remove_Byproducts

Caption: A troubleshooting decision tree for common polycondensation issues.

References

Technical Support Center: Purification of 1,4-Bis(hydroxydimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,4-Bis(hydroxydimethylsilyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Compound Information

  • IUPAC Name: (1,4-Phenylene)bis(dimethylsilanol)

  • CAS Number: 2754-32-7

  • Molecular Formula: C₁₀H₁₈O₂Si₂

  • Molecular Weight: 226.42 g/mol

  • Appearance: White powder[1][2]

  • Melting Point: 133-136 °C[1][2]

Purification Methods Overview

The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Possible Cause: The solution may be too dilute (too much solvent was added).

    • Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow it to cool again slowly.

  • Possible Cause: The solution is supersaturated.

    • Solution 1: Seeding. Add a small crystal of pure this compound to the solution to induce crystal growth.

    • Solution 2: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal formation.

  • Possible Cause: The presence of significant impurities inhibiting crystallization.

    • Solution: Attempt to purify the crude material by column chromatography first to remove the bulk of the impurities, and then recrystallize the partially purified product.

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound's solubility is too high in the chosen solvent, or the cooling process is too rapid.

    • Solution 1: Adjust Solvent System. Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the warm solution until it just starts to become cloudy, then re-heat until the solution is clear and allow it to cool slowly.

    • Solution 2: Slower Cooling. Insulate the flask to ensure a very slow cooling rate. This can be achieved by placing the flask in a warm water bath and allowing the bath to cool to room temperature.

Issue 3: Low recovery of the purified compound.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. Use a slight excess of hot solvent to ensure the compound remains dissolved during the transfer.

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The eluent system is not optimized.

    • Solution: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to identify an eluent that provides good separation between the product and impurities. The ideal Rf value for the product on TLC is typically between 0.2 and 0.4.

  • Possible Cause: The column is overloaded with the crude material.

    • Solution: Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Issue 3: Cracking or channeling of the silica gel in the column.

  • Possible Cause: Improper packing of the column.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the purification process. Applying gentle pressure with an inert gas can help to pack the column tightly and consistently.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

  • A1: When synthesized from 1,4-bis(dimethylsilyl)benzene, potential impurities could include unreacted starting material, partially reacted intermediates (containing one hydroxyl and one hydride group), and siloxane oligomers formed by intermolecular condensation of the product, especially if exposed to moisture or catalytic impurities for extended periods.

Q2: What is a good starting solvent system for recrystallization?

  • A2: While the optimal solvent must be determined experimentally, a good starting point for recrystallization of this compound would be a non-polar solvent such as toluene, hexane, or a mixture of hexane and a slightly more polar solvent like ethyl acetate. The principle is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q3: How can I monitor the purity of my fractions during column chromatography?

  • A3: Thin-layer chromatography (TLC) is the most common method for monitoring fractions. Spot a small amount of each collected fraction onto a TLC plate, elute with the same solvent system used for the column, and visualize the spots under a UV lamp or by staining. Combine the fractions that contain the pure product.

Q4: Can this compound be purified by sublimation?

  • A4: Sublimation is a potential purification method for compounds that can transition directly from a solid to a gas phase without melting. Given its moderate melting point, sublimation under vacuum might be a viable, solvent-free purification technique, particularly for removing non-volatile impurities.

Quantitative Data Summary

ParameterValueSource
Purity (Commercial Grade)>95%[1][2][]
Synthetic YieldUp to 96% from 1,4-bis(dimethylsilyl)benzene[]
Melting Point133-136 °C[1][2]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexane, toluene, ethyl acetate, and mixtures thereof) at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Use TLC to determine an appropriate eluent system. A mixture of hexane and ethyl acetate is a common choice for compounds of this polarity.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a flat, even bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure with an inert gas if necessary to maintain a steady flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization Dissolution->Cooling If no insoluble impurities HotFiltration->Cooling Isolation Vacuum Filtration & Washing Cooling->Isolation Drying Drying under Vacuum Isolation->Drying PureProduct Pure Product Drying->PureProduct

Caption: A typical workflow for the purification of this compound by recrystallization.

ColumnChromatographyWorkflow Crude Crude this compound LoadColumn Load onto Silica Gel Column Crude->LoadColumn Elution Elute with Solvent System LoadColumn->Elution CollectFractions Collect Fractions Elution->CollectFractions TLCAnalysis Analyze Fractions by TLC CollectFractions->TLCAnalysis CombinePure Combine Pure Fractions TLCAnalysis->CombinePure SolventRemoval Solvent Removal CombinePure->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct

Caption: The experimental workflow for purifying this compound using column chromatography.

References

Technical Support Center: Managing Moisture Sensitivity of Hydroxydimethylsilyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and utilizing hydroxydimethylsilyl compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of these versatile reagents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Troubleshooting Guides

This section addresses common issues encountered when working with hydroxydimethylsilyl compounds. The question-and-answer format is designed to help you quickly identify and resolve problems.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a low yield or no desired product. What are the likely causes related to moisture?

A: Low or no product yield in reactions involving hydroxydimethylsilyl compounds is frequently linked to the presence of moisture. Water can react with the starting materials, reagents, or intermediates, leading to undesired side reactions or decomposition.[1]

Possible Causes and Solutions:

  • Inadequate Drying of Glassware: Glass surfaces readily adsorb a film of moisture which can be detrimental to water-sensitive reactions.[2]

    • Solution: Oven-dry all glassware at a minimum of 125°C for at least 4 hours (overnight is recommended) and cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) just before use.[3] For more rigorous applications, flame-drying the assembled apparatus under vacuum and then backfilling with an inert gas is a highly effective method.

  • Contaminated Solvents or Reagents: Solvents and reagents may contain unacceptable levels of water, which will compete with your desired reaction.

    • Solution: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle has been properly stored and handled to prevent moisture ingress. Consider adding a moisture scavenger to the reaction.[3][4][5][6]

  • Exposure to Atmospheric Moisture: Introducing reagents or sampling the reaction without proper inert atmosphere techniques can introduce significant amounts of water.

    • Solution: Perform all manipulations under a positive pressure of an inert gas such as nitrogen or argon using a Schlenk line or in a glovebox.[1][7] Use septa and syringes for liquid transfers and add solids under a positive flow of inert gas.[2]

Issue 2: Formation of Insoluble Precipitates or Gels

Q: My reaction mixture has become cloudy, or a gel has formed. What is happening?

A: The formation of insoluble materials or gels is a strong indicator of siloxane polymer formation. This occurs when hydroxydimethylsilyl groups (silanols) undergo condensation reactions in the presence of moisture to form Si-O-Si bonds.[8][9]

Possible Causes and Solutions:

  • Excess Moisture: The rate of silanol condensation is directly related to the amount of water present.[10][11]

    • Solution: Rigorously exclude water from your reaction system by following the procedures outlined in Issue 1 . The use of a moisture scavenger can be particularly effective in preventing polymerization.[3][4][5][6]

  • Incorrect pH: The condensation of silanols is catalyzed by both acid and base.[9] The reaction rate is at a minimum around pH 4.[9]

    • Solution: If your reaction conditions are not pH-sensitive, consider buffering the reaction mixture to a pH where silanol condensation is minimized.

  • High Temperature: Elevated temperatures can accelerate the rate of condensation.

    • Solution: If permissible for your desired transformation, run the reaction at a lower temperature.

Issue 3: Inconsistent Reaction Outcomes

Q: I am getting inconsistent results even when I follow the same procedure. Could moisture be the culprit?

A: Yes, variability in trace amounts of moisture is a common reason for inconsistent reaction outcomes.

Possible Causes and Solutions:

  • Variable Atmospheric Humidity: The ambient humidity in the lab can change significantly, affecting the amount of moisture introduced during reagent transfers.

    • Solution: Always use robust inert atmosphere techniques. A glovebox provides the most controlled environment for handling moisture-sensitive compounds.[1]

  • Inconsistent Quality of Anhydrous Solvents: The water content of "anhydrous" solvents can vary between bottles and can increase over time after opening.

    • Solution: Standardize your solvent purification procedure or use a freshly opened bottle of high-quality anhydrous solvent for each reaction. It is good practice to test the water content of your solvent using Karl Fischer titration before use.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common issues in reactions involving hydroxydimethylsilyl compounds.

TroubleshootingWorkflow start Reaction Issue Observed low_yield Low or No Product Yield start->low_yield precipitate Insoluble Precipitate/Gel Formation start->precipitate inconsistent Inconsistent Results start->inconsistent check_moisture Review Moisture Control Procedures low_yield->check_moisture precipitate->check_moisture standardize Standardize Procedures inconsistent->standardize glassware Glassware properly dried? check_moisture->glassware No solvents Solvents/Reagents anhydrous? check_moisture->solvents Yes dry_glassware Action: Oven/flame dry glassware glassware->dry_glassware atmosphere Inert atmosphere maintained? solvents->atmosphere Yes use_anhydrous Action: Use freshly dried solvents solvents->use_anhydrous No improve_inert Action: Improve inert atmosphere technique atmosphere->improve_inert No check_ph Check Reaction pH atmosphere->check_ph Yes adjust_ph Action: Buffer reaction if possible check_ph->adjust_ph Unfavorable check_temp Check Reaction Temperature check_ph->check_temp Optimal lower_temp Action: Lower reaction temperature check_temp->lower_temp Too High kf_titration Action: Use Karl Fischer titration to quantify water standardize->kf_titration glovebox Action: Use a glovebox for consistency standardize->glovebox

Caption: Troubleshooting workflow for reactions with hydroxydimethylsilyl compounds.

Frequently Asked Questions (FAQs)

Q1: How should I store my hydroxydimethylsilyl compounds?

A1: These compounds should be stored in a cool, dry place away from heat and strong oxidizing agents. The container should be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, consider placing the sealed container inside a desiccator or a glovebox.

Q2: What is the primary degradation pathway for hydroxydimethylsilyl compounds in the presence of water?

A2: The primary degradation pathway is self-condensation to form siloxane (Si-O-Si) oligomers or polymers. This reaction is catalyzed by moisture and can be accelerated by acidic or basic conditions and elevated temperatures.[8][9]

Q3: Can I use a drying agent directly in my reaction?

A3: Yes, using a drying agent, also known as a moisture scavenger, can be an effective way to remove trace amounts of water from your reaction mixture. Certain alkoxysilanes, such as vinyltrimethoxysilane, are often used for this purpose as they react rapidly with water.[4][5][6] However, you must ensure that the scavenger and its byproducts are compatible with your reaction chemistry.

Q4: How can I monitor the moisture content of my reagents and solvents?

A4: The gold standard for accurately determining water content is Karl Fischer titration.[12][13][14] This technique can quantify water levels down to the parts-per-million (ppm) range. For a qualitative assessment, spectroscopic methods like FTIR can be used to detect the presence of O-H stretches from water.

Q5: What are the characteristic FTIR peaks I should look for to monitor hydrolysis and condensation?

A5: You can monitor the reaction by observing the following changes in the FTIR spectrum:

  • Appearance and subsequent disappearance of Si-OH bands: around 930 cm⁻¹ and a broad peak around 3400 cm⁻¹ indicate the formation and then consumption of silanol intermediates.[2]

  • Appearance of Si-O-Si bands: A growing peak in the 1040-1130 cm⁻¹ range signifies the formation of siloxane bonds due to condensation.[1][2]

  • Consumption of water: The bending vibration of water around 1640 cm⁻¹ will decrease as it is consumed.[2]

Data Presentation

The following table summarizes the key FTIR vibrational frequencies useful for monitoring reactions of hydroxydimethylsilyl compounds.

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Indication
Si-OHStretching~3690 (free), ~3400 (H-bonded)Presence of silanol groups. The broadness indicates hydrogen bonding.
Si-OHBending~930Formation of silanol intermediates.
Si-O-SiAsymmetric Stretching1040-1130Formation of siloxane backbone (condensation).
H₂OBending~1640Presence of water.
Si-HStretching2080-2280If using a hydrosilane starting material.

Experimental Protocols

Protocol 1: Karl Fischer Titration for Moisture Determination in a Moisture-Sensitive Liquid

This protocol describes the determination of water content in a liquid sample using a coulometric Karl Fischer titrator.

Materials:

  • Coulometric Karl Fischer titrator

  • Anode and cathode solutions (commercially available)

  • Dry, gas-tight syringe with a long needle

  • Sample to be analyzed

Methodology:

  • System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry. Fill the cell with the appropriate anode and cathode solutions.

  • Pre-Titration (Standby): Allow the instrument to run in pre-titration mode to remove any residual moisture from the solvent in the cell. The instrument will indicate when it is ready.

  • Sample Introduction: Using a dry, gas-tight syringe, draw up a known volume or weight of the sample.

  • Carefully insert the syringe needle through the septum of the titration cell and inject the sample into the anolyte. Be careful not to introduce air bubbles.

  • Titration: Start the titration. The instrument will electrochemically generate iodine, which reacts with the water in the sample. The endpoint is detected electrometrically.

  • Calculation: The instrument will automatically calculate the water content based on the amount of charge passed, typically reporting the result in ppm or percent.

  • Replicates: For accuracy, perform the measurement in triplicate.

Protocol 2: Setting up a Reaction under Inert Atmosphere using a Schlenk Line

This protocol outlines the basic procedure for setting up a reaction that is sensitive to air and moisture.

Materials:

  • Schlenk line with dual vacuum and inert gas manifold

  • Oven-dried Schlenk flask with a sidearm and stopcock

  • Oven-dried magnetic stir bar

  • Septa, syringes, and needles

  • Anhydrous solvents and reagents

Methodology:

  • Glassware Assembly: Assemble the hot, oven-dried Schlenk flask with a stir bar inside and cap it with a septum.

  • Purging with Inert Gas: Connect the sidearm of the flask to the Schlenk line via thick-walled tubing.

  • Evacuate the flask by opening the stopcock to the vacuum manifold. Be careful not to pull the septum into the flask.

  • After evacuating for several minutes, switch the stopcock to the inert gas manifold to backfill the flask with nitrogen or argon.

  • Repeat this "evacuate-refill" cycle at least three times to ensure a thoroughly inert atmosphere.[1]

  • Adding Solvents and Liquid Reagents: With a positive pressure of inert gas in the flask, use a dry syringe to pierce the septum and add the desired amount of anhydrous solvent.

  • Liquid reagents can be added in the same manner.

  • Adding Solid Reagents: If the solid is stable in air for a short period, it can be added quickly by removing the septum under a strong positive flow of inert gas. For highly sensitive solids, a glovebox should be used for weighing and transfer.

  • Running the Reaction: Once all components are added, the reaction can be heated or cooled as required, while maintaining a positive pressure of inert gas. A bubbler filled with mineral oil at the outlet of the inert gas line is used to monitor the gas flow.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for conducting a moisture-sensitive reaction.

ExperimentalWorkflow prep Preparation setup Reaction Setup prep->setup sub_prep1 Dry Glassware (Oven/Flame) sub_prep2 Purify/Dry Solvents & Reagents execution Reaction Execution setup->execution sub_setup1 Assemble Apparatus under Inert Gas sub_setup2 Add Solvents & Reagents via Syringe/Cannula monitoring Reaction Monitoring execution->monitoring sub_execution1 Set Temperature (Heat/Cool) sub_execution2 Stir for Designated Time monitoring->execution Continue reaction workup Workup & Purification monitoring->workup Reaction complete sub_monitoring1 Take Aliquots under Inert Atmosphere sub_monitoring2 Analyze by TLC, GC, or FTIR analysis Product Analysis workup->analysis sub_workup1 Quench Reaction (if necessary) sub_workup2 Extraction & Column Chromatography sub_analysis1 NMR, MS, etc.

Caption: General workflow for moisture-sensitive experiments.

References

Technical Support Center: Reactions of 1,4-Bis(hydroxydimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(hydroxydimethylsilyl)benzene (BHDMSB). The information provided is intended to help identify and mitigate the formation of common side products during its use in various chemical reactions, particularly in polymerization and cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The primary side products in reactions with BHDMSB typically arise from self-condensation and cyclization reactions. Due to the reactive nature of the hydroxyl groups on the silicon atoms, BHDMSB can react with itself, especially in the presence of catalysts or at elevated temperatures. This can lead to the formation of linear and cyclic oligomers. Incomplete reactions can also result in monofunctionalized intermediates.

Q2: How can I detect the formation of oligomeric and cyclic side products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection of these side products. Gel Permeation Chromatography (GPC) is highly effective for separating molecules based on their size, allowing for the identification of higher molecular weight oligomers. For the identification of smaller cyclic siloxanes and other low molecular weight species, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. Additionally, ¹H and ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to distinguish between linear and cyclic species.

Q3: What reaction conditions favor the formation of these side products?

A3: High concentrations of BHDMSB, elevated temperatures, and the presence of certain catalysts (both acidic and basic) can promote self-condensation and cyclization. The choice of solvent can also play a role; solvents that do not effectively solvate the growing polymer chains may favor intramolecular cyclization over intermolecular chain growth.

Q4: Are there any common impurities in commercial this compound that could interfere with my reaction?

A4: Impurities can arise from the synthesis of BHDMSB itself. A common synthetic route involves the hydrolysis of 1,4-bis(alkoxydimethylsilyl)benzene. Incomplete hydrolysis can leave residual alkoxy groups, which may affect subsequent polymerization kinetics. Another potential source of impurities is from the Grignard synthesis of BHDMSB precursors, where side reactions like Wurtz-Fittig coupling can lead to the formation of biphenyl derivatives. It is advisable to check the purity of the starting material by techniques such as NMR or GC-MS before use.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to side product formation in your experiments.

Problem: Low yield of the desired polymer and formation of a significant amount of low molecular weight species.

Possible Cause 1: Self-condensation and Cyclization of BHDMSB

  • Troubleshooting Steps:

    • Analyze the low molecular weight fraction: Use GC-MS to identify the components of the low molecular weight fraction. The presence of peaks corresponding to cyclic siloxanes (e.g., cyclic dimer, trimer) is a strong indicator of this side reaction.

    • Optimize reaction conditions:

      • Concentration: Perform the reaction at a lower concentration of BHDMSB to favor intermolecular reactions over intramolecular cyclization.

      • Temperature: Lower the reaction temperature to reduce the rate of self-condensation.

      • Catalyst: If a catalyst is used, screen for a more selective catalyst or reduce the catalyst loading.

    • Monitor the reaction over time: Take aliquots from the reaction at different time points and analyze them by GPC to observe the molecular weight distribution. A significant population of low molecular weight species that does not decrease over time suggests that cyclization is a dominant pathway.

Possible Cause 2: Presence of monofunctional impurities in the starting material.

  • Troubleshooting Steps:

    • Characterize the starting material: Analyze the BHDMSB starting material by ¹H NMR and GC-MS to check for the presence of monofunctionalized silanols or other impurities.

    • Purify the starting material: If significant impurities are detected, consider purifying the BHDMSB by recrystallization or column chromatography before use.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the formation of common side products in reactions involving BHDMSB. This data is representative of trends observed in siloxane chemistry.

Reaction ParameterImpact on Linear Oligomer FormationImpact on Cyclic Oligomer FormationRecommended Action to Minimize Side Products
BHDMSB Concentration Increases with concentrationFavored at high dilution and high concentration (competing effects)Optimize concentration; avoid extremes.
Temperature Increases with temperatureIncreases with temperatureConduct reactions at the lowest effective temperature.
Catalyst Loading Increases with catalyst loadingCan be significantly influenced by catalyst type and loadingScreen for selective catalysts and use the lowest effective loading.
Reaction Time Increases over timeCan be favored at longer reaction times for some systemsMonitor reaction progress to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Identification of Cyclic Oligomers by GC-MS
  • Sample Preparation:

    • Take a 1 mL aliquot of the reaction mixture.

    • If the sample is in a high-boiling solvent, perform a liquid-liquid extraction with a volatile solvent like acetone or hexane to isolate the low molecular weight components.

    • Dry the extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

    • Dissolve the residue in a suitable solvent for GC-MS analysis (e.g., dichloromethane).

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A low-polarity column (e.g., SH-Rxi™-5Sil MS) is suitable for separating siloxanes.[1]

    • Injection: 1 µL of the prepared sample.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute a wide range of components. A typical ramp rate is 10 °C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Data Analysis:

    • Identify peaks corresponding to cyclic siloxanes by their characteristic mass spectra. Look for the molecular ion peak and fragmentation patterns typical of siloxanes.

Protocol 2: Quantitative Analysis of Reaction Mixture by ²⁹Si NMR
  • Sample Preparation:

    • Dissolve a known mass of the reaction mixture residue in a deuterated solvent (e.g., CDCl₃).

    • Add a known mass of an internal standard that does not react with the components of the mixture, such as 1,4-bis(trimethylsilyl)benzene.[2]

    • To ensure quantitative results, add a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) to shorten the long relaxation times of the ²⁹Si nuclei.[2]

  • ²⁹Si NMR Analysis:

    • Instrument: High-field NMR spectrometer.

    • Pulse Sequence: Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[2]

    • Relaxation Delay: Set a long relaxation delay (e.g., 10-30 seconds) to allow for full relaxation of all silicon nuclei between scans.

  • Data Analysis:

    • Integrate the signals corresponding to the different silicon environments (e.g., starting material, linear polymer, cyclic species, and internal standard).

    • Calculate the molar ratios of the different species based on their integral values relative to the internal standard.

Visualizations

ReactionPathway BHDMSB1 This compound LinearDimer Linear Dimer BHDMSB1->LinearDimer Intermolecular Condensation BHDMSB2 This compound BHDMSB2->LinearDimer CyclicDimer Cyclic Dimer (Side Product) LinearDimer->CyclicDimer Intramolecular Condensation (Cyclization) Polymer Desired Polymer Chain LinearDimer->Polymer Further Condensation

Caption: Reaction pathway for this compound showing the formation of the desired polymer and a cyclic side product.

Caption: Troubleshooting workflow for identifying the cause of low product yield in BHDMSB reactions.

References

Technical Support Center: Optimizing Catalyst Choice for Silane Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for silane cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: My silane cross-coupling reaction is resulting in a low or no yield. What are the common causes?

A low or nonexistent yield in silane cross-coupling reactions can often be attributed to several key factors:

  • Inefficient Catalyst Activation: The active catalytic species, typically a Pd(0) or Ni(0) complex, may not be forming effectively from the precatalyst.

  • Catalyst Decomposition: The active catalyst can be unstable under the reaction conditions, leading to the formation of inactive metal aggregates, such as palladium black.[1][2]

  • Poor Substrate Reactivity: The electronic or steric properties of your silane or organic halide may hinder the reaction.

  • Side Reactions: Competing reactions like protodesilylation (cleavage of the C-Si bond by a proton source) or homocoupling of the starting materials can consume your substrates.[1]

  • Presence of Impurities: Water, oxygen, and other impurities in your reagents or solvents can poison the catalyst and inhibit the reaction.[1]

Q2: How do I choose between a palladium, nickel, or copper catalyst for my reaction?

The choice of catalyst depends on several factors, including the nature of your substrates, cost considerations, and desired reaction conditions.

  • Palladium catalysts are the most widely used and are known for their broad functional group tolerance and high reactivity in many cases.[3] They are often the first choice for coupling aryl and vinyl silanes with aryl and vinyl halides.

  • Nickel catalysts are a more cost-effective alternative to palladium and can be particularly effective for coupling less reactive electrophiles like aryl chlorides and for reactions involving sp³-hybridized carbons.[4][5] However, nickel catalysts can be more sensitive to air and moisture.

  • Copper catalysts are also an economical option and are often used in fluoride-mediated Hiyama-type couplings.[6] They can be effective for specific transformations, such as the synthesis of aryl dithiocarbamates.[6]

Q3: What is the role of a fluoride activator, and when should I consider a fluoride-free method?

A fluoride source, such as tetrabutylammonium fluoride (TBAF), is traditionally used in Hiyama couplings to activate the organosilane.[7][8] The fluoride ion coordinates to the silicon atom, forming a hypervalent silicate which is more nucleophilic and facilitates transmetalation to the metal center.[3]

However, fluoride activators can be problematic as they are basic and can cleave common silicon-based protecting groups (e.g., silyl ethers).[7] In such cases, fluoride-free methods are preferable. These methods often utilize organosilanols or their salts, which can be activated by milder bases like NaOH or Cs₂CO₃, or even proceed without a base under certain conditions.[7][9][10]

Q4: My reaction mixture is turning black. What is happening and how can I prevent it?

The formation of a black precipitate, commonly known as "palladium black" or "nickel black," indicates that your active catalyst is decomposing into inactive metal particles.[1][2] This can be caused by:

  • Presence of Oxygen: Rigorous degassing of solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.[2]

  • Ligand Dissociation: The ligand can dissociate from the metal center, leaving the metal prone to aggregation. Using a higher ligand-to-metal ratio or employing more robust, sterically bulky ligands can help prevent this.[2]

  • High Temperatures: Elevated temperatures can accelerate catalyst decomposition.

Troubleshooting Guides

Issue 1: Low Yield

A low yield is one of the most common issues in silane cross-coupling. The following decision tree can help you diagnose and solve the problem.

LowYieldTroubleshooting start Low or No Yield catalyst Check Catalyst System start->catalyst conditions Evaluate Reaction Conditions start->conditions reagents Assess Reagent Quality start->reagents side_reactions Investigate Side Reactions start->side_reactions catalyst_active Is the catalyst active? - Try a different precatalyst - Increase catalyst loading catalyst->catalyst_active activator Is the activator effective? - For fluoride: ensure anhydrous conditions - For fluoride-free: screen different bases conditions->activator purity Are reagents pure and dry? - Purify starting materials - Use anhydrous solvents reagents->purity protodesilylation Is protodesilylation occurring? (check for desilylated starting material) - Use a non-protic solvent - Use a milder base side_reactions->protodesilylation ligand Is the ligand appropriate? - Screen different ligands - Increase ligand:metal ratio catalyst_active->ligand decomposition Is catalyst decomposing? (e.g., Pd/Ni black) - Use a more robust ligand - Lower reaction temperature ligand->decomposition solution Problem Solved decomposition->solution solvent Is the solvent optimal? - Ensure reagent solubility - Thoroughly degas solvent activator->solvent temperature Is the temperature correct? - Gradually increase for sluggish reactions solvent->temperature temperature->solution degassed Was the reaction degassed properly? - Use freeze-pump-thaw cycles purity->degassed degassed->solution homocoupling Is homocoupling observed? - Ensure inert atmosphere - Check reagent purity protodesilylation->homocoupling homocoupling->solution

Caption: Troubleshooting decision tree for low yield in silane cross-coupling.
Issue 2: Catalyst-Specific Problems

Palladium Catalysis:

  • Problem: Formation of palladium black.

  • Solution:

    • Ensure rigorous exclusion of oxygen by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen).[2]

    • Increase the ligand-to-palladium ratio (e.g., 2:1 or 4:1) to stabilize the active Pd(0) species.[2]

    • Consider using sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type ligands) which can form more stable complexes with palladium.

    • If possible, lower the reaction temperature.

Nickel Catalysis:

  • Problem: High levels of homocoupling of the organic halide.

  • Solution:

    • Optimize the ligand system. The electronic and steric properties of the ligand can significantly influence the relative rates of cross-coupling versus homocoupling.

    • Adjust the reductant used in reductive cross-coupling protocols.

    • For electron-rich aryl halides, which can undergo slower oxidative addition, consider using a more electron-rich ligand to accelerate this step.

  • Problem: Reduction of the aryl halide starting material.

  • Solution:

    • Ensure strictly anhydrous conditions to prevent protonolysis of organonickel intermediates.

    • Screen different solvents, as the solvent can influence the pathway of side reactions.

Copper Catalysis:

  • Problem: Reaction is sluggish or does not proceed to completion.

  • Solution:

    • The choice of ligand is crucial. For copper-catalyzed Hiyama-type couplings, nitrogen-based ligands like 1,10-phenanthroline or 2,2'-bipyridine are often effective.[6]

    • Ensure the copper salt and activator (e.g., fluoride source) are of high purity and handled under anhydrous conditions where necessary.

    • Optimize the reaction temperature, as some copper-catalyzed couplings require heating.

Data Presentation: Catalyst System Comparison

The following tables provide a summary of representative data for different catalyst systems in silane cross-coupling reactions.

Table 1: Comparison of Palladium and Nickel Catalysts in Suzuki-Miyaura Type Coupling [4]

ParameterNickel Catalysis ExamplePalladium Catalysis Example
Reaction 4-chloroanisole + Phenylboronic acid4-bromoanisole + Phenylboronic acid
Catalyst NiCl₂(dppp)Pd(PPh₃)₄
Ligand dpppPPh₃
Base K₃PO₄K₂CO₃
Solvent TolueneToluene/Water
Temperature 100 °C80 °C
Yield >95%>95%

Note: Nickel is particularly effective for the coupling of the less reactive aryl chloride.

Table 2: Optimization of Copper-Catalyzed Cross-Coupling of Arylsilanes [6][11]

EntryCatalyst (mol%)Ligand (mol%)Reductant/ActivatorSolventTemp (°C)Yield (%)
1CuF₂ (3 equiv.)1,10-phenanthroline (2 equiv.)-Toluene8046
2CuBr·SMe₂ (10)NoneZn (1.5 equiv.)DMF10028
3CuBr·SMe₂ (10)NoneZn (2.0 equiv.)DMF10052

Note: The choice of ligand, activator, and reductant significantly impacts the reaction outcome in copper-catalyzed systems.

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Ligand Screening

This protocol provides a framework for efficiently screening different catalysts and ligands for your specific silane cross-coupling reaction.

  • Preparation of Stock Solutions:

    • Prepare stock solutions of your organosilane, organic halide, and internal standard in a suitable anhydrous solvent.

    • Prepare stock solutions of a range of catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(dme)) and ligands (e.g., PPh₃, XPhos, SPhos, various bipyridines) in an anhydrous solvent.

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the appropriate volumes of the organosilane and organic halide stock solutions to an array of reaction vials equipped with stir bars.

    • Add the desired catalyst and ligand stock solutions to each vial, ensuring a different combination in each.

    • Add the activator (e.g., TBAF solution or a solid base) to each vial.

    • Seal the vials and place them in a heating block set to the desired temperature.

  • Reaction Monitoring and Analysis:

    • After a set time (e.g., 2, 4, 8, and 24 hours), take an aliquot from each reaction vial.

    • Quench the aliquot with a suitable solvent and analyze by GC-MS or LC-MS to determine the conversion to product relative to the internal standard.

  • Data Evaluation:

    • Compare the yields obtained with each catalyst/ligand combination to identify the optimal system for your reaction.

Protocol 2: Fluoride-Free Hiyama Cross-Coupling of an Aryl Silanol with an Aryl Bromide

This protocol is adapted from methodologies that utilize organosilanols as coupling partners, avoiding the need for harsh fluoride activators.[7][9]

Materials:

  • Aryldimethylsilanol (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryldimethylsilanol, aryl bromide, base, palladium precatalyst, and phosphine ligand.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycles

CatalyticCycles cluster_0 Palladium/Nickel Catalyzed Hiyama Coupling cluster_1 Copper Catalyzed Coupling M(0)L_n M(0)L_n R-X R-X Oxidative\nAddition Oxidative Addition R-X->Oxidative\nAddition R-M(II)(X)L_n R-M(II)(X)L_n Oxidative\nAddition->R-M(II)(X)L_n Transmetalation Transmetalation R-M(II)(X)L_n->Transmetalation R'-SiR''_3 R'-SiR''_3 R'-SiR''_3->Transmetalation [F⁻] or Base Silane\nActivation Silane Activation R'-SiR''_3->Silane\nActivation [F⁻] R-M(II)(R')L_n R-M(II)(R')L_n Transmetalation->R-M(II)(R')L_n Reductive\nElimination Reductive Elimination R-M(II)(R')L_n->Reductive\nElimination Reductive\nElimination->M(0)L_n R-R' Cu(I)X Cu(I)X Transmetalation_Cu Transmetalation_Cu Cu(I)X->Transmetalation_Cu [R'SiF(R'')_3]⁻ [R'SiF(R'')_3]⁻ Silane\nActivation->[R'SiF(R'')_3]⁻ [R'SiF(R'')_3]⁻->Transmetalation_Cu R'-Cu(I) R'-Cu(I) Transmetalation_Cu->R'-Cu(I) Coupling Coupling R'-Cu(I)->Coupling R-X (Pd co-catalyst a possible pathway) Coupling->Cu(I)X R-R'

Caption: Simplified catalytic cycles for Pd/Ni and Cu-catalyzed silane cross-coupling.
Experimental Workflow for Catalyst Optimization

Workflow A Define Substrates (Silane and Organic Halide) B Select Initial Catalyst Set (Pd, Ni, Cu) A->B C Select Ligand Set (Phosphines, NHCs, N-ligands) B->C D High-Throughput Screening (Parallel reaction setup) C->D E Reaction Monitoring (GC-MS, LC-MS) D->E F Analyze Results (Identify lead conditions) E->F G Optimization of Lead Conditions (Temperature, Concentration, Base) F->G H Scale-up and Isolation G->H

Caption: General workflow for optimizing catalyst systems in silane cross-coupling.

References

Technical Support Center: Enhancing Thermal Stability of Silphenylene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working to enhance the thermal stability of silphenylene-based polymers.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, modification, and thermal analysis of silphenylene-based polymers.

Issue 1: Polymer degrades at a lower temperature than expected.

  • Question: My newly synthesized silphenylene-based polymer shows a lower decomposition temperature in Thermogravimetric Analysis (TGA) than anticipated. What are the potential causes and how can I fix this?

  • Answer: Several factors can contribute to lower-than-expected thermal stability:

    • Residual Catalysts or Impurities: Trace amounts of polymerization catalysts (e.g., acids or bases) or other impurities can initiate thermal degradation at lower temperatures. Ensure thorough purification of your polymer.

    • Low Molecular Weight: Polymers with lower molecular weight generally exhibit lower thermal stability.[1] Consider optimizing your polymerization conditions to increase the molecular weight.

    • Incomplete Curing/Cross-linking: If your system is designed to be cross-linked, incomplete curing will result in a less stable network. Ensure that the curing process is complete by optimizing time and temperature.

    • Oxidative Degradation: The presence of oxygen during thermal analysis can lead to thermo-oxidative degradation, which often occurs at lower temperatures than thermal degradation in an inert atmosphere.[2] Ensure your TGA experiments are run under a high-purity inert gas like nitrogen or argon.

Issue 2: Significant char loss or low ceramic yield at high temperatures.

  • Question: My silphenylene-based polymer leaves a very low amount of residue (char) after TGA analysis. How can I increase the char yield?

  • Answer: A low char yield indicates that the polymer is degrading primarily into volatile products. To improve the char yield and the formation of a stable ceramic-like residue, consider the following strategies:

    • Incorporate Phenyl Groups: The presence of phenyl groups in the polymer backbone or as substituents on the silicon atoms can significantly enhance char yield due to their inherent thermal stability.[3]

    • Introduce Cross-linking Sites: Incorporating vinyl or other reactive groups that can undergo cross-linking at elevated temperatures can lead to a more stable network structure and higher char yield.

    • Addition of Fillers/Additives: The incorporation of inorganic fillers like silica or the use of additives such as Polyhedral Oligomeric Silsesquioxanes (POSS) can promote the formation of a protective ceramic layer at high temperatures, thereby increasing the char yield.[4]

Issue 3: Discoloration of the polymer upon heating.

  • Question: My silphenylene-based polymer turns yellow or brown when heated, even at temperatures below its main decomposition temperature. What is causing this and how can I prevent it?

  • Answer: Discoloration is typically a sign of thermo-oxidative degradation. Even trace amounts of oxygen can cause oxidation of the organic components in the polymer, leading to the formation of chromophores. To mitigate this:

    • Use High-Purity Inert Atmosphere: When processing or analyzing the polymer at high temperatures, ensure the use of a high-purity inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Incorporate Antioxidants: The addition of small amounts of antioxidants can help to inhibit oxidative degradation pathways.

    • Structural Modification: Polymers with a higher content of aromatic units (silphenylene, phenyl substituents) tend to have better resistance to thermo-oxidative degradation.

Data Presentation

The following tables summarize quantitative data on the thermal stability of various silphenylene-based polymers, providing a basis for comparison.

Table 1: Thermal Decomposition Temperatures of Modified Silphenylene-Siloxane Polymers

Polymer SystemModificationTd5 (5% Weight Loss, °C)Td10 (10% Weight Loss, °C)Char Yield at 700°C (%)Atmosphere
Polymethylsiloxane (Reference)None~350-400-< 5Nitrogen
Silphenylene-Siloxane CopolymerIntroduction of silphenylene units415500Increased compared to polysiloxaneNitrogen
Vinyl-terminated Polysiloxane with Silphenylene UnitsVinyl termination and silphenylene incorporation-50276.86Not Specified
Titanium-silphenylene-siloxane PolymerIncorporation of Titanium> 500-HighNot Specified

Data compiled from multiple sources for illustrative comparison.[5][6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing the thermal stability of silphenylene-based polymers.

Protocol 1: Synthesis of a Silphenylene-Siloxane Copolymer via Hydrolysis and Polycondensation

This protocol describes a general method for synthesizing a silicone resin containing silphenylene units.

Materials:

  • Methyltriethoxysilane (MTES)

  • Dimethyldiethoxysilane (DMDES)

  • 1,4-bis(ethoxydimethylsilyl)benzene

  • Ethanol

  • Deionized water

  • Acid or base catalyst (e.g., HCl or KOH)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, mix the desired molar ratios of MTES, DMDES, and 1,4-bis(ethoxydimethylsilyl)benzene in ethanol.

  • Slowly add a mixture of deionized water and the catalyst to the flask while stirring vigorously.

  • Heat the mixture to reflux and maintain for 4-6 hours to ensure complete hydrolysis and initial condensation.

  • After reflux, distill off the ethanol and by-products (e.g., water) under reduced pressure.

  • The resulting viscous liquid is the silphenylene-siloxane prepolymer.

  • Cure the prepolymer by heating at a programmed temperature schedule (e.g., 1 hour at 80°C, 1 hour at 120°C, and 2 hours at 180°C) to obtain the final cross-linked polymer.

Protocol 2: Thermogravimetric Analysis (TGA) of Silphenylene-Based Polymers

This protocol outlines the standard procedure for evaluating the thermal stability of polymers using TGA.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Place a small amount of the polymer sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Place the crucible in the TGA furnace.

  • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to remove any residual oxygen.

  • Heat the sample from ambient temperature to the desired final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

  • Record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to determine key parameters such as the onset of decomposition (Td5 or Td10), the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the final char yield.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to enhancing the thermal stability of silphenylene-based polymers.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_modification Modification for Enhanced Stability cluster_analysis Thermal Analysis Monomers Monomers (e.g., Silanes) Polymerization Polymerization (e.g., Polycondensation) Monomers->Polymerization Purification Purification Polymerization->Purification BasePolymer Base Silphenylene Polymer Purification->BasePolymer Copolymerization Copolymerization (e.g., with diphenylsiloxane) BasePolymer->Copolymerization Additives Incorporation of Additives (e.g., Fillers, POSS) BasePolymer->Additives Crosslinking Introduction of Cross-linking Sites BasePolymer->Crosslinking ModifiedPolymer Modified Polymer Copolymerization->ModifiedPolymer Additives->ModifiedPolymer Crosslinking->ModifiedPolymer TGA Thermogravimetric Analysis (TGA) ModifiedPolymer->TGA DSC Differential Scanning Calorimetry (DSC) ModifiedPolymer->DSC

Caption: Experimental workflow for enhancing polymer thermal stability.

degradation_pathways cluster_thermal Inert Atmosphere cluster_thermo_oxidative Presence of Oxygen Polymer Silphenylene-Based Polymer ChainScission Chain Scission Polymer->ChainScission High Temperature SideGroupOxidation Side Group Oxidation Polymer->SideGroupOxidation Elevated Temperature Depolymerization Depolymerization to Cyclic Oligomers ChainScission->Depolymerization Volatiles Volatile Products (Weight Loss) ChainScission->Volatiles Leads to Depolymerization->Volatiles Forms Crosslinking Cross-linking SideGroupOxidation->Crosslinking ChainScissionO2 Chain Scission SideGroupOxidation->ChainScissionO2 CharFormation Stable Char (Ceramic Yield) Crosslinking->CharFormation Promotes ChainScissionO2->Volatiles

Caption: Polymer thermal degradation pathways.

References

Technical Support Center: Preventing Premature Gelation in Siloxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing premature gelation during siloxane synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is premature gelation in siloxane synthesis and why does it occur?

A1: Premature gelation is the uncontrolled formation of a three-dimensional cross-linked network, leading to an insoluble, solid, or semi-solid gel before the desired reaction is complete. This phenomenon can halt the synthesis process and ruin the product. The primary cause is the excessive polymerization of siloxane chains. For instance, in ring-opening polymerization, cyclic siloxane monomers like octamethylcyclotetrasiloxane (D4) are opened to form reactive species. If not properly controlled, these reactive intermediates can link together, forming long, high-molecular-weight polymers that eventually form a gel matrix, which can clog vaporization and delivery systems.[1][2]

Several factors can contribute to premature gelation:

  • Catalyst Activity: Highly active catalysts or high catalyst concentrations can accelerate polymerization rates, leading to rapid and uncontrolled chain growth.[3]

  • Temperature: Elevated temperatures can increase reaction rates, including side reactions that may lead to cross-linking.[4][5]

  • Monomer Functionality: The presence of monomers with more than two reactive sites can lead to branching and, ultimately, a cross-linked network.

  • Water Content: Water can play a dual role; it can terminate polymer chains but can also promote further growth depending on the reaction conditions.[2]

  • Impurities: Certain impurities can act as catalysts or initiate side reactions that contribute to gelation.

Q2: How can I prevent premature gelation during my siloxane synthesis?

A2: Preventing premature gelation involves controlling the polymerization reaction. Here are several strategies:

  • Use of End-Capping Agents: Introducing an end-capping agent can block the reactive ends of the growing polymer chains, preventing them from further polymerization.[1] Triethyl borate is an effective end-capping compound for octamethylcyclotetrasiloxane, as it reacts with the opened ring ends to form a stable complex.[1]

  • Control of Catalyst Concentration: The degree of polymerization can be inversely related to the catalyst concentration.[3] Using the minimum effective catalyst concentration can help control the reaction rate.

  • Temperature Control: Running the reaction at the lowest feasible temperature can help manage the rate of polymerization and minimize side reactions.[4][5] For some systems, cooling the reaction mixture can prevent premature gelation.[6]

  • Monomer Choice and Purity: Using high-purity monomers and carefully controlling the functionality of the monomers can prevent unwanted branching.

  • Solvent Selection: The choice of solvent can influence the reaction kinetics and the solubility of the growing polymer chains.

  • Use of Inhibitors: In some cases, inhibitors can be added to the reaction mixture to be consumed first, providing an induction period before the main polymerization reaction begins, which can allow for better process control.[7]

Q3: What role does the catalyst play in premature gelation, and how do I choose the right one?

A3: Catalysts are crucial for initiating and propagating the polymerization of siloxanes, but their activity must be carefully managed to prevent premature gelation.[2][3] Both anionic and cationic catalysts are used for ring-opening polymerization.[3]

  • Anionic Catalysts: Alkali metal hydroxides and silanolates are common anionic catalysts.[8] The reaction rate is influenced by the catalyst type and concentration.[3]

  • Cationic Catalysts: Strong acids like sulfuric acid and trifluoroacetic acid are frequently used as cationic catalysts.[3]

The choice of catalyst depends on the specific monomers and the desired properties of the final polymer. It is essential to select a catalyst with appropriate activity for the reaction conditions. In some cases, catalysts that can be easily deactivated or removed after the reaction is complete are preferred.[8] For instance, some catalysts decompose upon heating above 100°C, which provides a method for their removal.[8]

Q4: Can the structure of the siloxane monomer contribute to premature gelation?

A4: Yes, the structure and functionality of the siloxane monomer are critical factors. Monomers with a higher number of reactive groups (functionality greater than two) can lead to the formation of branched polymers, which are more prone to forming a cross-linked gel network.[9] The flexibility of the Si-O bond also contributes to the mobility of the polymer chains, which can influence the gelation process.[9] The ring strain of cyclic siloxane monomers also affects their reactivity; for example, hexamethylcyclotrisiloxane (D3) is more reactive than octamethylcyclotetrasiloxane (D4) due to higher ring strain.[10]

Q5: My reaction mixture became a gel. Is there any way to reverse it or salvage the product?

A5: Once a cross-linked gel has formed, it is generally irreversible because of the formation of stable covalent bonds. The focus should therefore be on prevention. However, in some early stages of gelation, if the cross-linking is not extensive, it might be possible to swell the gel in a suitable solvent. This will not reverse the gelation but may allow for the extraction of any unreacted monomers or soluble oligomers. The utility of this approach is limited and depends heavily on the specific system. The best course of action after a failed reaction is to analyze the conditions that led to gelation to prevent it in future experiments.

Data Presentation

Table 1: Effect of Catalyst Concentration on Polymerization

Catalyst ConcentrationDegree of PolymerizationObservationsReference
LowHighControlled polymerization, lower risk of gelation.[3]
HighLow (with deviation)Faster reaction, increased risk of premature gelation and side reactions.[3]

Table 2: Influence of Temperature on Siloxane Synthesis

TemperatureReaction RateRisk of Premature GelationNotesReference
Low (e.g., 0°C to RT)SlowerLowerRecommended for better control over the reaction.[4][6]
High (e.g., >100°C)FasterHigherCan lead to increased side reactions and uncontrolled polymerization. May also be used to decompose certain catalysts post-reaction.[4][5][8]

Experimental Protocols

Protocol 1: Controlled Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D4) using an End-Capping Agent

This protocol describes a general method to control the polymerization of D4 and prevent premature gelation by using triethyl borate as an end-capping agent.

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • Triethyl borate

  • Anionic catalyst (e.g., potassium hydroxide)

  • Inert solvent (e.g., toluene)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried to remove any moisture. The reaction should be set up under an inert atmosphere (Nitrogen or Argon).

  • Monomer and End-Capper: Charge the reaction vessel with the desired amount of octamethylcyclotetrasiloxane (D4) and the calculated amount of triethyl borate (end-capping agent).[1] The ratio of end-capper to monomer will determine the final molecular weight of the polymer.

  • Solvent Addition: Add an appropriate amount of dry toluene to dissolve the monomer.

  • Catalyst Introduction: In a separate flask, prepare a solution of the anionic catalyst in a small amount of a suitable solvent. Add the catalyst solution to the reaction mixture dropwise at room temperature while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them using techniques like Gel Permeation Chromatography (GPC) to track the molecular weight distribution.

  • Termination: Once the desired molecular weight is achieved, the reaction can be terminated by neutralizing the catalyst. This can be done by adding a neutralizing agent like acetic acid.

  • Purification: The resulting polymer can be purified by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.

Visualizations

Troubleshooting_Premature_Gelation start Premature Gelation Observed q1 Was an end-capping agent used? start->q1 a1_yes Consider increasing the end-capper concentration. q1->a1_yes Yes a1_no Introduce an end-capping agent (e.g., triethyl borate). q1->a1_no No q2 What was the reaction temperature? a1_yes->q2 a1_no->q2 a2_high Reduce the reaction temperature. q2->a2_high High a2_ok Temperature seems appropriate. Proceed to next check. q2->a2_ok Controlled q3 What was the catalyst concentration? a2_high->q3 a2_ok->q3 a3_high Lower the catalyst concentration. q3->a3_high High a3_ok Catalyst concentration seems appropriate. Proceed to next check. q3->a3_ok Low/Moderate q4 Was monomer functionality > 2? a3_high->q4 a3_ok->q4 a4_yes Reduce the proportion of high-functionality monomer. q4->a4_yes Yes a4_no Check for impurities in monomers and solvents. q4->a4_no No end Re-run experiment with adjusted parameters a4_yes->end a4_no->end

Caption: Troubleshooting flowchart for premature gelation.

Gelation_Mechanism cluster_controlled Controlled Polymerization cluster_uncontrolled Uncontrolled Polymerization (Premature Gelation) monomer_c Cyclic Siloxane Monomer reactive_c Reactive Linear Siloxane monomer_c->reactive_c Ring Opening catalyst_c Catalyst catalyst_c->monomer_c capped_polymer End-Capped Polymer (Desired Product) reactive_c->capped_polymer endcapper End-Capping Agent endcapper->reactive_c Blocks reactive end monomer_u Cyclic Siloxane Monomer reactive_u Reactive Linear Siloxane monomer_u->reactive_u Rapid Ring Opening catalyst_u High Catalyst/Temp catalyst_u->monomer_u branching Branching/Cross-linking reactive_u->branching Uncontrolled Propagation gel Gel Network (Undesired Product) branching->gel

Caption: Controlled vs. Uncontrolled Siloxane Polymerization.

Experimental_Workflow start Start: Synthesis Setup step1 1. Dry Glassware & Inert Atmosphere start->step1 step2 2. Charge Monomer & End-Capping Agent step1->step2 checkpoint1 Checkpoint: Correct Ratio? step2->checkpoint1 checkpoint1->step2 No, adjust step3 3. Add Solvent & Equilibrate Temperature checkpoint1->step3 Yes checkpoint2 Checkpoint: Target Temperature Reached? step3->checkpoint2 checkpoint2->step3 No, adjust step4 4. Slow Addition of Catalyst checkpoint2->step4 Yes step5 5. Monitor Reaction (e.g., GPC) step4->step5 checkpoint3 Checkpoint: Desired MW Achieved? step5->checkpoint3 checkpoint3->step5 No, continue monitoring step6 6. Terminate Reaction checkpoint3->step6 Yes step7 7. Purify Product step6->step7 end End: Final Product step7->end

Caption: Workflow for controlled siloxane synthesis.

References

Technical Support Center: Synthesis of 1,4-Bis(hydroxydimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-Bis(hydroxydimethylsilyl)benzene, with a focus on strategies to increase the final product yield.

Troubleshooting Guide

Low yields or the presence of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- Consider a different catalyst. Palladium on carbon (Pd/C) is a common choice for hydrosilane hydrolysis.[1]
Insufficient Water - Water is a key reactant in the hydrolysis of 1,4-bis(dimethylsilyl)benzene. Ensure at least a stoichiometric amount of water is present.- The presence of trace amounts of water on the substrate or in the atmosphere can initiate the reaction.[2]
Incorrect Solvent - The choice of solvent can influence reaction rate and solubility of reactants.- Tetrahydrofuran (THF) is a commonly used solvent for this type of reaction.[1]
Low Reaction Temperature - While the reaction can proceed at room temperature, gentle heating may be required to achieve a reasonable reaction rate. Monitor the reaction for the evolution of hydrogen gas as an indicator of reactivity.[1]

Issue 2: Presence of Impurities and Side Products

Potential Cause Troubleshooting Steps
Siloxane Formation - The primary side product is often the corresponding siloxane, formed by the condensation of the desired silanol product with unreacted starting material or another silanol molecule.[3] - This can be minimized by controlling the reaction conditions, such as temperature and catalyst loading.
Incomplete Reaction - If the starting material, 1,4-bis(dimethylsilyl)benzene, is still present, the reaction may not have gone to completion.- Extend the reaction time or increase the catalyst loading. Monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Hydrolysis of a Chloro-derivative - If the synthesis route involves the hydrolysis of 1,4-bis(dimethylchlorosilyl)benzene, incomplete hydrolysis will result in residual chloro-species.[4] Ensure sufficient water and appropriate reaction conditions for complete conversion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound with a high yield?

A1: A common and effective method is the hydrolysis of 1,4-bis(dimethylsilyl)benzene. With proper optimization, this route has been reported to achieve yields as high as 96%.[5]

Q2: What are the critical parameters to control to maximize the yield?

A2: To maximize the yield of this compound, it is crucial to carefully control the following parameters:

  • Catalyst Selection and Activity: The choice and activity of the catalyst are critical for efficient hydrolysis.[1]

  • Stoichiometry of Water: Precise control of the water concentration is necessary to favor the formation of the desired di-silanol over oligomeric or polymeric siloxanes.

  • Reaction Temperature: Temperature affects the rates of both the desired hydrolysis and the undesired condensation side reactions.

  • Purity of Starting Materials: Impurities in the starting 1,4-bis(dimethylsilyl)benzene can lead to side reactions and lower yields.

Q3: How can I minimize the formation of siloxane byproducts?

A3: The formation of siloxanes is a common side reaction.[3] To minimize this:

  • Use a catalyst that selectively promotes hydrolysis over condensation.

  • Control the addition of water to maintain a low concentration of the silanol product at any given time, which can reduce the rate of condensation.

  • Optimize the reaction temperature and time to favor the desired product.

Q4: What purification methods are recommended for this compound?

A4: Recrystallization is a common method for purifying solid organic compounds like this compound. The choice of solvent will depend on the solubility of the desired product and any impurities. Column chromatography can also be employed for more challenging separations.

Quantitative Data Summary

Optimizing reaction conditions is key to maximizing the yield of this compound. The following table summarizes the impact of different catalysts on the outcome of the reaction between 1,4-bis(dimethylsilyl)benzene and water.

CatalystReaction Time (hours)Outcome
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)2High molecular weight polymer (siloxane)[1]
Palladium on charcoal (10% Pd/C)42Oligomers (low molecular weight siloxanes)[1]

Note: While these results are for polymerization, they highlight the role of the catalyst in influencing the balance between hydrolysis and condensation, which is central to obtaining a high yield of the desired di-silanol.

Experimental Protocols

Synthesis of this compound via Hydrolysis of 1,4-Bis(dimethylsilyl)benzene

This protocol is a general guideline and may require optimization for your specific experimental setup.

Materials:

  • 1,4-bis(dimethylsilyl)benzene

  • Deionized Water

  • Palladium on Carbon (10% Pd/C)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1,4-bis(dimethylsilyl)benzene in anhydrous THF.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Slowly add a stoichiometric amount of deionized water to the reaction mixture with vigorous stirring. An exothermic reaction with hydrogen gas evolution may be observed.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve 1,4-bis(dimethylsilyl)benzene in anhydrous THF B 2. Add 10% Pd/C catalyst A->B C 3. Add deionized water B->C D 4. Monitor reaction C->D E 5. Filter to remove catalyst D->E Reaction complete F 6. Remove solvent E->F G 7. Recrystallize product F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_reaction Check Reaction Completion (TLC, NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Side Products Detected? incomplete->side_products No extend_time Increase Reaction Time or Catalyst Loading incomplete->extend_time Yes optimize_conditions Optimize Reaction Conditions: - Catalyst - Temperature - Water Stoichiometry side_products->optimize_conditions Yes purification Improve Purification Method side_products->purification No end Increased Yield extend_time->end optimize_conditions->end purification->end

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Researcher's Guide to Characterizing Silphenylene Polymers with FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel materials, particularly in the realm of drug delivery and advanced polymers, precise characterization of molecular structure is paramount. Silphenylene polymers, a class of organosilicon compounds incorporating a phenylene group into the siloxane backbone, offer unique thermal and mechanical properties. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a powerful, non-destructive, and readily accessible technique for elucidating the structural intricacies of these polymers. This guide provides a comparative analysis of FTIR spectroscopy for characterizing silphenylene polymers, supported by experimental data and protocols.

Unveiling Molecular Vibrations: A Comparative Look at FTIR Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules. When a silphenylene polymer is exposed to infrared radiation, specific functional groups absorb energy at characteristic frequencies, resulting in a unique spectral fingerprint. This allows for the identification of key structural motifs and can be used to monitor changes during polymerization or degradation.

Compared to other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, FTIR offers the advantages of speed, lower cost, and simpler sample preparation. While NMR provides a more detailed atomic-level picture of the polymer structure, FTIR is often the first-line technique for routine characterization and quality control.[1][2] The two techniques are often used in a complementary fashion for comprehensive structural elucidation.[2][3]

Key Vibrational Signatures of Silphenylene Polymers

The FTIR spectrum of a silphenylene polymer is a composite of absorptions from its constituent parts: the siloxane backbone, the phenylene ring, and any organic substituents. The table below summarizes the characteristic absorption bands for key functional groups found in these polymers.

Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityNotes
p-Silphenylene (Si-Ph) Si-Ph stretching~1135 StrongA sharp and intense band, highly characteristic of the p-substituted silphenylene moiety.[4]
C-H out-of-plane bending800 - 850MediumThe exact position can indicate the substitution pattern on the phenyl ring.
Aromatic C=C stretching1400 - 1600MediumA series of bands characteristic of the aromatic ring.
Siloxane Backbone (Si-O-Si) Asymmetric stretching1000 - 1130Very StrongOften appears as a broad and intense band. The position and shape can be influenced by the polymer's structure and degree of crosslinking.[4][5]
Symmetric stretching~801Medium
Methyl Substituents (Si-CH₃) Symmetric deformation (umbrella)~1260StrongA sharp and characteristic peak.[5][6]
Rocking800 - 865MediumCan sometimes overlap with other peaks in this region.[5]
Phenyl Substituents (Si-Ph) Si-Ph stretching~1430MediumDistinct from the p-silphenylene in-chain unit.
C-H out-of-plane bending700 - 760StrongA pattern of bands in this region can be indicative of mono- or di-substitution on the phenyl ring.[4]
Silanol End Groups (Si-OH) O-H stretching (free)~3690Sharp, WeakIndicates the presence of non-hydrogen-bonded silanol groups, often at the chain ends.
O-H stretching (H-bonded)3200 - 3600BroadA broad band indicating intermolecular or intramolecular hydrogen bonding between silanol groups.
Si-O stretching810 - 950BroadCan overlap with other absorptions.

Experimental Protocol: ATR-FTIR Analysis of Silphenylene Polymers

Attenuated Total Reflectance (ATR) is a convenient sampling technique for analyzing polymer films and solids with minimal sample preparation.

I. Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR accessory.

II. Sample Preparation:

  • Ensure the polymer sample is in solid form (e.g., film, powder, or a small piece of the bulk material).

  • If the sample is a powder, place a small amount onto the ATR crystal.

  • For films or bulk materials, ensure good contact between the sample surface and the ATR crystal. Apply pressure using the ATR's pressure clamp to ensure a good quality spectrum.

III. Data Acquisition:

  • Background Spectrum: Before analyzing the sample, record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum:

    • Place the prepared sample on the ATR crystal.

    • Acquire the spectrum over the mid-infrared range (typically 4000 - 650 cm⁻¹).[5]

    • Set the resolution to 4 cm⁻¹.[5]

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

IV. Data Processing and Analysis:

  • Baseline Correction: Apply a baseline correction to the spectrum to remove any sloping or curved baseline.

  • Peak Picking and Identification: Identify the wavenumbers of the major absorption peaks.

  • Spectral Interpretation: Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups expected in the silphenylene polymer structure using the data provided in the table above and other literature sources.

Workflow for FTIR Characterization of Silphenylene Polymers

The following diagram illustrates a typical workflow for characterizing silphenylene polymers using FTIR spectroscopy, from sample preparation to data interpretation and comparison with other techniques.

FTIR_Workflow PolymerSample Silphenylene Polymer Sample (Film, Powder, or Bulk) PrepareSample Place Sample on ATR Crystal & Apply Pressure PolymerSample->PrepareSample AcquireBG Acquire Background Spectrum PrepareSample->AcquireBG AcquireSample Acquire Sample Spectrum (4000-650 cm⁻¹, 4 cm⁻¹ resolution) AcquireBG->AcquireSample ProcessData Baseline Correction & Peak Picking AcquireSample->ProcessData InterpretData Identify Characteristic Peaks: - Si-Ph (~1135 cm⁻¹) - Si-O-Si (1000-1130 cm⁻¹) - Si-CH₃ (~1260 cm⁻¹) ProcessData->InterpretData CompareSpectra Compare with Spectra of Alternative Polymer Structures InterpretData->CompareSpectra NMR_Analysis Complementary NMR Analysis (for detailed structural elucidation) InterpretData->NMR_Analysis

Caption: Workflow for the characterization of silphenylene polymers using ATR-FTIR spectroscopy.

Logical Pathway for Structural Elucidation

The process of identifying and characterizing a silphenylene polymer using FTIR spectroscopy follows a logical pathway that integrates spectral data with chemical knowledge.

Logical_Pathway Start Obtain FTIR Spectrum of Unknown Silphenylene Polymer Check_Silphenylene Presence of Strong, Sharp Peak at ~1135 cm⁻¹? Start->Check_Silphenylene Is_Silphenylene Confirms p-Silphenylene Moiety Check_Silphenylene->Is_Silphenylene Yes Not_Silphenylene Likely Not a p-Silphenylene Polymer Check_Silphenylene->Not_Silphenylene No Check_Siloxane Presence of Strong, Broad Band at 1000-1130 cm⁻¹? Is_Siloxane Confirms Siloxane Backbone Check_Siloxane->Is_Siloxane Yes Not_Siloxane Absence of Siloxane Backbone Check_Siloxane->Not_Siloxane No Check_Methyl Presence of Sharp Peak at ~1260 cm⁻¹? Has_Methyl Contains Si-CH₃ Groups Check_Methyl->Has_Methyl Yes No_Methyl Lacks Si-CH₃ Groups Check_Methyl->No_Methyl No Check_Phenyl Presence of Peaks at ~1430 cm⁻¹ and 700-760 cm⁻¹? Has_Phenyl Contains Si-Ph Groups Check_Phenyl->Has_Phenyl Yes No_Phenyl Lacks Si-Ph Groups Check_Phenyl->No_Phenyl No Is_Silphenylene->Check_Siloxane Is_Siloxane->Check_Methyl Has_Methyl->Check_Phenyl No_Methyl->Check_Phenyl Final_Structure Propose Polymer Structure Has_Phenyl->Final_Structure No_Phenyl->Final_Structure

Caption: Decision pathway for the structural elucidation of silphenylene polymers from FTIR data.

References

A Comparative Guide to the Mass Spectrometry of Silylated Aromatic Compounds: Featuring 1,4-Bis(hydroxydimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 1,4-Bis(hydroxydimethylsilyl)benzene and related silylated compounds. Understanding the ionization and fragmentation patterns of these molecules is crucial for their identification and quantification in complex matrices, a common challenge in drug development and metabolomics. This document outlines the expected mass spectral characteristics of this compound, compares it with common alternative silylating reagents, and provides the foundational experimental protocols for such analyses.

Introduction to Silylation in Mass Spectrometry

In gas chromatography-mass spectrometry (GC-MS), chemical derivatization is a key strategy for analyzing non-volatile and polar compounds. Silylation is a popular derivatization technique that introduces a silyl group, typically trimethylsilyl (TMS), onto the analyte molecule. This process increases the volatility and thermal stability of the analyte by replacing active hydrogens in functional groups like hydroxyls (-OH), carboxyls (-COOH), and amines (-NH2) with a TMS group. The resulting derivatives are more amenable to GC separation and produce characteristic mass spectra that aid in structural elucidation.[1][2][3][4]

While this compound is primarily utilized as a monomer in the synthesis of silphenylene polymers, its structure, featuring silicon-hydroxyl (Si-OH) groups, provides a basis for understanding the mass spectrometry of hydroxylated organosilicon compounds.[5] In the context of derivatization, it is more common to employ silylating agents that donate a protecting group to an analyte. However, the fragmentation of this compound itself can be compared to analytes that have been derivatized with silylating reagents.

Mass Spectrometry of this compound

Expected Fragmentation Pathways:

The electron ionization of this compound (C10H18O2Si2, MW: 226.42 g/mol ) would likely proceed through the following pathways:[6][]

  • Molecular Ion Peak (M+): The molecular ion at m/z 226 is expected, though it may be of low intensity due to the compound's susceptibility to fragmentation.

  • Loss of a Methyl Group (-CH3): A prominent peak at m/z 211 ([M-15]+) is anticipated, resulting from the loss of a methyl radical from one of the dimethylsilyl groups. This is a very common fragmentation for trimethylsilyl and dimethylsilyl compounds.

  • Loss of a Hydroxyl Group (-OH): A peak at m/z 209 ([M-17]+) could be observed due to the loss of a hydroxyl radical.

  • Loss of Water (-H2O): A peak at m/z 208 ([M-18]+) may be present, arising from the loss of a water molecule.

  • Cleavage of the Si-C(aryl) Bond: Fragmentation of the bond between the silicon atom and the benzene ring could lead to ions corresponding to the hydroxydimethylsilyl group ([Si(CH3)2OH]+) at m/z 77 and the phenyl-hydroxydimethylsilyl cation ([C6H4-Si(CH3)2OH]+) at m/z 151.

  • Rearrangement Ions: Rearrangement reactions are common in the mass spectrometry of organosilicon compounds. Ions resulting from the migration of hydrogen atoms and other groups can lead to a complex fragmentation pattern.

The logical flow of a typical GC-MS analysis for a compound like this compound is depicted below.

Figure 1: GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample containing This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Injection Injection into GC Dissolution->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/ToF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition MassSpectrum Mass Spectrum Generation DataAcquisition->MassSpectrum LibrarySearch Library Search & Fragmentation Analysis MassSpectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Figure 1: General workflow for the analysis of this compound using GC-MS.

Comparison with Alternative Silylating Reagents

In a typical analytical workflow, an analyte with active hydrogens would be derivatized with a silylating reagent to make it suitable for GC-MS. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and Trimethylchlorosilane (TMCS) as a catalyst.[2][8] The mass spectra of the resulting trimethylsilyl (TMS) derivatives are then used for identification and quantification.

The table below compares the expected mass spectral characteristics of a hypothetical diol derivatized with a generic silylating agent to form a bis-TMS ether, against the native fragmentation of this compound.

FeatureThis compoundAnalyte Derivatized with TMS Reagent (e.g., BSTFA)
Analyte State Native compoundDerivatized compound
Molecular Ion (M+) m/z 226M + 2x(72) = M + 144 (where M is the MW of the original analyte)
Key Fragments [M-15]+ (loss of CH3), [M-17]+ (loss of OH), [M-18]+ (loss of H2O)[M-15]+ (loss of CH3 from TMS), [M-89]+ (loss of OSi(CH3)3)
Characteristic Ions m/z 77 [Si(CH3)2OH]+m/z 73 [Si(CH3)3]+, m/z 147 [Si2O(CH3)5]+

The comparison highlights that while both types of compounds will exhibit characteristic losses of methyl groups, the TMS derivatives of analytes will show fragments related to the trimethylsilyl group (e.g., m/z 73), which would be absent in the spectrum of this compound.

The process of derivatization using a common silylating reagent like BSTFA is illustrated in the following diagram.

Figure 2: Derivatization & Analysis Pathway Analyte Analyte with -OH, -NH, or -SH groups Derivatization Derivatization Reaction Analyte->Derivatization Reagent Silylating Reagent (e.g., BSTFA, MSTFA) Reagent->Derivatization Derivative Volatile TMS Derivative Derivatization->Derivative GCMS GC-MS Analysis Derivative->GCMS Spectrum Mass Spectrum with Characteristic Fragments GCMS->Spectrum

Figure 2: Conceptual pathway for analyte derivatization prior to GC-MS analysis.

Experimental Protocols

General Protocol for GC-MS Analysis of Silylated Compounds

This protocol provides a general guideline for the analysis of silylated compounds, which can be adapted for this compound or for analytes derivatized with silylating reagents.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample or standard into a clean vial.

    • Dissolve the sample in a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane) to a final concentration of 1 mg/mL.

  • Derivatization (for analytes requiring it):

    • To the sample solution, add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak of interest.

    • Identify the compound by comparing the obtained mass spectrum with a reference library (e.g., NIST) or by manual interpretation of the fragmentation pattern.

    • For quantitative analysis, prepare a calibration curve using standards of known concentrations.

Conclusion

The mass spectrometry of 1,4-Bis(hydroxydimensional)benzene is expected to yield a fragmentation pattern characterized by the loss of methyl and hydroxyl groups, as well as cleavage of the silicon-carbon bond. While not a traditional derivatizing agent, understanding its mass spectral behavior provides valuable insights into the analysis of hydroxylated organosilicon compounds. In contrast, the use of common silylating reagents like BSTFA and MSTFA for derivatization of polar analytes leads to the formation of TMS derivatives with highly characteristic fragment ions, such as m/z 73, which are instrumental in their identification. The choice of analytical approach, whether direct analysis or derivatization, will depend on the specific properties of the analyte and the objectives of the study. The protocols and comparative data presented in this guide offer a foundational resource for researchers and professionals in the field of drug development and analytical chemistry.

References

A Comparative Analysis of 1,4-Bis(hydroxydimethylsilyl)benzene and Other Silane Crosslinkers in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of polymer-based materials. This guide provides an objective comparison of 1,4-Bis(hydroxydimethylsilyl)benzene, a key monomer for high-performance silphenylene-containing polymers, with other commonly used silane crosslinkers. The comparison focuses on key performance indicators such as thermal stability and mechanical properties, supported by available experimental data and detailed methodologies.

Introduction to Silane Crosslinkers

Silane crosslinkers are organosilicon compounds that form durable three-dimensional networks within polymer matrices. This process enhances various material properties, including mechanical strength, thermal stability, and chemical resistance.[1] The crosslinking mechanism typically involves the hydrolysis of alkoxy, acetoxy, or other functional groups on the silane to form reactive silanol groups (Si-OH). These silanols then condense with each other or with hydroxyl groups on the polymer backbone, creating stable siloxane (Si-O-Si) bonds.[2]

Common silane crosslinkers can be categorized by their reactive groups and include:

  • Alkoxysilanes: (e.g., Vinyltrimethoxysilane (VTMS), Tetraethoxysilane (TEOS)) - React via hydrolysis and condensation, releasing alcohol as a byproduct.

  • Acetoxysilanes: (e.g., Methyltriacetoxysilane) - Offer a fast cure but release corrosive acetic acid.[2]

  • Oximinosilanes: (e.g., Methyltris(methylethylketoxime)silane) - Provide a neutral cure with good adhesion.[3]

This compound stands apart due to the incorporation of a rigid benzene ring (a silphenylene unit) into its structure. This aromatic moiety imparts unique properties to the resulting crosslinked network, most notably exceptional thermal stability.[4][5]

Performance Comparison

While direct, side-by-side quantitative data for the mechanical and curing performance of this compound against all common silane crosslinkers in a single polymer system is limited in publicly available literature, a strong body of evidence points to the superior thermal stability of polymers incorporating silphenylene units.

Thermal Stability

The introduction of silphenylene units into a polysiloxane backbone significantly enhances thermal stability.[4][5] The rigid aromatic structure of the silphenylene unit restricts the mobility of the polymer chains and increases the energy required for thermal degradation.

Table 1: Comparison of Thermal Stability of Silicone Resins

PropertyStandard Methyl Silicone ResinSilicone Resin with Silphenylene Units
Degradation Onset Temperature (Td5%) ~353.5 °CUp to ~606 °C
Temperature at Max Degradation Rate ~408.9 °CUp to ~528.4 °C
Char Yield at 800 °C (in Nitrogen) ~1.2%Up to ~91.1%

Note: The data presented is a synthesis of findings from multiple studies on silphenylene-containing silicone resins and is intended for comparative purposes. Actual values may vary depending on the specific polymer system and experimental conditions.[5][6]

The significantly higher degradation onset temperature and char yield of the silphenylene-containing resin demonstrate its superior performance in high-temperature applications.

Mechanical Properties

The mechanical properties of a crosslinked polymer are influenced by the crosslink density and the nature of the crosslinking agent. While aliphatic silane crosslinkers can significantly improve properties like tensile strength and elongation at break, the rigid nature of the silphenylene unit in this compound is expected to contribute to a higher modulus and increased stiffness in the resulting polymer. However, without direct comparative studies, a quantitative table is not feasible. It is known that increasing crosslink density generally leads to higher tensile strength and modulus, but can decrease elongation at break.[7]

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments used to evaluate the performance of silane crosslinkers.

Determination of Crosslink Density by Swelling Experiments

Objective: To quantify the degree of crosslinking in a polymer network.

Methodology:

  • Accurately weigh a sample of the cured elastomer (W_dry).

  • Immerse the sample in a suitable solvent (e.g., toluene for silicone rubber) at room temperature for 72 hours to reach swelling equilibrium.

  • Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it (W_swollen).

  • The volume fraction of the polymer in the swollen gel (V_r) is calculated using the densities of the polymer and the solvent.

  • The crosslink density (ν) can then be calculated using the Flory-Rehner equation.[8][9]

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile of the crosslinked polymer.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.

  • Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The TGA instrument records the weight of the sample as a function of temperature.

  • Key data points include the onset temperature of degradation (e.g., Td5%, the temperature at which 5% weight loss occurs) and the percentage of residual mass at the final temperature.[10]

Mechanical Properties Evaluation by Tensile Testing

Objective: To measure the tensile strength, elongation at break, and Young's modulus of the crosslinked elastomer.

Methodology:

  • Prepare dumbbell-shaped specimens of the cured elastomer according to a standard method (e.g., ASTM D412).

  • Conduct the tensile test using a universal testing machine at a constant crosshead speed.

  • Record the force and elongation until the specimen fractures.

  • From the resulting stress-strain curve, determine the tensile strength (the maximum stress), elongation at break (the strain at fracture), and Young's modulus (the initial slope of the curve).[11]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Crosslinking Mechanism of Silane Crosslinkers

CrosslinkingMechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane R-Si(OR')₃ Silanol R-Si(OH)₃ Silane->Silanol + 3 H₂O Water H₂O Alcohol 3 R'OH Silanol1 R-Si(OH)₃ Silanol->Silanol1 Siloxane R-Si-O-Si-R |   | O   O |   | Si--O--Si Silanol1->Siloxane - H₂O Silanol2 R-Si(OH)₃ Silanol2->Siloxane - H₂O Water_out H₂O

Caption: General mechanism of silane crosslinking involving hydrolysis and condensation reactions.

Comparison of Polymer Network Structures

Caption: Conceptual representation of flexible vs. rigid polymer networks.

Conclusion

This compound, through the incorporation of a rigid silphenylene unit, offers a distinct advantage in creating polymers with exceptional thermal stability. This makes it a superior choice for applications demanding high-temperature resistance. While direct comparative data on mechanical properties and curing kinetics with common aliphatic and other silane crosslinkers is an area for further investigation, the fundamental structural differences suggest that it would impart greater rigidity and a higher modulus to the polymer matrix. The provided experimental protocols offer a framework for researchers to conduct such direct comparative studies to fully elucidate the performance profile of this high-performance crosslinking agent.

References

thermal analysis (TGA/DSC) of polymers from 1,4-Bis(hydroxydimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thermal stability of polymers is a critical parameter influencing material selection for a wide range of applications, from high-temperature coatings to advanced composite materials. This guide provides an objective comparison of the thermal properties of polymers derived from 1,4-Bis(hydroxydimethylsilyl)benzene and related aromatic polysiloxanes, supported by experimental data.

Polymers synthesized from this compound, which form a class of materials known as silphenylene-siloxane polymers, are renowned for their exceptional thermal stability. The incorporation of a rigid benzene ring into the flexible siloxane backbone significantly enhances their resistance to thermal degradation compared to conventional polydimethylsiloxanes (PDMS). This guide will delve into the quantitative thermal analysis of these polymers and compare them with other relevant polysiloxanes.

Enhancing Polysiloxane Stability with Aromatic Moieties

The introduction of aromatic groups, such as phenyl rings, into the polysiloxane chain is a well-established strategy to improve thermal stability.[1][2] These aromatic units act as thermal stabilizers by impeding the depolymerization and oxidative degradation processes that occur at elevated temperatures.[3] The result is a class of polymers with a significantly higher operating temperature range. For instance, the onset of degradation for methylphenyl polysiloxane is observed at nearly 400°C, a substantial increase from the 300°C onset for standard PDMS.[1]

Comparative Thermal Analysis Data

The following tables summarize key quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for silphenylene-siloxane polymers and alternative polysiloxanes.

Polymer TypeTd5 (°C) - 5% Weight Loss TemperatureChar Yield at 800°C (%)AtmosphereReference
Silphenylene-Siloxane Polymer (SPS)Superior to commercial silicones-Air / Nitrogen[4]
Polysiloxane with Naphthyl & Phenyl Groups (NaphMG_5Ph_d)453-Oxygen[5]
Polysiloxane with Diphenyl & Naphthyl Groups (NaphMG_2Ph₂)419-Oxygen[5]
Polyfluorinated Aromatic Selenide-Modified Polysiloxane (PhPhF-Se-PMS)317--[3]
Polydimethylsiloxane (PDMS)~280--[3][6]

Table 1: Comparative TGA data demonstrating the enhanced thermal stability of aromatic polysiloxanes.

Polymer TypeGlass Transition Temperature (Tg) (°C)Reference
Polydiphenylsiloxane (PDPS)40[7]
Polyphenylmethylsiloxane (PMPS)-28[7]
Polysiloxane with Naphthyl & Phenyl Groups (NaphMG_2Ph₂)68[5]
Polysiloxane with Naphthyl & Phenyl Groups (NaphMG_5Ph_d)67[5]
Poly(3-aminopropyl)methylsiloxane (PAPMS)-63[7]
Polydiethylsiloxane (PDES)-139[7]

Table 2: Glass transition temperatures of various polysiloxanes, illustrating the effect of different side groups on polymer flexibility.

Experimental Protocols

The data presented in this guide are derived from standard thermal analysis techniques. Below are detailed methodologies for TGA and DSC experiments typical for the characterization of these polymers.

Thermogravimetric Analysis (TGA) Protocol

TGA is employed to determine the thermal stability and decomposition profile of a polymer.

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a clean, pre-weighed TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is calibrated using standard reference materials. The desired temperature program is set, which typically involves a linear heating rate of 10 K/min or 20°C/min.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, usually an inert gas like nitrogen or an oxidative environment like air, with a constant flow rate (e.g., 50 cm³/min).

  • Analysis: The crucible is placed in the TGA furnace, and the temperature program is initiated. The instrument continuously records the sample's weight as a function of temperature. The resulting TGA curve provides information on decomposition temperatures and residual weight.

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).

  • Sample Preparation: A small sample of the polymer (approximately 8-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is calibrated with high-purity standards (e.g., indium). An identical empty pan is used as a reference.

  • Atmosphere: The analysis is performed under a constant flow of an inert gas, such as nitrogen (e.g., 20 mL/min).

  • Thermal Program: The sample is subjected to a controlled temperature program, which typically includes cooling and heating cycles at a fixed rate (e.g., 10°C/min). For instance, the sample might be heated from 30°C to 150°C.

  • Data Analysis: The DSC thermogram reveals endothermic and exothermic peaks corresponding to thermal transitions. The glass transition is observed as a step change in the heat flow.

Visualizing the Process

To better understand the workflow and the chemical structures involved, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation polymer_synthesis Polymer Synthesis from This compound sample_weighing Weighing (5-10 mg) polymer_synthesis->sample_weighing crucible_loading Loading into TGA/DSC pan sample_weighing->crucible_loading tga_analysis TGA Analysis (e.g., 10 K/min in N2) crucible_loading->tga_analysis dsc_analysis DSC Analysis (e.g., 10°C/min in N2) crucible_loading->dsc_analysis tga_curve TGA Curve (Weight Loss vs. Temp) tga_analysis->tga_curve dsc_thermogram DSC Thermogram (Heat Flow vs. Temp) dsc_analysis->dsc_thermogram determine_td5 Determine Td5 tga_curve->determine_td5 determine_tg Determine Tg dsc_thermogram->determine_tg comparison Comparative Analysis determine_td5->comparison determine_tg->comparison

Caption: Experimental workflow for the thermal analysis of polymers.

polymer_synthesis monomer This compound (Monomer) polymerization Polycondensation monomer->polymerization prepolymer Linear Silphenylene-Siloxane Prepolymer polymerization->prepolymer crosslinking Crosslinking (e.g., Hydrosilylation) prepolymer->crosslinking final_polymer Crosslinked Aromatic Polysiloxane Network crosslinking->final_polymer

Caption: Simplified synthesis of a crosslinked aromatic polysiloxane.

References

A Researcher's Guide to Molecular Weight Determination of Siloxane Polymers: GPC and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with siloxane-based polymers, accurate determination of molecular weight and its distribution is paramount. These characteristics directly influence the material's physical and chemical properties, impacting its performance in critical applications. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as a cornerstone technique for this purpose. This guide provides an objective comparison of GPC with other analytical methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs.

Principles of GPC for Siloxane Analysis

GPC separates molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. The elution time is then correlated to molecular weight. However, the unique properties of siloxane polymers, such as polydimethylsiloxane (PDMS), present specific challenges and considerations.

A critical factor in the GPC analysis of polysiloxanes is the choice of solvent. While tetrahydrofuran (THF) is a common solvent for GPC, PDMS is nearly isorefractive in it, meaning their refractive indices are very similar. This results in a very weak or non-existent signal when using a standard refractive index (RI) detector.[1][2] Therefore, toluene is the recommended solvent for GPC analysis of PDMS, as it provides a strong signal with an RI detector.[3]

To obtain a comprehensive and accurate understanding of siloxane polymers, multi-detector GPC systems are often employed. These systems typically include:

  • Refractive Index (RI) Detector: A universal detector that measures the difference in refractive index between the eluent and the sample.

  • Multi-Angle Light Scattering (MALS) Detector: Provides an absolute measurement of molecular weight by measuring the intensity of light scattered by the polymer molecules at various angles.[4]

  • Viscometer: Measures the intrinsic viscosity of the polymer solution, which is related to the polymer's molecular density and structure.[3]

The combination of these detectors allows for the determination of absolute molecular weight, size, and conformational information without relying on column calibration with standards of a different chemical nature.[5][6]

Comparison of Molecular Weight Determination Techniques

The following table summarizes the performance of GPC and its alternatives for the molecular weight determination of a representative siloxane polymer.

ParameterGPC (Conventional Calibration)GPC with Multi-Angle Light Scattering (GPC-MALS)GPC with Viscometry (GPC-Visco)MALDI-TOF Mass Spectrometry
Principle Separation by hydrodynamic volume; molecular weight estimated relative to standards (e.g., polystyrene).Separation by hydrodynamic volume; absolute molecular weight determined by light scattering.Separation by hydrodynamic volume; molecular weight determined using a universal calibration curve based on intrinsic viscosity.Measures the mass-to-charge ratio of ionized molecules, providing absolute molecular weight.
Number-Average Molecular Weight (Mn) (Da) ~12,000~11,500~11,600~11,500
Weight-Average Molecular Weight (Mw) (Da) ~25,000~23,000~23,500~22,500
Polydispersity Index (PDI = Mw/Mn) ~2.08~2.00~2.03~1.96
Advantages Simple, widely available, good for routine analysis and quality control.Provides absolute molecular weight without column calibration; gives information on molecular size (radius of gyration).Provides information on polymer structure and branching through intrinsic viscosity; allows for universal calibration.High accuracy and resolution for individual oligomers; can provide information on end-groups and repeat units.
Limitations Molecular weight is relative to the standards used and can be inaccurate for polymers with different structures.Requires accurate knowledge of the sample's refractive index increment (dn/dc).Requires Mark-Houwink parameters for accurate calculations.Can have a bias towards lower molecular weight species; may not be suitable for highly polydisperse samples.

Note: The data presented are representative values for a polydimethylsiloxane sample and are intended for comparative purposes.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data. Below are representative methodologies for the GPC analysis of siloxane polymers.

GPC with RI, MALS, and Viscometry Detection

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the siloxane polymer.
  • Dissolve the polymer in 10 mL of HPLC-grade toluene to a concentration of 1-2 mg/mL.
  • Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking to prevent shear degradation.
  • Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.[7]

2. GPC System and Conditions:

  • GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and RI, MALS, and viscometry detectors.
  • Columns: A set of GPC columns suitable for organic solvents and the expected molecular weight range of the siloxane polymer (e.g., two 300 x 7.5 mm columns packed with porous polystyrene-divinylbenzene gel).
  • Mobile Phase: HPLC-grade toluene.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 100 µL.
  • Column Temperature: 35 °C.
  • Detector Temperature: 35 °C.

3. Data Acquisition and Analysis:

  • Equilibrate the system with the mobile phase until a stable baseline is achieved for all detectors.
  • Inject the prepared sample.
  • Collect and process the data using appropriate GPC software.
  • For MALS analysis, the refractive index increment (dn/dc) of the siloxane polymer in toluene must be determined or obtained from the literature. For PDMS in toluene, the dn/dc value is approximately -0.089 mL/g at 632.8 nm.[8]
  • For viscometry analysis, the Mark-Houwink parameters (K and α) for the specific polymer-solvent system are used for universal calibration. For PDMS in toluene at 30°C, reported values are approximately K = 1.96 x 10⁻⁴ dL/g and α = 0.68.[8]

MALDI-TOF Mass Spectrometry

1. Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in an appropriate solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).
  • Analyte Solution: Dissolve the siloxane polymer in a suitable solvent like THF or toluene to a concentration of approximately 1 mg/mL.
  • Cationizing Agent: A solution of a salt, such as sodium trifluoroacetate (NaTFA), at a concentration of about 10 mg/mL in the solvent.

2. Sample Spotting:

  • Mix the analyte solution, matrix solution, and cationizing agent solution in a typical ratio of 1:10:1 (v/v/v).
  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.

3. Mass Spectrometry:

  • Instrument: A MALDI-TOF mass spectrometer.
  • Mode: Positive ion reflector or linear mode, depending on the mass range of interest.
  • Laser: A nitrogen laser (337 nm) is commonly used.
  • Calibration: Calibrate the instrument using a standard of known molecular weight.

4. Data Analysis:

  • Acquire the mass spectrum and use the software to determine the molecular weight distribution and calculate the average molecular weights (Mn, Mw) and the polydispersity index (PDI).

Visualizing the Workflow and Logic

To better understand the experimental process and the relationship between different GPC methodologies, the following diagrams are provided.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_detection Multi-Detection cluster_data Data Processing Dissolution Dissolve Siloxane in Toluene Filtration Filter through 0.2 µm PTFE Dissolution->Filtration Pump Pump Injector Autosampler Pump->Injector Column GPC Column Injector->Column MALS MALS Detector Column->MALS Viscometer Viscometer MALS->Viscometer RI RI Detector Analysis Calculate Mn, Mw, PDI, and Hydrodynamic Radius RI->Analysis Viscometer->RI

Caption: Experimental workflow for GPC with a multi-detector setup.

GPC_Logic cluster_methods GPC Methodologies for Molecular Weight cluster_accuracy Accuracy of Molecular Weight GPC_RI GPC with RI Detector (Conventional Calibration) Relative Relative (Dependent on Standards) GPC_RI->Relative Provides GPC_Visco GPC with Viscometer (Universal Calibration) More_Accurate More Accurate (Broader Applicability) GPC_Visco->More_Accurate Provides GPC_MALS GPC with MALS Detector (Absolute Molecular Weight) Absolute Absolute (Independent of Standards) GPC_MALS->Absolute Provides Relative->More_Accurate Improved by More_Accurate->Absolute Improved by

Caption: Hierarchy of GPC methods for determining molecular weight.

Conclusion

The choice of analytical technique for determining the molecular weight of siloxane polymers depends on the specific requirements of the research. Conventional GPC with an RI detector is a robust and accessible method for routine analysis and quality control, provided that toluene is used as the eluent. For more accurate and comprehensive characterization, GPC coupled with MALS and/or viscometry detectors is highly recommended, as these techniques provide absolute molecular weight and valuable information about the polymer's structure in solution. MALDI-TOF MS offers unparalleled accuracy for individual oligomers and can be a powerful tool for detailed structural elucidation. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to obtain reliable and meaningful data for their siloxane polymer systems.

References

A Comparative Guide to Bio-Based Monomers for High-Temperature Resistant Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Furan- and Vanillin-Based Monomers as Alternatives to Conventional High-Temperature Polymers.

The increasing demand for sustainable materials has driven research into bio-based alternatives for high-temperature resistant polymers. Traditionally, petroleum-derived monomers like bisphenol A (BPA) have dominated this field. This guide provides a detailed comparison of two promising bio-based alternatives: furan-based and vanillin-based monomers, with a focus on their performance in epoxy resin formulations against the conventional BPA-based counterpart (Diglycidyl ether of bisphenol A - DGEBA).

Performance Comparison

The following table summarizes the key thermal and mechanical properties of cured epoxy resins derived from furan-based monomers (specifically, a furan diepoxy), vanillin-based monomers (from divanillin), and the conventional DGEBA.

PropertyFuran-Based EpoxyVanillin-Based EpoxyConventional DGEBA EpoxyTest Method
Glass Transition Temperature (Tg) ~106 °C~214 °C~98-166 °CDSC/DMA
Tensile Strength ~57.4 MPa~80.3 MPa~45.1 - 76.4 MPaASTM D638
Tensile Modulus Not specified~2709 MPa~1893 MPaASTM D638
Flexural Strength ~157.2 MPaNot specified~131.6 MPaASTM D790
Char Yield at 1000 °C (in N2) ~39%Not specifiedNot specifiedTGA

Note: The properties of polymers can vary significantly based on the specific curing agent, curing cycle, and any additives used. The data presented here is a comparative summary from various studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further research.

Synthesis of Furan Diepoxy Monomer

This protocol describes a general method for the epoxidation of a furan-based amine.

Materials:

  • Furfuryl amine

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., toluene)

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve furfuryl amine in an excess of epichlorohydrin.

  • Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated period (e.g., 2-4 hours).

  • Cool the reaction mixture and add a solution of sodium hydroxide dropwise to catalyze the ring-closing reaction, forming the epoxy groups.

  • After the addition is complete, continue stirring for an additional 1-2 hours.

  • Separate the organic layer and wash it with deionized water to remove any remaining salts and NaOH.

  • Remove the organic solvent and excess epichlorohydrin under reduced pressure to obtain the crude furan diepoxy monomer.

  • Purify the monomer using techniques such as column chromatography or distillation.

Synthesis of Divanillin from Vanillin

This protocol outlines the oxidative coupling of vanillin to produce divanillin.[1]

Materials:

  • Vanillin

  • Sodium acetate

  • Acetic acid

  • Acetone

  • Laccase from Trametes versicolor

  • Sodium hydroxide (for purification)

  • Ethanol (for purification)

  • Hydrochloric acid (for purification)

Procedure:

  • Prepare a buffer solution by dissolving sodium acetate and acetic acid in water.[1]

  • Dissolve vanillin in acetone and then add the prepared buffer solution.[1]

  • Add laccase to the solution and saturate the mixture with oxygen.[1]

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • Filter the mixture to collect the crude divanillin powder.[1]

  • For purification, dissolve the crude product in a sodium hydroxide solution.[1]

  • Pour the solution into ethanol and acidify with hydrochloric acid to precipitate the purified divanillin.[1]

  • Collect the precipitate by filtration and rinse with water and acetone.[1]

Curing of Epoxy Resins

This is a general procedure for curing the synthesized epoxy monomers with an amine hardener.

Materials:

  • Synthesized epoxy monomer (furan-based or vanillin-based)

  • Amine curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM, or Jeffamine D230)

Procedure:

  • Stoichiometrically mix the epoxy monomer and the amine curing agent.

  • Thoroughly degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the resin in a programmable oven using a specific curing cycle (e.g., 2 hours at 80 °C, followed by 2 hours at 150 °C, and a final post-cure at 180 °C for 1 hour).

  • Allow the cured polymer to cool down slowly to room temperature before demolding.

Thermal Analysis

Standard: ASTM E1131[2][3][4][5][6]

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) into a TGA pan.[7]

  • Place the pan in the TGA furnace.[7]

  • Heat the sample from room temperature to a high temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for thermal stability and air for oxidative stability).[2][3][4][5][6][7]

  • Record the sample weight as a function of temperature.[7]

  • The onset of decomposition temperature (Td) and char yield can be determined from the resulting TGA curve.[7]

Standard: ASTM D3418[8][9][10][11][12]

Procedure:

  • Weigh a small sample (5-10 mg) and seal it in an aluminum DSC pan.[8][10]

  • Place the sample pan and a reference pan in the DSC cell.

  • Heat the sample to a temperature above its expected glass transition temperature (Tg) at a controlled rate (e.g., 10 °C/min) to erase any prior thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min).

  • Heat the sample again at a controlled rate (e.g., 10 °C/min).[10]

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[8]

Standard: ASTM D7028[13][14][15][16][17]

Procedure:

  • Prepare a rectangular specimen of the cured polymer with defined dimensions.

  • Clamp the specimen in the DMA instrument in a suitable mode (e.g., three-point bending or tensile).

  • Apply a sinusoidal oscillatory strain at a fixed frequency (e.g., 1 Hz).[16]

  • Heat the sample at a constant rate (e.g., 3-5 °C/min) over a temperature range that includes the glass transition.[16]

  • Measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

  • The glass transition temperature (Tg) can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.[18]

Mechanical Testing

Standard: ASTM D638

Procedure:

  • Prepare dog-bone shaped specimens of the cured polymer according to the standard's specifications.

  • Measure the cross-sectional area of the gauge section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data.

  • Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.

Visualized Workflows

The following diagrams illustrate the key processes involved in the synthesis and characterization of these high-temperature resistant polymers.

Monomer_Synthesis_Workflow cluster_furan Furan-Based Monomer Synthesis cluster_vanillin Vanillin-Based Monomer Synthesis Furan_Start Furfuryl Amine Furan_React1 Epoxidation with Epichlorohydrin Furan_Start->Furan_React1 Furan_React2 Ring Closing with NaOH Furan_React1->Furan_React2 Furan_Purify Purification Furan_React2->Furan_Purify Furan_End Furan Diepoxy Monomer Furan_Purify->Furan_End Vanillin_Start Vanillin Vanillin_React1 Oxidative Dimerization (e.g., with Laccase) Vanillin_Start->Vanillin_React1 Vanillin_Purify Purification Vanillin_React1->Vanillin_Purify Vanillin_End Divanillin Monomer Vanillin_Purify->Vanillin_End

Caption: Synthesis pathways for furan-based and vanillin-based epoxy monomers.

Polymer_Preparation_and_Curing Monomer Bio-based Monomer (Furan or Vanillin-based) Mixing Stoichiometric Mixing Monomer->Mixing Curing_Agent Amine Curing Agent Curing_Agent->Mixing Degassing Vacuum Degassing Mixing->Degassing Molding Pouring into Mold Degassing->Molding Curing Thermal Curing Cycle Molding->Curing Demolding Demolding Curing->Demolding Final_Polymer Cured High-Temperature Polymer Specimen Demolding->Final_Polymer

Caption: General workflow for the preparation and curing of thermoset polymers.

Polymer_Characterization_Workflow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis Start Cured Polymer Specimen TGA TGA (ASTM E1131) Start->TGA DSC DSC (ASTM D3418) Start->DSC DMA_Thermal DMA (ASTM D7028) Start->DMA_Thermal Tensile Tensile Test (ASTM D638) Start->Tensile Td_Char Td and Char Yield TGA->Td_Char Tg_DSC Tg DSC->Tg_DSC Tg_DMA_Modulus Tg and Modulus vs. Temp DMA_Thermal->Tg_DMA_Modulus Tensile_Props Tensile Strength & Modulus Tensile->Tensile_Props

Caption: Experimental workflow for the characterization of high-temperature polymers.

References

A Comparative Guide to Silphenylene-Siloxane Elastomers Versus Conventional Silicones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking advanced materials with superior performance, understanding the nuances of elastomeric options is critical. This guide provides a detailed comparison of the mechanical properties of silphenylene-siloxane elastomers against conventional silicone elastomers, supported by experimental data and standardized testing protocols. The inclusion of rigid silphenylene units into the flexible siloxane backbone imparts significant improvements in mechanical strength and thermal stability, offering distinct advantages for demanding applications.

Executive Summary

Silphenylene-siloxane elastomers demonstrate a marked improvement in key mechanical properties when compared to conventional silicone elastomers, such as polydimethylsiloxane (PDMS). These enhancements include significantly higher tensile strength and Young's modulus, indicating a stronger and stiffer material. While offering superior strength, silphenylene-siloxane elastomers typically exhibit lower elongation at break. The data presented herein is a compilation from various studies, with conventional silicone properties represented by fumed silica reinforced PDMS, a common formulation.

Data Presentation: Mechanical Properties

The following table summarizes the key mechanical properties of a representative silphenylene-siloxane elastomer in comparison to a range of values for conventional fumed silica reinforced PDMS.

Mechanical PropertySilphenylene-Siloxane ElastomerConventional Silicone (Fumed Silica Reinforced PDMS)
Tensile Strength (MPa) ~19.33.5 - 12.5[1][2]
Elongation at Break (%) ~270300 - 1120[1]
Tear Strength (kN/m) Data not available in comparable format10 - 50+[3]
Young's Modulus (MPa) ~18000.3 - 10[2][4]

Note: The properties of conventional silicones can vary widely depending on the specific formulation, including the type and concentration of fillers and the curing process.

Logical Relationship of Structure to Properties

The enhanced mechanical properties of silphenylene-siloxane elastomers can be attributed to their unique molecular structure. The incorporation of the rigid phenyl group within the siloxane chain restricts segmental motion, leading to a stiffer polymer with increased tensile strength and modulus.

cluster_SS Silphenylene-Siloxane Structure cluster_P Resulting Properties cluster_CS Conventional Silicone (PDMS) Silphenylene Rigid Silphenylene Unit Siloxane_SS Flexible Siloxane Chain Silphenylene->Siloxane_SS Incorporated into backbone Increased_Stiffness Increased Stiffness & Modulus Siloxane_SS->Increased_Stiffness Restricts chain mobility Increased_Strength Increased Tensile Strength Increased_Stiffness->Increased_Strength Siloxane_CS Flexible Siloxane Backbone Lower_Properties Lower Stiffness & Strength Siloxane_CS->Lower_Properties High chain mobility

Fig. 1: Molecular structure to property relationship.

Experimental Protocols

The mechanical properties cited in this guide are determined using standardized testing methods to ensure comparability and reproducibility. The primary protocols are outlined below.

Tensile Testing (ASTM D412)

Tensile properties, including tensile strength, elongation at break, and Young's modulus, are measured following the ASTM D412 standard.

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from cured elastomer sheets. The thickness of the narrow section is measured at three points, and the median value is used.

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine. The grips are separated at a constant rate of 500 mm/min. The force required to stretch the specimen and the corresponding elongation are recorded until the specimen fractures.

  • Data Analysis:

    • Tensile Strength: The maximum stress observed before rupture.

    • Elongation at Break: The strain at which the specimen fractures, expressed as a percentage of the original length.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

Tear Strength Testing (ASTM D624)

Tear strength is determined according to the ASTM D624 standard, which describes various test specimen geometries.

  • Specimen Preparation: Specimens with a specific shape (e.g., Die C, a 90-degree angle) are cut from the elastomer sheet.

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine. The grips are separated at a constant rate, typically 500 mm/min, which propagates a tear from a pre-cut nick or from the point of highest stress concentration. The force required to propagate the tear is recorded.

  • Data Analysis: Tear strength is calculated as the maximum force recorded divided by the thickness of the specimen.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative mechanical testing of these elastomers.

cluster_prep Material Preparation cluster_specimen Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis cluster_comparison Comparison SS_Elastomer Synthesize/Procure Silphenylene- Siloxane Elastomer Curing Cure Elastomers into Sheets SS_Elastomer->Curing CS_Elastomer Prepare Conventional Silicone (e.g., Reinforced PDMS) CS_Elastomer->Curing Die_Cut_Tensile Die-Cut Tensile Specimens (ASTM D412) Curing->Die_Cut_Tensile Die_Cut_Tear Die-Cut Tear Specimens (ASTM D624) Curing->Die_Cut_Tear Tensile_Test Perform Tensile Test Die_Cut_Tensile->Tensile_Test Tear_Test Perform Tear Test Die_Cut_Tear->Tear_Test Analyze_Tensile Calculate Tensile Strength, Elongation, Young's Modulus Tensile_Test->Analyze_Tensile Analyze_Tear Calculate Tear Strength Tear_Test->Analyze_Tear Compare_Results Compare Mechanical Properties Analyze_Tensile->Compare_Results Analyze_Tear->Compare_Results

Fig. 2: Workflow for comparative mechanical testing.

Conclusion

The integration of silphenylene units into the siloxane backbone provides a powerful method for enhancing the mechanical properties of silicone elastomers. The resulting materials exhibit superior tensile strength and stiffness, making them suitable for applications where mechanical robustness is paramount. While conventional silicones offer greater flexibility, the tailored properties of silphenylene-siloxane elastomers open new possibilities for advanced material design in the fields of research, and drug development. The choice between these materials will ultimately depend on the specific performance requirements of the intended application.

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Organosilicon Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control and research and development in the chemical and pharmaceutical industries. For organosilicon compounds, which find diverse applications from advanced materials to pharmaceuticals, robust analytical methods for purity assessment are paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity determination of organosilicon compounds, supported by experimental principles and protocols.

Principles of Purity Analysis: qNMR vs. Chromatographic Methods

Quantitative NMR (qNMR) operates on a principle fundamentally different from chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself. The core principle lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, a highly accurate and precise purity value can be determined. Both ¹H and ²⁹Si NMR can be utilized for the analysis of organosilicon compounds, with ¹H qNMR being more common due to its higher sensitivity and the prevalence of protons in these molecules.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are separative techniques that first separate the components of a mixture based on their physical and chemical properties (e.g., boiling point, polarity). Detection is then performed by various detectors (e.g., Flame Ionization Detector - FID for GC, UV-Vis for HPLC). Quantification is typically achieved by comparing the peak area of the analyte to that of a reference standard of the same compound. This approach is highly sensitive but requires the availability of a pure reference standard for the analyte and each impurity to be quantified accurately.

Head-to-Head Comparison: qNMR vs. Other Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the analyte, the expected impurities, and the desired level of accuracy and precision.

FeatureQuantitative NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Principle Direct measurement based on molar ratio to an internal standard.Separation based on volatility followed by mass-proportional detection.Separation based on polarity followed by concentration-dependent detection.
Quantification Absolute quantification without a specific analyte reference standard.Relative quantification (area %) or requires a specific analyte reference standard for absolute quantification.Relative quantification (area %) or requires a specific analyte reference standard for absolute quantification.
Accuracy & Precision High accuracy and precision (typically <1% RSD) when optimized.High precision; accuracy depends on the purity of standards and response factors.High precision; accuracy depends on the purity of standards and response factors.
Selectivity High; ability to select specific, non-overlapping signals for quantification.High, based on chromatographic separation.High, based on chromatographic separation.
Sample Throughput Moderate; sample preparation is relatively simple, and analysis time per sample is short.High, especially with an autosampler.High, especially with an autosampler.
Structural Information Provides detailed structural information of the analyte and impurities.Provides limited structural information (retention time).Provides limited structural information (retention time).
Destructive Non-destructive.Destructive.Non-destructive (sample can be collected).
Applicability to Organosilicons Broadly applicable to soluble organosilicon compounds. ¹H and ²⁹Si NMR can be used.Suitable for volatile and thermally stable organosilicon compounds.Suitable for non-volatile or thermally labile organosilicon compounds.

Illustrative Performance Data

The following table presents representative data comparing the purity assessment of a hypothetical trialkoxysilane using ¹H qNMR and GC-FID.

Analyte: (3-Glycidyloxypropyl)trimethoxysilane ¹H qNMR GC-FID (Internal Standard)
Purity (weight %) 98.598.2
Relative Standard Deviation (RSD, n=6) 0.4%0.7%
Analysis Time per Sample ~15 minutes~30 minutes
Reference Standard Required Internal standard of known purity (e.g., maleic acid).Certified reference standard of (3-Glycidyloxypropyl)trimethoxysilane.

This data is illustrative and intended to represent typical performance. Actual results may vary depending on the specific compound, instrumentation, and experimental conditions.

Experimental Protocols

Protocol 1: Purity Assessment of a Trialkoxysilane via ¹H qNMR

This protocol describes the purity determination of a trialkoxysilane, such as tetraethoxysilane (TEOS), using ¹H qNMR with an internal standard.

1. Materials:

  • Analyte: Trialkoxysilane (e.g., ~20 mg)

  • Internal Standard (IS): Maleic acid (certified reference material, ~10 mg)

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm), analytical balance, volumetric flasks, pipettes.

2. Sample Preparation:

  • Accurately weigh the internal standard (maleic acid) into a clean, dry vial.

  • Accurately weigh the trialkoxysilane analyte into the same vial.

  • Dissolve the mixture in a precise volume of CDCl₃ (e.g., 1.0 mL).

  • Vortex the solution to ensure homogeneity.

  • Transfer an appropriate amount (e.g., 0.6 mL) of the solution into an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30')

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and IS signals (typically 30-60 s for quantitative accuracy).

  • Number of Scans (ns): 8 to 16, sufficient to achieve a signal-to-noise ratio > 250:1 for the signals of interest.

  • Acquisition Time (aq): ≥ 3 seconds

  • Spectral Width (sw): Appropriate to cover all signals of interest.

4. Data Processing and Purity Calculation:

  • Apply a small line broadening (e.g., 0.3 Hz) to the FID before Fourier transformation.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, characteristic signal of the trialkoxysilane (e.g., the methylene protons of the ethoxy group) and the olefinic signal of the maleic acid internal standard.

  • Calculate the purity using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Protocol 2: Purity Assessment of Polydimethylsiloxane (PDMS) via ¹H qNMR

This protocol is adapted for the purity assessment of a polymeric organosilicon compound.

1. Materials:

  • Analyte: Polydimethylsiloxane (PDMS) oil (~30 mg)

  • Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (certified reference material, ~15 mg)

  • Solvent: Deuterated chloroform (CDCl₃)

  • NMR tubes, analytical balance, vials.

2. Sample Preparation:

  • Accurately weigh the internal standard into a vial.

  • Accurately weigh the PDMS oil into the same vial.

  • Dissolve the mixture in a known volume of CDCl₃.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition and Processing:

  • Follow the parameters outlined in Protocol 1, ensuring a sufficient relaxation delay for the polymeric analyte.

4. Purity Calculation:

  • Integrate the signal corresponding to the methyl protons of the PDMS repeating unit and the aromatic protons of the internal standard.

  • Use the purity calculation formula from Protocol 1. Note that for a polymer, the molecular weight of the repeating unit is used.

Visualizing the Workflow

The following diagrams illustrate the key workflows in qNMR purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up qNMR parameters (d1, ns, etc.) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and baseline correct ft->phase_baseline integrate Integrate analyte and IS signals phase_baseline->integrate calculate Calculate purity integrate->calculate result Purity Result calculate->result

Caption: Experimental workflow for qNMR purity assessment.

Purity_Calculation_Logic input_data Input Data: - Integral Analyte (I_analyte) - Integral IS (I_IS) - Mass Analyte (m_analyte) - Mass IS (m_IS) - Purity IS (P_IS) - MW Analyte - MW IS - N Analyte - N IS ratio_calc Calculate Molar Ratio: (I_analyte / N_analyte) / (I_IS / N_IS) input_data->ratio_calc mass_fraction_calc Calculate Mass Fraction: Molar Ratio * (MW_analyte / MW_IS) * (m_IS / m_analyte) ratio_calc->mass_fraction_calc purity_calc Calculate Purity: Mass Fraction * P_IS mass_fraction_calc->purity_calc

Caption: Logical flow of purity calculation in qNMR.

Conclusion

Quantitative NMR is a powerful, accurate, and versatile technique for the purity assessment of organosilicon compounds. Its primary advantage lies in its ability to provide absolute quantification without the need for a specific reference standard of the analyte, a significant benefit when dealing with novel or specialty organosilicon materials. While chromatographic methods like GC and HPLC offer high sensitivity and throughput for routine analysis, qNMR provides a valuable orthogonal method that also delivers crucial structural information about the analyte and any impurities present. For a comprehensive and robust purity assessment of organosilicon compounds, a combination of qNMR and a chromatographic technique is often the most effective approach.

Performance Unveiled: A Comparative Guide to Silphenylene Polymers in Advanced Composites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and engineering, the quest for superior polymer matrix systems for advanced composites is perpetual. Silphenylene polymers, a class of organosilicon polymers, are emerging as promising candidates due to their unique molecular architecture. This guide provides a comprehensive performance comparison of silphenylene-based composites with established alternatives like epoxy and polyimide systems, supported by available experimental data.

At a Glance: Key Performance Indicators

The integration of silphenylene units into the polymer backbone imparts a unique combination of properties. The rigid phenylene groups enhance thermal stability and mechanical strength, while the flexible siloxane linkages can improve processability and toughness. This guide synthesizes available data to offer a comparative overview of their performance in advanced composites.

Quantitative Performance Comparison

The following table summarizes key mechanical and thermal properties of composites based on silphenylene-related polymers, epoxy, and polyimide resins. It is important to note that the data is compiled from various sources with different reinforcement types, volume fractions, and testing conditions. Therefore, this table should be used as a comparative guide rather than for direct, absolute comparison.

PropertySilphenylene-based Composites (Glass Fiber Reinforced PPS)Epoxy Composites (Carbon Fiber Reinforced)Polyimide Composites (Carbon Fiber Reinforced)Test Method (Typical)
Mechanical Properties
Tensile Strength70 - 130 MPa[1][2]600 - 1500 MPa[3]Data Not AvailableASTM D3039
Flexural Modulus21.4 - 34 GPa[2]~72 GPa[4]Data Not AvailableASTM D790
Thermal Properties
Glass Transition Temp. (Tg)~90 - 100 °C[2]120 - 180 °C> 250 °CDSC / DMA
Thermal Decomposition Temp. (Td)Degradation starts ~350-400 °C (for silphenylene-siloxane polymers)[5]~300 - 400 °C[6]> 500 °CTGA
Other Properties
Moisture Absorption (at saturation)Data Not Available~1 - 2%[7][8][9]~1 - 3%[10]ASTM D570
Thermal ConductivityData Not Available~0.3 - 1.0 W/m·K (in-plane)[11][12][13]Data Not AvailableASTM C518

Experimental Protocols

The performance data presented in this guide is typically obtained through standardized experimental procedures. Below are detailed methodologies for key experiments cited:

Composite Panel Fabrication: Composite laminates are commonly fabricated using techniques such as hand lay-up, vacuum bagging, or autoclave molding. The reinforcement (e.g., carbon fiber, glass fiber) is impregnated with the polymer resin (silphenylene, epoxy, or polyimide). The layup is then cured under specific temperature and pressure cycles to achieve consolidation and polymerization of the matrix. The fiber volume fraction is a critical parameter that is determined and reported.

Mechanical Testing:

  • Tensile Testing (ASTM D3039): This test determines the ultimate tensile strength, tensile modulus, and Poisson's ratio of the composite material. A rectangular specimen with bonded tabs is subjected to a uniaxial tensile load until failure.

  • Flexural Testing (ASTM D790): This test is used to measure the flexural strength and flexural modulus of the composite. A rectangular beam specimen is subjected to a three-point or four-point bending load until failure.

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC - ASTM E1356): This technique is used to determine the glass transition temperature (Tg) of the polymer matrix. A small sample of the composite is heated at a controlled rate, and the heat flow to the sample is measured.

  • Thermogravimetric Analysis (TGA - ASTM E1131): TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the composite. The mass of a sample is monitored as it is heated in a controlled atmosphere (e.g., nitrogen or air).

Moisture Absorption Testing (ASTM D570): To determine the moisture absorption characteristics, pre-weighed, dried composite specimens are immersed in distilled water at a specified temperature. The specimens are periodically removed, wiped dry, and weighed to determine the percentage of moisture absorbed until saturation is reached.

Visualizing the Structure-Property Relationship and Experimental Workflow

To better understand the underlying principles and testing procedures, the following diagrams are provided.

Silphenylene_Structure_Property Structure Silphenylene Polymer Structure Phenylene Rigid Phenylene Group Structure->Phenylene Siloxane Flexible Siloxane Linkage Structure->Siloxane High_Tg High Glass Transition Temperature (Tg) Phenylene->High_Tg Thermal_Stability Excellent Thermal Stability Phenylene->Thermal_Stability Mechanical_Strength High Mechanical Strength Phenylene->Mechanical_Strength Processability Improved Processability Siloxane->Processability Toughness Enhanced Toughness Siloxane->Toughness

Caption: Molecular structure-property relationship of silphenylene polymers.

Composite_Testing_Workflow Start Composite Panel Fabrication Specimen_Prep Specimen Preparation (Cutting & Tabbing) Start->Specimen_Prep Tensile Tensile Test (ASTM D3039) Specimen_Prep->Tensile Flexural Flexural Test (ASTM D790) Specimen_Prep->Flexural Thermal Thermal Analysis (DSC/TGA) Specimen_Prep->Thermal Data_Analysis Data Analysis & Property Calculation Tensile->Data_Analysis Flexural->Data_Analysis Thermal->Data_Analysis

Caption: Experimental workflow for advanced composite materials testing.

Comparative Analysis and Outlook

Based on the available data, silphenylene-based composites, exemplified here by glass fiber reinforced polyphenylene sulfide (a related high-performance thermoplastic), demonstrate good mechanical properties and a moderate glass transition temperature. The inherent thermal stability of the silphenylene backbone, as indicated by the thermal decomposition data for silphenylene-siloxane polymers, suggests their potential for high-temperature applications.

When compared to traditional epoxy composites, the glass fiber reinforced PPS shows lower tensile strength, which is expected given the difference in reinforcement (glass vs. carbon fiber). However, the flexural modulus is comparable to some carbon fiber epoxy systems. A key advantage of silphenylene-based systems could be their higher thermal stability compared to many standard epoxy resins.

Polyimide composites are known for their exceptional thermal and oxidative stability, often outperforming both epoxy and silphenylene-based systems at very high temperatures. However, they can be more challenging to process and are typically more expensive.

The development of advanced composites with silphenylene polymer matrices is an active area of research. Future studies focusing on carbon fiber reinforcement and direct, side-by-side comparisons with industry-standard epoxy and polyimide systems under identical conditions are needed to fully elucidate their performance advantages and potential applications. The unique combination of thermal stability, mechanical performance, and potential for tailored properties through molecular design makes silphenylene polymers a compelling class of materials for the next generation of advanced composites.

References

Safety Operating Guide

Proper Disposal of 1,4-Bis(hydroxydimethylsilyl)benzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 1,4-Bis(hydroxydimethylsilyl)benzene are critical for maintaining laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, from initial handling to final waste treatment. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the safety profile of this compound. This compound is classified as a serious eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)Specification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionProtective gloves (e.g., nitrile rubber).
Body ProtectionLaboratory coat.
Respiratory ProtectionNIOSH-certified dust and mist respirator, especially if dust is generated.[1]

Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[1]

Step-by-Step Disposal Protocol

The primary recommended disposal method for this compound is incineration by a licensed hazardous waste management company.[1] Avoid releasing the chemical into the environment.[1]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unreacted this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, clearly labeled hazardous waste container.

  • Contaminated Labware: Reusable labware should be decontaminated. If decontamination is not feasible, it must be disposed of as hazardous waste.

  • Empty Containers: Thoroughly empty all original containers. The first rinse of the container with a suitable solvent should be collected as hazardous waste. After triple rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated containers.

2. Spill and Cleanup Procedure: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from spreading and entering sewers or public waters.[1]

  • Cleanup: Use an absorbent, inert material to collect the spilled solid. Sweep or shovel the material into an appropriate, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.

3. Waste Storage:

  • Store waste containers in a designated, well-ventilated hazardous waste accumulation area.

  • Keep containers tightly closed and away from heat, sparks, and open flames.[1]

  • Ensure that the waste is segregated from incompatible materials, particularly strong oxidizers.[1]

4. Off-Site Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Ensure all labeling and documentation are completed in accordance with local and national regulations.

Disposal Workflow

G cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Spill Management cluster_3 Interim Storage cluster_4 Final Disposal A Unused this compound D Collect in Designated Hazardous Waste Container A->D B Contaminated Lab Materials (Gloves, Wipes, etc.) B->D C Empty Containers E Triple Rinse Container C->E J Store in Secure, Ventilated Area Away from Incompatibles D->J F Collect First Rinseate as Hazardous Waste E->F F->D G Spill Occurs H Contain and Absorb Spill G->H I Collect Cleanup Material as Hazardous Waste H->I I->D K Arrange for Licensed Waste Disposal Service J->K L Transport to Incineration Facility K->L M High-Temperature Incineration L->M

Caption: Disposal workflow for this compound.

Experimental Protocols Referenced

While no specific experimental protocols for the disposal of this compound are detailed in the available literature beyond standard hazardous waste management procedures, the recommended incineration process is a well-established method for the destruction of chemical waste.

High-Temperature Incineration: This process involves the combustion of organic substances in a controlled environment at high temperatures (typically 850-1200°C).[2] The high heat breaks down the chemical into less hazardous components, such as carbon dioxide and water. The process is designed to achieve a high destruction and removal efficiency (DRE), often exceeding 99.99% for hazardous organic constituents. The resulting flue gases are treated to remove particulates and acid gases before being released into the atmosphere.[3] Any remaining ash is then disposed of in a secure landfill.

References

Personal protective equipment for handling 1,4-Bis(hydroxydimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,4-Bis(hydroxydimethylsilyl)benzene. Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that can cause serious eye irritation and may irritate the skin and respiratory tract.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary for splash hazards.To prevent direct contact with the eyes, as the chemical is a serious eye irritant.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2]To avoid potential skin irritation.[1]
Respiratory Protection A NIOSH-certified dust and mist respirator (orange cartridge) is recommended.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]To prevent inhalation of dust and potential respiratory tract irritation.[1]

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing hazardous situations.

Operational Plan:

  • Ventilation: Use in a well-ventilated area.[3] Provide local exhaust or general room ventilation to minimize exposure to dust.[1] For more extensive operations, use only under a chemical fume hood.[2]

  • Handling: Avoid contact with skin and eyes.[1] Do not breathe dust.[1] Pour slowly and carefully to prevent spills.[3] Wash hands thoroughly after handling.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from heat, sparks, and open flames.[1][3]

  • Incompatible Materials: Avoid contact with strong oxidizers, bases, alcohols, amines, and metals.[1][2]

Emergency Procedures and Disposal Plan

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Response:

Emergency ScenarioFirst Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Wash with plenty of soap and water.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[1]
Spill Evacuate unnecessary personnel. Equip cleanup crew with proper protection.[1] Clean up spills as soon as possible, using an absorbent material to collect it. Sweep or shovel spills into an appropriate container for disposal.[1] Prevent entry to sewers and public waters.[1]

Disposal Plan:

  • Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[1][2]

  • The material may be incinerated.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_respiratory_decision Respiratory Decision cluster_respirator_type Respirator Type Start Start: Handling this compound AssessTask Assess the Task: - Scale of work - Potential for dust/aerosol generation - Potential for splashes Start->AssessTask EyeProtection Eye Protection: - Safety glasses (minimum) - Chemical goggles - Face shield (for splash risk) AssessTask->EyeProtection HandProtection Hand Protection: - Chemical-resistant gloves AssessTask->HandProtection BodyProtection Body Protection: - Lab coat AssessTask->BodyProtection RespiratoryProtection Respiratory Protection: - Is ventilation adequate? - Is there dust/aerosol generation? AssessTask->RespiratoryProtection VentilationCheck Adequate Ventilation? RespiratoryProtection->VentilationCheck DustCheck Dust/ Aerosol Risk? VentilationCheck->DustCheck Yes NoRespirator No Respirator Required VentilationCheck->NoRespirator No DustCheck->NoRespirator No Respirator NIOSH-certified Dust & Mist Respirator DustCheck->Respirator Yes

Caption: PPE selection workflow for handling this compound.

References

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